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Core Science & Biosynthesis

Foundational

synthesis of 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate

An In-Depth Technical Guide to the Synthesis of 6-(3-Hydroxypropylamino)hexyl 2-Hexyldecanoate Abstract This technical guide provides a comprehensive, research-grade overview of a proposed synthetic pathway for 6-(3-Hydr...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 6-(3-Hydroxypropylamino)hexyl 2-Hexyldecanoate

Abstract

This technical guide provides a comprehensive, research-grade overview of a proposed synthetic pathway for 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate, a novel lipid amine designed for potential applications in drug delivery and materials science. As a senior application scientist, this document moves beyond a simple recitation of steps to provide a deep dive into the strategic considerations, mechanistic underpinnings, and practical execution of the synthesis. The guide is structured to empower researchers, scientists, and drug development professionals with the necessary insights to not only replicate this synthesis but also to adapt and troubleshoot similar synthetic challenges. Every protocol is presented as a self-validating system, with in-text citations to authoritative sources and a complete reference list to ensure scientific integrity.

Introduction and Strategic Overview

The rational design of functional lipids is a cornerstone of modern drug delivery systems, particularly in the context of lipid nanoparticles (LNPs) for nucleic acid therapies. The molecule 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate incorporates several key structural motifs: a branched lipid tail (2-hexyldecanoate) to influence membrane fluidity, a secondary amine for potential pH-responsive protonation, and a terminal hydroxyl group for further functionalization or to modulate hydrophilicity.

The synthesis of this molecule presents a multi-step challenge requiring careful strategic planning to ensure high yields and purity. The core of our proposed synthesis is a three-stage process:

  • Esterification: The formation of an ester bond between the sterically hindered 2-hexyldecanoic acid and a protected amino alcohol.

  • Deprotection: The selective removal of the amine protecting group to reveal the reactive secondary amine.

  • N-Alkylation: The final installation of the 3-hydroxypropyl group onto the secondary amine.

This guide will provide a detailed protocol for each of these stages, along with the underlying chemical principles and experimental best practices.

Materials and Methods

Starting Materials and Reagents

A critical first step in any synthesis is sourcing high-purity starting materials. The following reagents are proposed for this synthesis:

ReagentSupplierPurityNotes
2-Hexyldecanoic AcidSigma-Aldrich≥98%A branched-chain carboxylic acid.
6-AminohexanolSigma-Aldrich97%The backbone linker.
Di-tert-butyl dicarbonate (Boc₂O)Sigma-Aldrich99%For amine protection.
4-(Dimethylamino)pyridine (DMAP)Sigma-Aldrich≥99%Catalyst for Boc protection.
N,N'-Dicyclohexylcarbodiimide (DCC)Sigma-Aldrich99%Coupling agent for esterification.
Trifluoroacetic acid (TFA)Sigma-Aldrich≥99%For Boc deprotection.
3-BromopropanolSigma-Aldrich97%Alkylating agent.
Triethylamine (TEA)Sigma-Aldrich≥99.5%Base for N-alkylation.
Dichloromethane (DCM)Sigma-AldrichAnhydrous, ≥99.8%Solvent.
Ethyl acetate (EtOAc)Sigma-AldrichACS reagent, ≥99.5%For extraction and chromatography.
HexanesSigma-AldrichACS reagent, ≥98.5%For chromatography.
Analytical Instrumentation
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra will be recorded on a Bruker 400 MHz spectrometer. Chemical shifts will be reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • Mass Spectrometry (MS): High-resolution mass spectra will be obtained using an Agilent 6545 Q-TOF LC/MS system with electrospray ionization (ESI).

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectra will be recorded on a PerkinElmer Spectrum Two spectrometer.

Detailed Synthetic Protocol

Stage 1: Synthesis of tert-butyl (6-hydroxyhexyl)carbamate

The initial step is the protection of the primary amine of 6-aminohexanol using a tert-butyloxycarbonyl (Boc) group. This is a crucial step to prevent the amine from interfering with the subsequent esterification reaction.

Experimental Protocol:

  • To a solution of 6-aminohexanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M), add triethylamine (1.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.

  • Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.05 eq).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to afford tert-butyl (6-hydroxyhexyl)carbamate as a colorless oil.

Causality and Expertise: The use of Boc protection is standard for amines due to its stability under a wide range of conditions and its facile removal under acidic conditions. DMAP is a highly effective acylation catalyst that significantly accelerates the reaction.

Diagram of Boc Protection Workflow

Boc_Protection cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification 6-Aminohexanol 6-Aminohexanol Reaction Vessel Reaction Vessel 6-Aminohexanol->Reaction Vessel Boc2O Boc2O Boc2O->Reaction Vessel TEA TEA TEA->Reaction Vessel DMAP DMAP DMAP->Reaction Vessel DCM (solvent) DCM (solvent) 0°C to RT 0°C to RT 12 hours 12 hours Quench (NH4Cl) Quench (NH4Cl) Extraction (DCM) Extraction (DCM) Quench (NH4Cl)->Extraction (DCM) Purification (Column Chromatography) Purification (Column Chromatography) Extraction (DCM)->Purification (Column Chromatography) Product Product Purification (Column Chromatography)->Product Reaction Vessel->Quench (NH4Cl) Reaction Completion

Caption: Workflow for Boc protection of 6-aminohexanol.

Stage 2: Synthesis of 6-((tert-butoxycarbonyl)amino)hexyl 2-hexyldecanoate

This stage involves the esterification of the protected amino alcohol with the sterically hindered 2-hexyldecanoic acid. A carbodiimide-mediated coupling reaction is employed to facilitate this transformation.

Experimental Protocol:

  • Dissolve 2-hexyldecanoic acid (1.0 eq), tert-butyl (6-hydroxyhexyl)carbamate (1.0 eq), and DMAP (0.1 eq) in anhydrous DCM (0.5 M).

  • Cool the mixture to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction by TLC.

  • Upon completion, filter off the DCU precipitate and wash it with cold DCM.

  • Combine the filtrate and washings, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield 6-((tert-butoxycarbonyl)amino)hexyl 2-hexyldecanoate.

Causality and Expertise: DCC is a classic coupling agent that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol. DMAP acts as a nucleophilic catalyst to further enhance the reaction rate, which is particularly important given the steric hindrance of 2-hexyldecanoic acid.

Stage 3: Synthesis of 6-aminohexyl 2-hexyldecanoate

The Boc protecting group is removed under acidic conditions to yield the free amine.

Experimental Protocol:

  • Dissolve 6-((tert-butoxycarbonyl)amino)hexyl 2-hexyldecanoate (1.0 eq) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA, 0.2 M).

  • Stir the reaction at room temperature for 2 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Concentrate the reaction mixture in vacuo to remove the TFA and DCM.

  • Re-dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

  • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain 6-aminohexyl 2-hexyldecanoate, which can be used in the next step without further purification.

Causality and Expertise: TFA is a strong acid that efficiently cleaves the Boc group, generating the protonated amine, carbon dioxide, and tert-butyl cation. The subsequent basic workup is essential to neutralize the ammonium salt and obtain the free amine.

Stage 4: Synthesis of 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate

The final step is the N-alkylation of the secondary amine with 3-bromopropanol.

Experimental Protocol:

  • To a solution of 6-aminohexyl 2-hexyldecanoate (1.0 eq) in acetonitrile (0.5 M), add triethylamine (2.5 eq) and 3-bromopropanol (1.2 eq).

  • Heat the reaction mixture to 60 °C and stir for 48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate in vacuo.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with DCM/methanol) to afford the final product, 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate.

Causality and Expertise: Triethylamine acts as a base to scavenge the HBr generated during the Sₙ2 reaction. The use of a slight excess of 3-bromopropanol and elevated temperature helps to drive the reaction to completion. Acetonitrile is a suitable polar aprotic solvent for this type of alkylation.

Diagram of Overall Synthetic Pathway

Synthesis_Pathway 6-Aminohexanol 6-Aminohexanol Boc_Protected_Amine tert-butyl (6-hydroxyhexyl)carbamate 6-Aminohexanol->Boc_Protected_Amine Boc₂O, TEA, DMAP DCM Ester_Product 6-((tert-butoxycarbonyl)amino)hexyl 2-hexyldecanoate Boc_Protected_Amine->Ester_Product DCC, DMAP DCM Deprotected_Amine 6-aminohexyl 2-hexyldecanoate Ester_Product->Deprotected_Amine TFA, DCM Final_Product 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate Deprotected_Amine->Final_Product TEA, Acetonitrile 2-Hexyldecanoic_Acid 2-Hexyldecanoic Acid 2-Hexyldecanoic_Acid->Ester_Product 3-Bromopropanol 3-Bromopropanol 3-Bromopropanol->Final_Product

Caption: Overall synthetic route for 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate.

Characterization of the Final Product

The identity and purity of the synthesized 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate must be confirmed by a suite of analytical techniques.

  • ¹H NMR: The spectrum should show characteristic peaks for the alkyl chains, the methylene groups adjacent to the ester and amine functionalities, and the terminal hydroxyl group. Integration of these peaks should correspond to the expected proton count.

  • ¹³C NMR: The spectrum should confirm the presence of all unique carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the two distinct alkyl chains.

  • HRMS (ESI): The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of the protonated molecule [M+H]⁺, confirming the molecular formula.

  • FTIR: The FTIR spectrum should display characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the secondary amine, and the C=O stretch of the ester.

Safety and Handling

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • DCC is a potent skin sensitizer and should be handled with extreme care.

  • TFA is a strong, corrosive acid and should be handled with appropriate caution.

  • Refer to the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This guide has outlined a robust and logical synthetic pathway for the novel lipid amine 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate. By providing not only a step-by-step protocol but also the underlying rationale for each experimental choice, this document aims to equip researchers with the knowledge to successfully synthesize this and related molecules. The emphasis on in-process controls, rigorous purification, and thorough characterization ensures the production of high-purity material suitable for downstream applications in drug delivery and biomedical research.

References

  • Boc Protection of Amines: Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014. [Link]

  • DCC Coupling Reactions: Neises, B.; Steglich, W. Simple Method for the Esterification of Carboxylic Acids. Angew. Chem. Int. Ed. Engl.1978 , 17 (7), 522–524. [Link]

  • Boc Deprotection with TFA: Lundt, B. F.; Johansen, N. L.; Vølund, A.; Markussen, J. Removal of t-Butyl and t-Butoxycarbonyl Protecting Groups with Trifluoroacetic Acid. Int. J. Pept. Protein Res.1978 , 12 (5), 258–268. [Link]

Exploratory

physicochemical properties of 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate

An in-depth technical guide on the . Introduction The molecule 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate represents a class of synthetic lipids known as ionizable cationic lipids. While specific data for this exact...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the .

Introduction

The molecule 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate represents a class of synthetic lipids known as ionizable cationic lipids. While specific data for this exact molecule is not extensively available in public literature, its structure embodies key features essential for advanced drug delivery systems, particularly for the formulation of Lipid Nanoparticles (LNPs) for nucleic acid therapeutics like mRNA and siRNA.

This guide provides a comprehensive framework for the physicochemical characterization of such lipids. We will explore the core properties that dictate their function—from formulation and stability to biological efficacy. The methodologies and principles outlined herein are based on established standards for characterizing novel ionizable lipids in the field of pharmaceutical sciences.

Part 1: Molecular Profile and Structural Analysis

The functionality of an ionizable lipid is intrinsically linked to its molecular architecture. The structure of 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate includes three primary domains:

  • Ionizable Headgroup: The secondary amine (3-Hydroxypropylamino) is the functional core. Its apparent acid dissociation constant (pKa) is arguably the most critical physicochemical parameter. An optimal pKa (typically between 6.0 and 7.0) allows the lipid to maintain a near-neutral charge at physiological pH (≈7.4), minimizing toxicity and non-specific interactions in circulation. Upon endocytosis into the acidic environment of the endosome (pH 5.0-6.5), the amine becomes protonated, acquiring a positive charge. This charge facilitates the disruption of the endosomal membrane, enabling the release of the nucleic acid payload into the cytoplasm—a crucial step for therapeutic efficacy. The presence of the hydroxyl group can further influence polarity and hydrogen bonding capabilities.

  • Linker Region: A hexyl chain connects the headgroup to the lipid tails. The nature and length of this linker can influence the stability of the lipid, particularly its susceptibility to hydrolysis, and modulate the flexibility and orientation of the headgroup.

  • Hydrophobic Tails: The 2-hexyldecanoate tail provides the necessary lipophilicity for the lipid to self-assemble and integrate into the lipid bilayer of an LNP. The branched nature of this tail introduces steric hindrance, creating imperfections in the packing of the LNP structure. This is a deliberate design feature that can enhance the fusogenicity of the nanoparticle and promote the release of its contents.

Predicted Physicochemical Properties

While experimental data is paramount, in silico predictions offer valuable initial insights. For a molecule with this structure, cheminformatics tools would likely predict:

PropertyPredicted Value RangeRationale and Implication
Molecular Weight ~427.7 g/mol Influences molar concentration calculations for formulation.
pKa 6.0 - 7.5Target range for effective endosomal escape and low systemic toxicity.
LogP (Octanol/Water) > 5.0High lipophilicity, indicating poor aqueous solubility but excellent partitioning into lipid membranes.
Topological Polar Surface Area (TPSA) ~52 ŲModerate TPSA due to the amine and hydroxyl groups, influencing membrane interactions.

Part 2: Core Physicochemical Characterization Protocols

The following sections detail the essential experimental workflows for characterizing the physicochemical properties of a novel ionizable lipid like 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate.

Determination of Apparent pKa

Causality: The pKa dictates the charge state of the lipid in different biological compartments. An accurately determined pKa is the primary predictor of a lipid's ability to facilitate endosomal escape. An assay using a fluorescent probe that is sensitive to the polarity of its microenvironment is a common and reliable method.

Experimental Protocol: TNS Fluorescence Assay

  • Preparation of Lipid Vesicles:

    • Co-dissolve the ionizable lipid and a zwitterionic helper lipid (e.g., DSPC) at a 1:1 molar ratio in ethanol.

    • Inject the lipid/ethanol solution into a series of aqueous buffers with varying pH values (e.g., from pH 3.0 to 10.0) under vigorous stirring to form small unilamellar vesicles (SUVs).

    • Maintain a constant lipid concentration across all samples.

  • TNS Titration:

    • Add a stock solution of 2-(p-toluidino)naphthalene-6-sulfonic acid (TNS) to each vesicle suspension to a final concentration of ~1 µM.

    • Incubate the samples in the dark for 15 minutes to allow the TNS probe to partition into the lipid bilayer.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each sample using a spectrofluorometer (Excitation: ~320 nm, Emission: ~445 nm).

    • As the pH decreases, the amine headgroup becomes protonated (+), creating a more polar environment within the vesicle's surface, which quenches the TNS fluorescence. Conversely, at high pH, the deprotonated (neutral) headgroup creates a more hydrophobic environment, leading to higher fluorescence.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of pH.

    • Fit the data to a sigmoidal dose-response curve. The pH at which the fluorescence is halfway between the minimum and maximum intensity corresponds to the apparent pKa of the ionizable lipid.

Workflow Diagram: pKa Determination

pKa_Workflow cluster_prep Sample Preparation cluster_measurement Measurement & Analysis cluster_result Result P1 Dissolve Lipids in Ethanol P2 Inject into Buffers (pH 3-10) P1->P2 P3 Add TNS Probe P2->P3 M1 Measure Fluorescence (Ex: 320nm, Em: 445nm) P3->M1 M2 Plot Intensity vs. pH M3 Fit Sigmoidal Curve R1 Determine pKa (Inflection Point) M3->R1

Caption: Workflow for determining ionizable lipid pKa using a TNS fluorescence assay.

Lipophilicity Assessment (LogD)

Causality: Lipophilicity, expressed as the distribution coefficient (LogD), measures the lipid's preference for a nonpolar versus a polar environment at a specific pH. It is critical for predicting how the lipid will incorporate into the LNP and interact with biological membranes. Given that the charge of the lipid is pH-dependent, LogD (which considers ionization) is more relevant than LogP (which does not).

Experimental Protocol: Shake-Flask Method (pH-dependent)

  • System Preparation:

    • Prepare a two-phase system of n-octanol (pre-saturated with buffer) and an aqueous buffer at a specific pH (e.g., pH 7.4 and pH 5.5).

  • Lipid Partitioning:

    • Dissolve a known amount of the lipid in the aqueous buffer.

    • Add an equal volume of n-octanol.

    • Agitate the mixture vigorously for a set period (e.g., 1 hour) to allow for equilibrium to be reached.

    • Centrifuge the sample to ensure complete phase separation.

  • Quantification:

    • Carefully collect an aliquot from the aqueous phase.

    • Quantify the concentration of the lipid remaining in the aqueous phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) or Mass Spectrometry (LC-MS).

  • Calculation:

    • The concentration in the octanol phase is determined by mass balance: [Lipid]octanol = [Lipid]initial - [Lipid]aqueous.

    • Calculate LogD using the formula: LogD = log10([Lipid]octanol / [Lipid]aqueous).

    • Repeat the experiment at different pH values to understand the distribution profile.

Chemical Stability: Hydrolysis Assessment

Causality: The ester linkage in the 2-hexyldecanoate tail is a potential site for chemical degradation via hydrolysis, which would break down the lipid and compromise the integrity of the LNP. Assessing stability under stressed conditions (acidic and basic) is crucial for predicting shelf-life and behavior in vivo.

Experimental Protocol: Forced Degradation Study

  • Sample Incubation:

    • Prepare solutions of the lipid in aqueous buffers at different pH values, typically acidic (e.g., pH 4.0), neutral (pH 7.4), and basic (e.g., pH 9.0).

    • Incubate these solutions at an elevated temperature (e.g., 40-60°C) to accelerate degradation.

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

    • Immediately quench any reaction if necessary (e.g., by neutralizing the pH).

  • Quantification of Parent Lipid:

    • Analyze the samples using a stability-indicating Reverse-Phase HPLC (RP-HPLC) method.

    • Quantify the peak area of the intact parent lipid.

  • Degradation Kinetics:

    • Plot the natural logarithm of the parent lipid concentration versus time for each pH condition.

    • The slope of this line corresponds to the degradation rate constant (k). The half-life (t½) can be calculated as t½ = 0.693 / k.

Workflow Diagram: Hydrolytic Stability

Stability_Workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_kinetics Kinetics Calculation S1 Prepare Lipid in Buffers (Acidic, Neutral, Basic) S2 Incubate at Elevated Temp S1->S2 S3 Collect Samples over Time S2->S3 A1 Quench Reaction S3->A1 A2 Analyze by RP-HPLC A1->A2 A3 Quantify Parent Lipid A2->A3 K1 Plot ln[Lipid] vs. Time A3->K1 K2 Calculate Rate Constant (k) and Half-life (t½) K1->K2

Caption: Workflow for assessing the hydrolytic stability of the ionizable lipid.

Part 3: Data Synthesis and Interpretation

The ultimate goal of physicochemical characterization is to build a comprehensive profile that predicts the lipid's performance in a drug delivery context. The data should be synthesized to tell a cohesive story.

Summary of Target Physicochemical Properties:

ParameterTarget Value/BehaviorRationale for LNP Performance
pKa 6.2 - 6.8Ensures neutrality in circulation (low toxicity) and positive charge in the endosome for efficient payload release.
LogD (at pH 7.4) > 4.0High lipophilicity ensures stable incorporation into the LNP lipid bilayer.
LogD (at pH 5.5) 2.0 - 3.5A decrease in LogD upon protonation can contribute to membrane destabilization and fusogenicity.
Hydrolytic Half-life (t½) > 24 hours at pH 5.0> 1 year at pH 7.4Guarantees stability during formulation, storage, and circulation, with potential for biodegradability post-action.

Interpretation Narrative:

An ideal lipid like 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate would exhibit a pKa of approximately 6.5. This allows an LNP formulated with it to remain largely neutral in the bloodstream, evading rapid clearance and minimizing membrane disruption of healthy cells. Upon uptake into a target cell's endosome, the drop in pH would protonate over 50% of the lipid headgroups. This charge acquisition, coupled with the disruptive packing caused by its branched lipid tails, would promote interaction with the anionic lipids of the endosomal membrane, leading to membrane fusion and the release of the nucleic acid payload into the cytoplasm.

Furthermore, robust chemical stability, particularly of the ester bond at neutral and mildly acidic pH, is essential for ensuring the LNP reaches its target intact. The data from these core experiments provides the foundational evidence to advance a novel lipid into further formulation and in vivo studies.

References

  • Belliveau, N. M., et al. (2012). "Microfluidic Synthesis of Highly Potent Limit-size Lipid Nanoparticles for In Vivo Delivery of siRNA." Molecular Therapy - Nucleic Acids. [Link]

  • Jayaraman, M., et al. (2012). "Maximizing the potency of siRNA lipid nanoparticles for hepatic gene silencing in vivo." Angewandte Chemie International Edition. [Link]

  • Sabnis, S., et al. (2018). "A Novel Amino Lipid Series for mRNA Delivery: Improved Endosomal Escape and Sustained Pharmacology and Safety in Non-human Primates." Molecular Therapy. [Link]

  • Cullis, P. R., & Hope, M. J. (2017). "Lipid Nanoparticle Systems for Enabling Gene Therapies." Molecular Therapy. [Link]

Foundational

A Technical Guide to the Mechanism of Action of 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate in Lipid Nanoparticles

For Researchers, Scientists, and Drug Development Professionals Introduction: The Ionizable Lipid as the Engine of Nucleic Acid Delivery The advent of nucleic acid therapeutics, particularly mRNA vaccines and siRNA-based...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ionizable Lipid as the Engine of Nucleic Acid Delivery

The advent of nucleic acid therapeutics, particularly mRNA vaccines and siRNA-based drugs, has been made possible by sophisticated delivery systems.[1][2][] Among these, lipid nanoparticles (LNPs) have emerged as the clinical gold standard, prized for their ability to protect fragile nucleic acid payloads from enzymatic degradation and deliver them into target cells.[4][5] The success of these LNPs hinges on a critical component: the ionizable lipid.[6][]

This guide focuses on the mechanism of action of a specific ionizable lipid, 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate . While this specific molecule is a precursor or variant related to lipids used in commercial formulations like ALC-0315, its structural motifs provide a quintessential example of how modern ionizable lipids function.[8][9] We will dissect its physicochemical properties and trace its journey from nanoparticle formulation to the decisive moment of endosomal escape, providing the scientific rationale behind its design and function.

Section 1: Anatomy of a Modern Lipid Nanoparticle

To understand the role of our featured lipid, we must first understand the collaborative environment of the LNP. A typical LNP formulation for nucleic acid delivery is a precisely engineered particle, generally 50-150 nm in diameter, comprising four key lipid components.[10][11][12]

Component Example Molecule(s) Core Function in the LNP
Ionizable Lipid 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate, ALC-0315, SM-102pH-sensitive component for nucleic acid encapsulation and endosomal escape.[6][13]
Helper Lipid DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), DOPEProvides structural integrity to the particle and facilitates membrane fusion.[6][14]
Cholesterol CholesterolModulates membrane fluidity, enhances particle stability, and aids in endosomal escape.[15]
PEG-Lipid DMG-PEG2000, ALC-0159Forms a protective hydrophilic shield to reduce immunogenicity and prolong circulation time.[10][11]

Section 2: Physicochemical Properties of 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate

The efficacy of an ionizable lipid is dictated by its molecular structure. The structure of 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate contains the key features that define its function:

  • Tertiary Amine Headgroup: This is the pH-sensitive "switch." At a physiological pH of ~7.4 in the bloodstream, the amine group is largely deprotonated and neutral. This neutrality is crucial for minimizing toxicity and preventing aggregation with serum proteins.[16] However, in the acidic environment of an endosome (pH 5.0-6.5), the amine group becomes protonated, acquiring a positive charge.[][17]

  • Optimal pKa: The acid dissociation constant (pKa) of the ionizable lipid is the most critical parameter for its function. For effective in vivo delivery, the apparent pKa of the lipid within the LNP should ideally fall between 6.2 and 6.5.[14][18] This ensures the lipid remains neutral in circulation but becomes potently cationic upon endosomal acidification, triggering the release mechanism.[19][20]

  • Biodegradable Ester Linkages: The ester bonds connecting the lipid tails to the amine-containing core are susceptible to hydrolysis by endogenous esterases. This biodegradability is a key safety feature, allowing the lipid to be broken down and cleared from the body, reducing the risk of long-term lipid accumulation and associated toxicity.[8]

  • Branched Hydrophobic Tails: The two 2-hexyldecanoate tails provide the lipid with a cone-like molecular shape. This geometry is critical for the final step of the mechanism: destabilizing the endosomal membrane.[17]

Section 3: The Mechanism of Action: A Step-by-Step Journey

The function of 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate is best understood by following the LNP's journey from formulation to cytoplasmic delivery of its nucleic acid payload.

Formulation & Encapsulation

LNPs are typically formed using rapid mixing techniques, such as microfluidics.[4][21]

  • Step 1: The four lipid components are dissolved in an organic solvent (e.g., ethanol).

  • Step 2: The nucleic acid cargo (mRNA or siRNA) is dissolved in an acidic aqueous buffer (e.g., sodium acetate, pH 4.0).[4]

  • Step 3: The two solutions are rapidly mixed. In the acidic environment, the tertiary amine of the ionizable lipid becomes protonated (positively charged).

  • Step 4: This positive charge enables strong electrostatic interactions with the negatively charged phosphate backbone of the nucleic acid, initiating the self-assembly of a nucleic acid-lipid core.[15]

  • Step 5: The other lipids arrange around this core, forming the final LNP structure. The process is then neutralized to a physiological pH for in vivo use.

Circulation and Cellular Uptake

Once administered, the LNP circulates in the bloodstream at a neutral pH. The PEG-lipid shield minimizes opsonization (tagging by immune proteins) and clearance by the reticuloendothelial system.[10] The LNP eventually reaches its target cells (e.g., hepatocytes in the liver) and is taken up primarily through endocytosis.[22]

The Critical Step: Endosomal Escape

This is the bottleneck for nucleic acid delivery, where the vast majority of nanocarriers fail.[][18] The design of 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate is specifically tailored to overcome this barrier.

  • Acidification and Protonation: As the endosome matures, proton pumps in its membrane actively lower the internal pH from ~6.5 down to ~5.0.[17] This drop in pH is the trigger. The amine headgroup of the ionizable lipid, with its pKa in the ~6.2-6.5 range, becomes protonated and acquires a strong positive charge.[14][23]

  • Interaction with Anionic Lipids: The newly cationic LNP surface now strongly interacts with negatively charged (anionic) lipids, such as phosphatidylserine, that are present on the inner leaflet of the endosomal membrane.[17][23]

  • Membrane Destabilization and Phase Transition: This electrostatic interaction disrupts the organization of the endosomal membrane. The cone-like shape of the ionizable lipids, now paired with the anionic endosomal lipids, promotes a transition from a stable lipid bilayer (lamellar phase) to a non-bilayer, inverted hexagonal (HII) phase.[17][23] This structural reorganization effectively punches holes in the endosome or causes the LNP to fuse with the endosomal membrane.

  • Cargo Release: The destabilization of the endosomal membrane allows the encapsulated nucleic acid cargo to be released from the LNP and into the cell's cytoplasm, where it can be translated by ribosomes (in the case of mRNA) or engage with the RNA-induced silencing complex (in the case of siRNA).[13][17][23]

The following diagram illustrates this critical pathway from cellular uptake to cytoplasmic release.

LNP_Mechanism cluster_blood Bloodstream (pH 7.4) cluster_cell Target Cell cluster_endo Endosomal Pathway LNP_neutral LNP (Neutral Charge) Endocytosis Endocytosis LNP_neutral->Endocytosis Cellular Uptake EarlyEndo Early Endosome (pH ~6.5) Endocytosis->EarlyEndo Maturation LateEndo Late Endosome (pH ~5.5) EarlyEndo->LateEndo Protonation (Lipid becomes +) Cytoplasm Cytoplasm (Cargo Released) LateEndo->Cytoplasm Membrane Fusion & Endosomal Escape Workflow Formulation LNP Formulation (Microfluidics) Charac Physicochemical Characterization (Size, pKa, EE%) Formulation->Charac InVitro In Vitro Assay (Cell Transfection) Charac->InVitro QC Pass InVivo In Vivo Study (Animal Model) InVitro->InVivo Potency Confirmed Analysis Efficacy & Safety Analysis InVivo->Analysis

Caption: A streamlined workflow for LNP development and validation.

Conclusion

The mechanism of action of 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate is a prime example of rational design in drug delivery. Its pH-responsive amine headgroup, optimal pKa, biodegradable linkers, and fusogenic lipid tails work in concert to overcome the critical endosomal escape barrier. Understanding this intricate mechanism is not merely an academic exercise; it is fundamental for the development of safer and more effective nucleic acid therapeutics, enabling the next generation of vaccines and genetic medicines.

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Exploratory

The Pivotal Role of 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate in Advanced mRNA Delivery Systems: A Technical Guide

Introduction: The Dawn of a New Therapeutic Era with Ionizable Lipids The advent of messenger RNA (mRNA) therapeutics, most notably exemplified by the rapid development and deployment of COVID-19 vaccines, has marked a p...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dawn of a New Therapeutic Era with Ionizable Lipids

The advent of messenger RNA (mRNA) therapeutics, most notably exemplified by the rapid development and deployment of COVID-19 vaccines, has marked a paradigm shift in modern medicine.[1][2] This revolution has been largely underpinned by the development of sophisticated delivery systems capable of protecting the fragile mRNA molecule and facilitating its entry into target cells. At the heart of these delivery vehicles, predominantly lipid nanoparticles (LNPs), lies a class of molecules known as ionizable lipids.[1][3] These lipids are ingeniously designed to have a pH-dependent charge, a critical feature that enables both stable encapsulation of mRNA and its efficient release into the cytoplasm.[3]

This technical guide delves into the core functionalities of a specific ionizable lipid, 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate, and its integral role in the formulation and mechanism of action of mRNA-LNP therapeutics. While direct literature on this specific molecule is emerging, its structural characteristics strongly suggest a functional profile analogous to well-characterized ionizable lipids such as ALC-0315, a key component in the Pfizer-BioNTech COVID-19 vaccine.[4][5][6] This guide will, therefore, elucidate the fundamental principles of ionizable lipids, using established knowledge of related compounds to provide a comprehensive understanding of 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate's function for researchers, scientists, and drug development professionals.

The Molecular Architecture and its Functional Implications

6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate is an amino lipid characterized by a tertiary amine headgroup and lipid tails. This structure is central to its function in mRNA delivery. The key components of its design are:

  • The Ionizable Amine Headgroup: The tertiary amine group possesses a pKa in the range of 6.0-6.5. This is a critical design feature. At a physiological pH of around 7.4 (in the bloodstream), the amine is largely deprotonated and thus neutral. This neutrality is crucial for minimizing toxicity and preventing non-specific interactions with biological membranes during circulation.[3]

  • Ester Linkages: The presence of ester bonds in the lipid structure is a deliberate design choice to enhance the biodegradability of the molecule.[4] This improves the clearance of the lipid from the body, contributing to a better safety profile.

  • Lipid Tails: The hydrophobic lipid tails are essential for the self-assembly of the lipid nanoparticle and for creating a stable lipid core that encapsulates the mRNA.

The true elegance of this molecular design is revealed upon cellular uptake of the LNP.

Mechanism of Action: A pH-Triggered Release

The journey of an mRNA-LNP from administration to protein expression is a multi-step process, with the ionizable lipid playing a pivotal role at critical stages.

mRNA Encapsulation

During the formulation of LNPs, which is often achieved through microfluidics-based mixing, the ionizable lipids are in an acidic environment.[1] In this low pH buffer, the amine headgroup of 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate becomes protonated, acquiring a positive charge. This positive charge allows for electrostatic interaction with the negatively charged phosphate backbone of the mRNA, leading to efficient encapsulation of the nucleic acid within the core of the forming nanoparticle.[7]

Systemic Circulation and Cellular Uptake

Once administered, the LNPs enter the bloodstream, where the physiological pH of ~7.4 renders the ionizable lipids neutral. This neutrality prevents the aggregation of LNPs and reduces their interaction with blood components, extending their circulation time.[3] LNPs are typically taken up by cells through endocytosis.[1]

Endosomal Escape: The Critical Hurdle

After endocytosis, the LNP is enclosed within an endosome. For the mRNA to be translated by the cell's machinery, it must be released from the endosome into the cytoplasm. This is the most significant barrier to effective mRNA delivery, and where the ionizable lipid performs its most crucial function.[8]

As the endosome matures, its internal environment becomes progressively more acidic. This drop in pH triggers the protonation of the amine headgroup of 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate, causing the lipid to become positively charged.[9] This "proton sponge" effect leads to the disruption of the endosomal membrane through interactions with the anionic lipids of the endosomal membrane, facilitating the release of the mRNA cargo into the cytoplasm.[10]

Endosomal_Escape cluster_0 Bloodstream (pH ~7.4) cluster_1 Cellular Uptake cluster_2 Endosome (Acidic pH) cluster_3 Cytoplasm LNP_neutral LNP with Neutral Ionizable Lipid Endocytosis Endocytosis LNP_neutral->Endocytosis Circulation LNP_charged LNP with Positively Charged Ionizable Lipid Endocytosis->LNP_charged Engulfment Endosome_disruption Endosomal Membrane Disruption LNP_charged->Endosome_disruption Protonation mRNA_release mRNA Release Endosome_disruption->mRNA_release Escape Translation Protein Translation mRNA_release->Translation

Figure 1: The pH-dependent mechanism of mRNA delivery facilitated by ionizable lipids.

Formulation and Characterization of LNPs with 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate

The successful delivery of mRNA is highly dependent on the physicochemical properties of the LNP formulation. A typical LNP formulation consists of four key components:

ComponentExampleMolar Ratio (%)Function
Ionizable Lipid 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate40-50Encapsulation and endosomal escape of mRNA.[1]
Phospholipid 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)10-20Provides structural integrity to the nanoparticle.[1][7]
Cholesterol Cholesterol30-40Adds fluidity to the lipid bilayer and aids in stability.[1][7]
PEGylated Lipid A synthetic PEGylated lipid1-2Provides a hydrophilic shield, increasing circulation time and preventing aggregation.[1][11]
Experimental Protocol: LNP Formulation via Microfluidics

This protocol describes a standard method for formulating mRNA-LNPs using a microfluidic mixing device.

Materials:

  • 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate (in ethanol)

  • DSPC (in ethanol)

  • Cholesterol (in ethanol)

  • PEGylated lipid (in ethanol)

  • mRNA (in an acidic aqueous buffer, e.g., citrate buffer pH 4.0)

  • Microfluidic mixing device and pump system

  • Dialysis cassettes for buffer exchange

Procedure:

  • Prepare Lipid Mixture: Combine the ethanolic solutions of 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate, DSPC, cholesterol, and the PEGylated lipid at the desired molar ratio.

  • Prepare mRNA Solution: Dissolve the mRNA in the acidic aqueous buffer.

  • Microfluidic Mixing: Load the lipid mixture and the mRNA solution into separate syringes and connect them to the microfluidic device.

  • Initiate Mixing: Start the pumps at a defined flow rate ratio (e.g., 3:1 aqueous to organic phase) to induce rapid mixing and self-assembly of the LNPs.

  • Collection: Collect the resulting LNP dispersion.

  • Buffer Exchange: Dialyze the LNP suspension against a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the ethanol and acidic buffer.

  • Sterilization: Filter the final LNP formulation through a 0.22 µm sterile filter.

LNP_Formulation cluster_0 Inputs cluster_1 Process cluster_2 Output Lipids Lipid Mixture (in Ethanol) Mixing Microfluidic Mixing Lipids->Mixing mRNA mRNA Solution (Aqueous, Acidic pH) mRNA->Mixing Dialysis Buffer Exchange (to pH 7.4) Mixing->Dialysis Self-Assembly Filtration Sterile Filtration Dialysis->Filtration LNP mRNA-LNP Formulation Filtration->LNP

Figure 2: A streamlined workflow for the formulation of mRNA-LNPs using microfluidics.

Characterization of LNP Formulations

Thorough characterization of the formulated LNPs is essential to ensure quality, consistency, and efficacy.

ParameterMethodTypical ValuesImportance
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)80-120 nm, PDI < 0.2Affects cellular uptake, biodistribution, and immunogenicity.[2][12]
Zeta Potential Laser Doppler VelocimetryNear-neutral at pH 7.4Indicates surface charge and stability in circulation.[11]
Encapsulation Efficiency RiboGreen Assay> 90%Determines the amount of mRNA successfully loaded into the LNPs.
mRNA Integrity Agarose Gel Electrophoresis or Capillary ElectrophoresisIntact bandEnsures the encapsulated mRNA is not degraded.[12]

In Vitro and In Vivo Evaluation of mRNA Delivery

The ultimate measure of success for an LNP formulation is its ability to deliver functional mRNA to cells.

In Vitro Transfection Assay

Objective: To assess the ability of the LNP formulation to transfect cells in culture and induce the expression of a reporter protein.

Protocol:

  • Cell Culture: Plate target cells (e.g., HeLa or HEK293T cells) in a multi-well plate and allow them to adhere overnight.

  • LNP Treatment: Dilute the mRNA-LNP formulation (encoding a reporter protein like GFP or luciferase) in cell culture medium and add it to the cells.

  • Incubation: Incubate the cells for 24-48 hours.

  • Analysis: Measure the expression of the reporter protein using fluorescence microscopy, flow cytometry (for GFP), or a luminometer (for luciferase).

In Vivo Studies

Objective: To evaluate the biodistribution and efficacy of the mRNA-LNP formulation in a living organism.

Protocol:

  • Animal Model: Utilize a suitable animal model, such as mice.

  • Administration: Administer the mRNA-LNP formulation (encoding a reporter like luciferase) via the desired route (e.g., intravenous or intramuscular injection).

  • Bioluminescence Imaging: At various time points post-administration, inject the animals with a luciferase substrate (e.g., D-luciferin) and perform whole-body imaging to visualize the location and level of protein expression.[13]

  • Ex Vivo Analysis: After the final imaging time point, organs can be harvested for ex vivo imaging or further biochemical analysis to quantify protein expression.[13]

Toxicological Considerations

While ionizable lipids are designed for improved safety, it is crucial to assess the potential toxicity of any new formulation. Some ionizable lipids have been shown to be immunostimulatory, which can be beneficial for vaccine applications but may be undesirable for other therapeutic uses.[9] Studies have indicated that some ionizable lipids can activate innate immune pathways, such as through Toll-like receptor (TLR) signaling.[9] Therefore, comprehensive toxicological profiling, including cytotoxicity assays and in vivo safety studies, is a critical component of the development process.

Conclusion and Future Perspectives

6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate represents a key component in the ongoing evolution of mRNA delivery technologies. Its pH-sensitive nature and biodegradable design are hallmarks of the rational engineering that has propelled mRNA therapeutics to the forefront of modern medicine. As our understanding of the intricate interactions between LNPs and biological systems deepens, we can anticipate further refinements in ionizable lipid design to enhance targeting, improve efficacy, and further bolster the safety profile of these transformative therapies. The continued exploration of novel ionizable lipids like 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate will undoubtedly pave the way for a new generation of mRNA-based treatments for a wide range of diseases.

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Foundational

The Genesis and Application of ALC-0315: A Technical Primer on a Keystone Lipid in mRNA Delivery

Foreword: The Unseen Enabler of a New Therapeutic Era The rapid development and deployment of mRNA vaccines against COVID-19 represented a monumental leap in medical science. At the heart of this success lies a sophistic...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unseen Enabler of a New Therapeutic Era

The rapid development and deployment of mRNA vaccines against COVID-19 represented a monumental leap in medical science. At the heart of this success lies a sophisticated delivery system: the lipid nanoparticle (LNP). This guide delves into the core of that system, focusing on a pivotal, yet often overlooked, component—the ionizable cationic lipid ALC-0315. We will journey through its rational design, synthesis, and critical function, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its role in enabling a new class of therapeutics. This is not merely a story of a single molecule, but a case study in the convergence of chemistry, nanotechnology, and immunology that has reshaped the landscape of modern medicine.

Part 1: The Challenge and the Chemical Solution: Designing ALC-0315

The central challenge in developing nucleic acid therapeutics, such as mRNA, is their inherent instability and difficulty in crossing cellular membranes. Naked mRNA is rapidly degraded by extracellular enzymes and, being a large, negatively charged molecule, cannot easily pass through the lipid bilayer of a cell. The solution was to design a protective, transiently cationic delivery vehicle.

The "Ionizable" Advantage: A pH-Sensitive Master Key

Early lipid-based delivery systems utilized permanently cationic lipids. While effective at binding nucleic acids, their positive charge at physiological pH (around 7.4) led to rapid clearance from the bloodstream and significant cellular toxicity. The breakthrough came with the development of ionizable cationic lipids, a class to which ALC-0315 belongs.[1][2][]

The design genius of ALC-0315 lies in its tertiary amine head group.[4] This group is engineered to have a specific pKa (acid dissociation constant).

  • At an acidic pH (e.g., pH 4.0) , typical during the LNP formulation process, the nitrogen atom of the amine group becomes protonated, acquiring a positive charge.[1][][5] This allows for strong electrostatic interaction with the negatively charged phosphate backbone of the mRNA, facilitating efficient encapsulation and condensation of the genetic payload within the LNP core.[6][7][8]

  • At physiological pH (pH 7.4) , encountered in the bloodstream after administration, the amine group is deprotonated and remains largely neutral.[1][4] This neutrality is crucial for reducing interactions with blood components and cell membranes, thereby minimizing toxicity and increasing circulation time.[4]

This pH-dependent charge is the cornerstone of ALC-0315's function, allowing it to be "active" when needed and "stealthy" during transit.

Structural Anatomy of ALC-0315

ALC-0315, chemically named ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate), is an oily, colorless synthetic lipid.[5] Its structure is a testament to rational drug delivery design:

  • Tertiary Amine Head Group: The ionizable "master key" for pH-dependent interaction.

  • Two Hydrophobic Tails: These long alkyl chains (2-hexyldecanoate) are essential for forming the lipidic core of the nanoparticle and for interacting with the lipid membranes of cells.[4] The branched nature of these tails is believed to contribute to a more tapered molecular shape upon protonation, which enhances the disruption of endosomal membranes.[][9]

  • Ester Linkages: The tails are connected to the central structure via ester bonds. These linkages are designed to be biodegradable, meaning they can be hydrolyzed by esterase enzymes within the cell.[][4] This biodegradability is a key safety feature, allowing the lipid to be broken down into smaller, non-toxic components and cleared from the body, which is critical for therapies requiring repeated administration.[][4][10]

Part 2: From Blueprint to Reality: The Synthesis of ALC-0315

The synthesis of ALC-0315 is a multi-step process in organic chemistry. While several routes have been described, a common pathway involves the key final step of reductive amination.[5] This process builds the core structure by reacting a lipid aldehyde with an amine.

A Representative Synthetic Workflow

A simplified, conceptual synthesis route highlights the chemical logic. The original patented synthesis involved the oxidation of a lipid alcohol to an aldehyde, followed by reductive amination with 4-aminobutanol.[5][11][12]

ALC_0315_Synthesis cluster_0 Step 1: Esterification cluster_1 Step 2: Oxidation cluster_2 Step 3: Reductive Amination A 2-Hexyldecanoic Acid C 6-hydroxyhexyl 2-hexyldecanoate A->C Steglich Esterification B 1,6-Hexanediol B->C D Lipid Aldehyde C->D PCC Oxidation F ALC-0315 D->F Sodium Triacetoxyborohydride E 4-Aminobutanol E->F

Caption: Conceptual synthesis pathway for ALC-0315.

More recent, optimized syntheses have been developed to improve yields and reduce purification challenges by avoiding unstable intermediates and using different condensing agents.[6][7][13][14] For example, an alternative route uses 1,6-dibromohexane as a starting material to build the linker arms, which can be more economically attractive.[7][12]

Experimental Protocol: A Simplified Reductive Amination

This is an illustrative protocol based on published principles and should be adapted and optimized for specific laboratory conditions.

Objective: To perform the final reductive amination step to form ALC-0315.

Materials:

  • Lipid Aldehyde Intermediate (e.g., 6-oxo-hexyl 2-hexyldecanoate)

  • 4-Aminobutanol

  • Sodium Triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Glacial Acetic Acid

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate gradient)

Procedure:

  • Dissolve the lipid aldehyde (2.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add 4-aminobutanol (1.0 equivalent) to the solution, followed by a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

  • Slowly add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture. Caution: STAB can react with moisture; handle appropriately.

  • Allow the reaction to stir at room temperature overnight. Monitor reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent in vacuo to obtain the crude product.

  • Purify the crude ALC-0315 using silica gel column chromatography, eluting with an appropriate solvent gradient.

  • Collect fractions containing the pure product (as determined by TLC) and concentrate in vacuo to yield ALC-0315 as an oil.

  • Confirm the structure and purity using analytical techniques such as NMR spectroscopy and Mass Spectrometry.

Part 3: The Nanoscale Assembly: Formulating the Lipid Nanoparticle

ALC-0315 does not act alone. It is a key component of a four-part lipid mixture that self-assembles with mRNA into a lipid nanoparticle.[8] The precise ratio of these components is critical for the stability, efficacy, and safety of the final product.

The LNP Cast of Characters

The formulation used in the Pfizer-BioNTech COVID-19 vaccine (BNT162b2) provides an authoritative example of the required components.[8][15][16]

ComponentChemical NameMolar Ratio (%)Primary Function
Ionizable Lipid ALC-031546.3mRNA encapsulation; endosomal escape.[8]
Helper Lipid DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)9.4Provides structural integrity to the LNP.[2][8]
Sterol Cholesterol42.7Modulates membrane fluidity and stability.[2][8]
PEGylated Lipid ALC-01591.6Forms a hydrophilic shield to prevent aggregation and increase circulation time.[8][17]
Microfluidic Mixing: The Key to Controlled Assembly

To create uniform LNPs with high encapsulation efficiency, a rapid and controlled mixing process is essential. Microfluidic devices are the gold standard for this process.[15]

The core principle involves mixing two streams under laminar flow conditions:

  • Aqueous Phase: The mRNA payload is dissolved in an acidic aqueous buffer (e.g., citrate buffer at pH 4.0).

  • Organic Phase: The four lipid components (ALC-0315, DSPC, Cholesterol, ALC-0159) are dissolved in an organic solvent, typically ethanol.

LNP_Formation cluster_0 Input Streams cluster_1 Microfluidic Mixing cluster_2 Output & Maturation A Organic Phase Ethanol Solution of: - ALC-0315 (neutral) - DSPC - Cholesterol - ALC-0159 Mixer Rapid Mixing Solvent Polarity Change ALC-0315 Protonation (+ charge) Self-Assembly A:f0->Mixer:f0 Ethanol Stream B Aqueous Phase Acidic Buffer (pH 4) - mRNA (negative charge) B:f0->Mixer:f0 Aqueous Stream LNP Formed LNP mRNA Core Lipid Shell Mixer:f3->LNP:f0 Dialysis Buffer Exchange Dialysis against PBS (pH 7.4) ALC-0315 Neutralization LNP:f0->Dialysis:f0

Caption: Microfluidic-based formation of mRNA-LNP.

As the ethanol stream containing the lipids rapidly mixes with the acidic aqueous stream, the polarity of the solvent changes. This, combined with the low pH, causes two critical events: ALC-0315 becomes protonated (positively charged), and the lipids, being hydrophobic, precipitate out of solution to self-assemble into nanoparticles, trapping the now electrostatically-attracted mRNA inside.[8] The final step involves dialysis against a neutral buffer (like PBS at pH 7.4) to remove the ethanol and raise the pH, neutralizing the surface charge of the LNP for in vivo administration.[15]

Part 4: The Mission: Intracellular Delivery and Endosomal Escape

Once administered (typically intramuscularly for vaccines), the LNPs must navigate to cells, be taken up, and, most critically, release their mRNA payload into the cytoplasm where it can be translated into protein by the cellular machinery.

Cellular Uptake and the Endosomal Trap

LNPs are taken up by cells, such as antigen-presenting cells, through a process called endocytosis.[5][6][7] The cell membrane engulfs the nanoparticle, pinching off to form an internal vesicle called an endosome. This endosome is a temporary holding compartment. However, without an escape mechanism, the endosome will mature, fuse with a lysosome, and its acidic, enzyme-rich environment would destroy the mRNA payload.

ALC-0315's Moment of Action: The "Proton Sponge" Effect

This is where the pH-sensitive nature of ALC-0315 becomes paramount. As the endosome matures, its internal environment becomes progressively more acidic (dropping from ~pH 6.5 to ~5.0).[18] This drop in pH triggers the protonation of ALC-0315's amine head group, giving the lipid a positive charge.

This leads to the crucial endosomal escape, hypothesized to occur via several mechanisms:

  • Ion Pair Formation: The newly positive ALC-0315 can form ion pairs with negatively charged anionic lipids present on the inner leaflet of the endosomal membrane.[1][]

  • Membrane Destabilization: The accumulation of these charged lipid pairs disrupts the structure of the endosomal membrane.[6][7] The tapered, cone-like shape of the protonated ALC-0315 molecules is thought to induce a transition from a stable bilayer to a non-bilayer hexagonal HII phase, effectively creating pores or rupturing the endosomal membrane.[][4] This destabilization allows the mRNA to escape the endosome and enter the cytoplasm.[1][4][18]

Endosomal_Escape cluster_0 1. Cellular Uptake cluster_1 2. Endosomal Entrapment cluster_2 3. Acidification & Activation cluster_3 4. Membrane Disruption & Release cluster_4 5. Translation LNP_ext LNP in Bloodstream (pH 7.4) ALC-0315 is Neutral Endocytosis Endocytosis LNP_ext->Endocytosis Cell Cell Membrane Cell->Endocytosis Endosome Early Endosome (pH ~6.5) LNP is trapped Endocytosis->Endosome Late_Endosome Late Endosome (pH ~5.0) ALC-0315 becomes Positively Charged (+) Endosome->Late_Endosome Maturation & pH Drop Disruption Interaction with Endosomal Lipids Late_Endosome->Disruption Release mRNA released into Cytoplasm Disruption->Release Membrane Destabilization Translation Ribosomes Translate mRNA into Antigen Protein Release->Translation

Caption: Mechanism of LNP uptake and mRNA release mediated by ALC-0315.

Studies have shown that ALC-0315-containing LNPs lead to superior immunogenicity, including higher antibody levels and more robust T-cell responses, compared to LNPs formulated with other lipids like MC3, underscoring its efficacy in promoting cytosolic delivery.[19][20]

Part 5: Quality Control and Future Perspectives

The success of any therapeutic relies on rigorous quality control. For ALC-0315 and the LNPs it forms, this involves a suite of analytical techniques to ensure identity, purity, and performance.

Critical Quality Attributes (CQAs)
  • ALC-0315 Purity: The purity of the synthesized ALC-0315 is paramount, as impurities can affect the efficacy and safety of the final LNP formulation.[21] Advanced mass spectrometry techniques, such as Electron-Activated Dissociation (EAD), are used for in-depth structural characterization and identification of low-level impurities.[21][22]

  • LNP Particle Size & Distribution: Dynamic Light Scattering (DLS) is used to measure the average particle diameter and polydispersity index (PDI), ensuring batch-to-batch consistency.[23]

  • Encapsulation Efficiency: The percentage of mRNA successfully encapsulated within the LNPs is a critical metric, often measured using fluorescence-based assays.[23]

  • Zeta Potential: This measurement indicates the surface charge of the nanoparticles and is used to confirm the neutralization of the particle surface after buffer exchange.[23]

The Next Generation

The success of ALC-0315 has spurred the development of next-generation ionizable lipids. Research is focused on creating novel lipids with even greater potency, improved safety profiles, and the ability to target specific tissues beyond the liver, such as secondary lymphoid organs.[24][25][26] Acuitas Therapeutics, the original developer of the technology, has already identified new lipid candidates that induce equivalent immune responses at significantly lower doses than ALC-0315.[24][25] This ongoing innovation promises to expand the application of mRNA-LNP technology to a wider range of diseases, from other infectious diseases to cancer immunotherapy and gene editing.[17][25][26]

Conclusion

ALC-0315 is more than just an excipient; it is a marvel of rational molecular engineering that solved a fundamental challenge in drug delivery. Its pH-sensitive design, which allows for efficient mRNA encapsulation and crucial endosomal escape, was a key enabler of the first approved mRNA vaccines. Understanding the discovery, synthesis, and mechanistic function of ALC-0315 provides invaluable insight into the core technology of LNP-based therapeutics and serves as a foundational blueprint for the development of the next generation of genetic medicines.

References

  • ALC-0315: How a Breakthrough Lipid Carrier is Driving Efficient mRNA Vaccine Delivery. (2025, February 24). Biopharma PEG.
  • Ionizable Lipids in LNPs: A Selection Guide. Drug Development and Delivery.
  • Systematic development of ionizable lipid nanoparticles for placental mRNA delivery using a design of experiments approach. Rowan University.
  • Acuitas Therapeutics Unveils Next-Generation Lipid Nanoparticle Advancements at the 2025 mRNA Health Conference. (2025, November 17). Acuitas Therapeutics.
  • Cytosolic delivery of nucleic acids: The case of ionizable lipid nanoparticles. Wiley Online Library.
  • Clinically Validated LNP Delivery Technology. Acuitas Therapeutics.
  • Structural characterization of the cationic lipid nanoparticle component, ALC-0315, and its impurities using electronactivated dissociation (EAD)-based MS/MS fragmentation. SCIEX.
  • Ionizable lipids key role in novel RNA-lipid nanoparticle therapies. (2025, February 10). Inside Therapeutics.
  • Ionizable Lipids for RNA Delivery. BOC Sciences.
  • ALC-0315. MedChemExpress.
  • ALC-0315: A Critical Lipid Component in mRNA Vaccine Delivery. (2025, April 24). JIB-04.
  • ALC-0315. Wikipedia.
  • A Route to Synthesize Ionizable Lipid ALC-0315, a Key Component of the mRNA Vaccine Lipid Matrix. SpringerLink.
  • Acuitas Therapeutics Unveils Next-Generation Lipid Nanoparticle Advancements at the 2025 mRNA Health Conference. (2025, November 17). Financial Post.
  • A Route to Synthesize Ionizable Lipid ALC-0315, a Key Component of the mRNA Vaccine Lipid Matrix. PubMed.
  • A Route to Synthesize Ionizable Lipid ALC-0315, a Key Component of the mRNA Vaccine Lipid Matrix. (2023, May 19). PMC - NIH.
  • Routes of synthesis of the ALC-0315 lipid. ResearchGate.
  • A Route to Lipid ALC-0315: a Key Component of a COVID-19 mRNA Vaccine. PMC.
  • mRNA biologics and cold chain storage. SMOBIO Technology.
  • ALC-0315: Application and Synthesis. (2024, March 18). ChemicalBook.
  • Alnylam sues Moderna and Pfizer for a third time claiming patent infringement regarding COVID-19 vaccines. (2023, May 26). Pearce IP.
  • What is ALC-0315?. (2023, February 10). BroadPharm.
  • Structural Characterization Of The Cationic Lipid Nanoparticle Component ALC-0315 And Its Impurities. Bioprocess Online.
  • Acuitas Therapeutics Demonstrates Enhanced mRNA-LNP Activity in Cancer and Viral Vaccine Development. (2025, April 29). Acuitas Therapeutics.
  • Alnylam sues Pfizer, Moderna over lipid delivery tech used in mRNA COVID vaccines. (2022, March 17). FirstWord Pharma.
  • mRNA Therapeutics Delivery with Next Generation Ionizable Lipids. Acuitas Therapeutics.
  • ALC-0315 Lipid-Based mRNA LNP Induces Stronger Cellular Immune Responses Postvaccination. ResearchGate.
  • ALC-0315 Lipid-Based mRNA LNP Induces Stronger Cellular Immune Responses Postvaccination. (2025, February 3). PubMed.
  • Alnylam sues Pfizer, Moderna over lipid nanoparticle tech. (2022, March 17). BioWorld.
  • Quantification and impurity analysis of ALC-0315 from LNPs in plasma using the ZenoTOF 7600 system. SCIEX.
  • Evidence Assessment: Pfizer-BioNTech COVID-19 vaccine. (2021, January 4). World Health Organization (WHO).
  • EP4342460A1 - Lipid nanoparticle with nucleic acid cargo. Google Patents.
  • Summary of the Public Assessment Report for COVID-19 Vaccine Pfizer/BioNTech. (2020, December 1). GOV.UK.
  • IP Monitoring of patent litigation related to mRNA therapeutics. (2023, June 6). KnowMade.
  • Characterization and endosomal/lysosomal escape of A3 mRNA-LNPs. ResearchGate.
  • FOI 22/1223 Pfizer Comirnaty ALC-0315 and ALC-0159 REQUEST 22 December 2023. (2023, December 22). GOV.UK.
  • LipidLaunch™ ALC-0315 LNP Kit (Loadable). Cayman Chemical.
  • Endo/Lysosomal-Escapable Lipid Nanoparticle Platforms for Enhancing mRNA Delivery in Cancer Therapy. (2025, June 20). PMC - PubMed Central.
  • Wrap, Pack, Release: Phase Transition of mRNA Lipid Nanoparticles Under the Computational Microscope. Biophysical Society.
  • Nonclinical Pharmacokinetics of BNT162b2. Regulations.gov.
  • Pfizer-BioNtech COVID-19 mRNA Vaccine Drug Uses, Dosage & Side Effects. PC Health.
  • ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate). CymitQuimica.
  • ((4-HYDROXYBUTYL)AZANEDIYL)BIS(HEXANE-6,1-DIYL)BIS(2-HEXYLDECANOATE). precisionFDA.
  • ((4-HYDROXYBUTYL)AZANEDIYL)BIS(HEXANE-6,1-DIYL)BIS(2-HEXYLDECANOATE). gsrs.ncats.nih.gov.
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Sources

Exploratory

Introduction: The Pivotal Role of Ionizable Lipids in Modern Therapeutics

An In-Depth Technical Guide to the Core Characteristics and Applications of Ionizable Lipids in Nucleic Acid Delivery: A Profile of DLin-MC3-DMA The advent of nucleic acid-based therapies, including mRNA vaccines and siR...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Characteristics and Applications of Ionizable Lipids in Nucleic Acid Delivery: A Profile of DLin-MC3-DMA

The advent of nucleic acid-based therapies, including mRNA vaccines and siRNA therapeutics, has been made possible by sophisticated delivery systems. At the heart of these systems are lipid nanoparticles (LNPs), and their critical component for efficacy is the ionizable lipid. These lipids are masterfully engineered to be neutral at physiological pH, yet become positively charged in the acidic environment of the endosome, facilitating the release of their nucleic acid payload into the cytoplasm.

While the specific compound "6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate" is not documented in publicly available scientific literature, its nomenclature suggests a structure consistent with an ionizable lipid: a tertiary amine headgroup for pH-dependent charge and branched lipid tails for acellular packaging. To provide a scientifically rigorous and practical guide, this document will focus on a seminal and structurally related ionizable lipid, DLin-MC3-DMA . This lipid was a key component in the first FDA-approved siRNA therapeutic, Onpattro® (patisiran), and serves as an exemplary model for understanding the core characteristics and applications of this transformative class of molecules.

This guide will provide an in-depth analysis of DLin-MC3-DMA, covering its physicochemical properties, its role in the formulation of lipid nanoparticles, and the critical methods for its characterization and application in preclinical research and development.

Physicochemical Properties of DLin-MC3-DMA

The therapeutic efficacy of an LNP formulation is intrinsically linked to the physicochemical properties of its constituent lipids. For DLin-MC3-DMA, the most critical parameter is its apparent pKa, the pH at which 50% of the lipid molecules are ionized.

The Significance of pKa

An optimal ionizable lipid possesses a pKa in the range of 6.2-6.5. This ensures that the lipid remains largely neutral in the bloodstream (pH ~7.4), minimizing non-specific interactions with blood components and reducing toxicity. Upon endocytosis into a target cell, the LNP is trafficked into the endosome, where the pH drops to 5.0-6.5. In this acidic environment, the tertiary amine of DLin-MC3-DMA becomes protonated, leading to a net positive charge on the LNP surface. This charge facilitates interaction with the negatively charged endosomal membrane, leading to membrane disruption and the release of the nucleic acid payload into the cytoplasm. This pH-sensitive behavior is a cornerstone of modern LNP design.

Core Physicochemical Data

A summary of the key physicochemical properties of DLin-MC3-DMA is presented below.

PropertyValueSignificance
Molecular Weight 642.09 g/mol Essential for accurate molar calculations in formulation.
Apparent pKa ~6.44Enables pH-dependent charge for effective endosomal escape.
Structure Dilinoleyl headgroup, dimethylamino headgroupThe unsaturated lipid tails contribute to the fluidity of the LNP structure.

Formulation of DLin-MC3-DMA-based Lipid Nanoparticles

The formulation of LNPs is a critical process that dictates the final characteristics of the delivery vehicle, including its size, stability, and encapsulation efficiency. The most common method for producing LNPs at a laboratory scale is through rapid mixing in a microfluidic device.

Experimental Protocol: LNP Formulation via Microfluidic Mixing

This protocol describes a typical method for formulating mRNA-containing LNPs using a microfluidic mixer, such as the NanoAssemblr® platform.

Materials:

  • DLin-MC3-DMA (in ethanol)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) (in ethanol)

  • Cholesterol (in ethanol)

  • DMG-PEG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) (in ethanol)

  • mRNA (in a low pH buffer, e.g., 50 mM citrate buffer, pH 4.0)

  • Microfluidic mixing device and cartridges

  • Dialysis cassettes (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Lipid Stock Preparation: Prepare a stock solution of the lipids (DLin-MC3-DMA, DSPC, Cholesterol, and DMG-PEG 2000) in ethanol at a molar ratio of 50:10:38.5:1.5. The total lipid concentration in the ethanol phase is typically 10-25 mM.

  • Nucleic Acid Preparation: Prepare a solution of mRNA in a 50 mM citrate buffer at a pH of 4.0. The concentration will depend on the desired final nucleic acid-to-lipid ratio.

  • Microfluidic Mixing: Set the flow rate ratio of the aqueous phase to the ethanol phase to 3:1. The total flow rate will depend on the specific microfluidic device being used.

  • LNP Formation: The rapid mixing of the low pH aqueous phase with the lipid-containing ethanol phase leads to a change in solvent polarity, causing the lipids to precipitate and self-assemble around the mRNA, forming the LNP core.

  • Buffer Exchange and Neutralization: The resulting LNP solution is immediately dialyzed against PBS at pH 7.4 to remove the ethanol and raise the pH. This step neutralizes the surface charge of the LNPs.

  • Concentration and Sterilization: The dialyzed LNP solution can be concentrated using centrifugal filtration devices and then sterile-filtered through a 0.22 µm filter.

Workflow Diagram: LNP Formulation

LNP_Formulation cluster_inputs Inputs cluster_process Process cluster_outputs Outputs & Purification Aqueous mRNA in Citrate Buffer (pH 4.0) Mixer Microfluidic Mixer Aqueous->Mixer Aqueous Phase Organic Lipids in Ethanol (DLin-MC3-DMA, DSPC, Cholesterol, PEG-Lipid) Organic->Mixer Organic Phase LNP_acidic LNPs in Ethanol/Citrate Buffer Mixer->LNP_acidic Rapid Mixing Dialysis Dialysis vs. PBS (pH 7.4) LNP_acidic->Dialysis Buffer Exchange LNP_final Final LNP Formulation Dialysis->LNP_final Purification LNP_Delivery cluster_extracellular Extracellular Space (pH 7.4) cluster_cellular Cellular Uptake & Trafficking cluster_cytoplasm Cytoplasm (pH 7.2) LNP_neutral Neutral LNP Endocytosis Endocytosis LNP_neutral->Endocytosis Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome LNP_charged Protonated LNP (+) Endosome->LNP_charged Acidification & Protonation mRNA_release mRNA Release LNP_charged->mRNA_release Endosomal Escape Translation Translation mRNA_release->Translation Protein Protein Expression Translation->Protein

Caption: Pathway of LNP-mediated mRNA delivery and endosomal escape.

Upon endocytosis, the LNP is engulfed into an endosome. As the endosome matures, proton pumps in its membrane actively decrease the internal pH. This acidification protonates the DLin-MC3-DMA, leading to a positively charged LNP. This charged particle then interacts with the negatively charged lipids of the endosomal membrane, leading to the formation of non-bilayer lipid phases that disrupt the membrane and allow the mRNA to escape into the cytoplasm, where it can be translated by the cellular machinery.

Conclusion

DLin-MC3-DMA represents a landmark achievement in the development of ionizable lipids for nucleic acid delivery. Its carefully tuned physicochemical properties, particularly its pKa, enable the creation of LNP formulations that are both stable in circulation and highly effective at intracellular delivery. The protocols and principles outlined in this guide provide a foundational understanding for researchers and drug development professionals working to advance the next generation of nucleic acid therapeutics. The continued exploration of novel ionizable lipids, building on the success of molecules like DLin-MC3-DMA, will undoubtedly be a key driver of innovation in medicine.

References

  • Jayaraman, M., et al. (2012). Maximizing the potency of siRNA lipid nanoparticles for hepatic gene silencing in vivo. Angewandte Chemie International Edition, 51(34), 8529-8533. [Link]

Foundational

A Technical Guide to the Application of Novel Ionizable Lipids in mRNA Delivery: A Focus on 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate and its Class

Abstract: The advent of mRNA-based therapeutics, particularly highlighted by the rapid development of COVID-19 vaccines, has underscored the critical role of advanced drug delivery systems. Lipid nanoparticles (LNPs) hav...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The advent of mRNA-based therapeutics, particularly highlighted by the rapid development of COVID-19 vaccines, has underscored the critical role of advanced drug delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for protecting and delivering mRNA payloads to target cells. At the heart of this technology are ionizable lipids, a class of cationic lipids whose charge is dependent on pH. This guide provides an in-depth technical overview of the application of novel ionizable lipids, with a specific focus on the structural class represented by 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate. We will explore the mechanistic underpinnings of LNP-mediated mRNA delivery, detailed protocols for formulation and characterization, and the scientific rationale behind experimental design for researchers, scientists, and drug development professionals.

The Central Role of Ionizable Lipids in mRNA Delivery

The efficacy of mRNA therapeutics is contingent on a delivery vehicle that can overcome multiple biological barriers. Lipid nanoparticles have proven exceptionally capable in this regard, and their function is largely dictated by the properties of their constituent lipids. An LNP is typically composed of four key components:

  • Ionizable Lipid: The cornerstone of the LNP, responsible for encapsulating the negatively charged mRNA and facilitating its release into the cytoplasm.

  • Helper Lipid: Typically a phospholipid like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), which aids in the structural integrity of the nanoparticle.

  • Cholesterol: A structural component that modulates membrane fluidity and stability.

  • PEGylated Lipid: A polyethylene glycol-lipid conjugate that stabilizes the nanoparticle, prevents aggregation, and reduces clearance by the immune system, thereby prolonging circulation time.[1]

The compound 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate belongs to the family of ionizable lipids. While specific research on this exact molecule is limited in public literature, it is identified as a chemical precursor or intermediate used in the synthesis of ALC-0315[2], the primary ionizable lipid in the Pfizer-BioNTech COVID-19 vaccine, BNT162b2.[3][4][5] Therefore, its applications and mechanisms can be understood through the extensive research conducted on ALC-0315 and similar ionizable lipids.

The defining feature of these lipids is their tertiary amine head group, which has a pKa in the range of 6.0-7.0. This property is the key to their function:

  • At acidic pH (e.g., during formulation in an acidic buffer, pH ~4.0): The amine group becomes protonated (positively charged), enabling it to electrostatically interact with and condense the anionic mRNA backbone into a compact core.

  • At physiological pH (pH ~7.4, in the bloodstream): The lipid remains largely neutral, minimizing interactions with blood components and reducing potential toxicity.[6]

  • In the acidic environment of the endosome (pH ~5.0-6.0): Following cellular uptake, the lipid becomes protonated again. This charge reversal is the trigger for the final and most critical step: endosomal escape.[7][]

Mechanism of Action: The Endosomal Escape

The "endosomal escape" is the bottleneck in intracellular drug delivery.[9][10] For an mRNA therapeutic to be effective, it must be released from the endosome into the cytoplasm where it can be translated by ribosomes. Ionizable lipids facilitate this process through a well-theorized mechanism.

Once an LNP is internalized by a cell via endocytosis, the endosome begins to mature, and its internal pH drops.[][9] This acidification protonates the ionizable lipid, leading to two crucial events:

  • Interaction with Endosomal Lipids: The now positively charged LNP interacts with negatively charged lipids (e.g., phosphatidylserine) present on the inner leaflet of the endosomal membrane.[9][10]

  • Membrane Destabilization: This interaction disrupts the lipid bilayer of the endosome. It is hypothesized that the ionizable lipids, along with helper lipids, induce a transition from a stable bilayer structure to a non-bilayer, inverted hexagonal phase (HII).[6][10] This structural reorganization creates transient pores or fuses the LNP with the endosomal membrane, allowing the mRNA payload to be released into the cytoplasm.[6][7]

The diagram below illustrates this critical pathway.

G cluster_0 Extracellular Space (pH 7.4) cluster_1 Cell Cytoplasm cluster_2 Endocytic Pathway LNP_neutral LNP (Neutral Charge) endosome Endosome (pH drops to 5.0-6.0) LNP_neutral->endosome Endocytosis ribosome Ribosomes protein Therapeutic Protein ribosome->protein mRNA_free mRNA Payload mRNA_free->ribosome Translation LNP_charged LNP (Protonated, + Charge) endosome->LNP_charged Acidification membrane_disrupt Membrane Disruption (Hexagonal Phase Transition) LNP_charged->membrane_disrupt Interacts with endosomal membrane membrane_disrupt->mRNA_free Release

Caption: LNP-mediated mRNA delivery and endosomal escape mechanism.

Experimental Protocols for LNP-mRNA Formulation & Characterization

The successful application of ionizable lipids like 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate requires robust and reproducible formulation and characterization methods.

LNP Formulation via Microfluidic Mixing

Microfluidic mixing is a state-of-the-art technique that allows for the rapid and controlled self-assembly of LNPs.[11][12] By precisely mixing a lipid-in-ethanol stream with an mRNA-in-aqueous-buffer stream, the change in solvent polarity triggers the formation of uniform nanoparticles.

Materials & Reagents:

  • Ionizable Lipid (e.g., 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • PEG-Lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • mRNA encoding a reporter protein (e.g., Luciferase)

  • 200 Proof Ethanol, RNase-free

  • Citrate Buffer (50 mM, pH 4.0), RNase-free

  • Phosphate-Buffered Saline (PBS, pH 7.4), RNase-free

  • Microfluidic mixing system (e.g., NanoAssemblr) with microfluidic cartridge

  • Syringes (1 mL, 3 mL), RNase-free

  • Dialysis cassette (e.g., 10K MWCO Slide-A-Lyzer)

Protocol:

  • Preparation of Solutions (Maintain RNase-free conditions):

    • Lipid Stock: Prepare a stock solution of the four lipid components (ionizable lipid, DSPC, cholesterol, PEG-lipid) in ethanol. A common molar ratio is 50:10:38.5:1.5.[13] The total lipid concentration may be around 10-20 mg/mL. Gently warm to 37°C to ensure full dissolution.[14]

    • mRNA Stock: Dilute the mRNA payload in citrate buffer (pH 4.0) to a desired concentration (e.g., 0.1 mg/mL).

  • Microfluidic Mixing:

    • Set up the microfluidic instrument according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe (e.g., 1 mL) and the mRNA-aqueous solution into a second, larger syringe (e.g., 3 mL).[15]

    • Set the flow rate ratio (FRR) of the aqueous to organic phase. A common starting ratio is 3:1.[13][16]

    • Set the total flow rate (TFR). A typical TFR is between 2 mL/min and 12 mL/min. The TFR influences particle size; higher TFRs generally result in smaller particles.[16]

    • Initiate the mixing process. The two streams converge in the microfluidic cartridge, causing rapid nanoprecipitation and self-assembly of the LNPs. Collect the resulting milky-white LNP solution.

  • Purification and Buffer Exchange:

    • The newly formed LNP solution contains ethanol and is at an acidic pH. It must be purified and transferred to a physiological buffer.

    • Transfer the LNP solution to a dialysis cassette.

    • Dialyze against sterile PBS (pH 7.4) at 4°C for at least 6 hours, with multiple buffer changes, to remove ethanol and raise the pH.[16]

  • Sterilization and Storage:

    • Recover the dialyzed LNP solution.

    • Sterile-filter the final LNP formulation through a 0.22 µm syringe filter.[15]

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

G cluster_prep Preparation cluster_process Processing A Lipid Mix (Ionizable, DSPC, Chol, PEG) in Ethanol C Microfluidic Mixer (FRR 3:1, TFR 12 mL/min) A->C B mRNA in Citrate Buffer (pH 4.0) B->C D Dialysis vs. PBS (pH 7.4) (Buffer Exchange & Purification) C->D E Sterile Filtration (0.22 µm) D->E F Final LNP-mRNA Formulation (Characterize & Store) E->F

Caption: Workflow for LNP-mRNA formulation using microfluidic mixing.

LNP Characterization: Critical Quality Attributes (CQAs)

Thorough characterization is essential to ensure the quality, safety, and efficacy of the LNP formulation.

Critical Quality AttributeMethodPrincipleTypical Target Values
Particle Size (Z-average) Dynamic Light Scattering (DLS)Measures the fluctuations in scattered light intensity due to the Brownian motion of particles. The hydrodynamic diameter is calculated from these fluctuations.[]80 - 150 nm[13]
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)A measure of the width of the particle size distribution. A lower PDI indicates a more monodisperse and uniform sample.[]< 0.2[16][18]
Zeta Potential Electrophoretic Light Scattering (ELS)Measures the velocity of particles in a suspension under an applied electric field. This velocity is used to calculate the surface charge.[][19][20]Near-neutral at pH 7.4 (-10 mV to +10 mV)
mRNA Encapsulation Efficiency (EE) RiboGreen AssayA fluorescent dye (RiboGreen) binds to nucleic acids and fluoresces. EE is determined by measuring fluorescence before and after lysing the LNPs with a detergent (e.g., Triton X-100).[14][21][22]> 90%

Protocol: Determining Encapsulation Efficiency (EE) with RiboGreen Assay

  • Prepare a standard curve of the free mRNA in TE buffer.

  • In a 96-well black plate, prepare two sets of wells for each LNP sample.

  • Intact LNPs (measures free mRNA): Dilute the LNP sample 100-fold in TE buffer.[21]

  • Lysed LNPs (measures total mRNA): Dilute the LNP sample 100-fold in TE buffer containing 1% Triton X-100 to disrupt the nanoparticles.[14]

  • Add the diluted RiboGreen reagent (prepared according to the manufacturer's protocol) to all wells.

  • Incubate for 5 minutes in the dark.

  • Measure fluorescence at an excitation/emission of ~480/520 nm.[14]

  • Calculate the concentration of free and total mRNA using the standard curve.

  • Calculate EE using the formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] * 100

Conclusion and Future Outlook

Ionizable lipids, including the class represented by 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate, are the engine of modern mRNA therapeutics. Their unique pH-responsive nature is the key to overcoming the endosomal barrier, a critical step for successful cytoplasmic delivery. The ability to reproducibly formulate and rigorously characterize LNP systems using techniques like microfluidics and DLS is paramount for any research and development effort in this field. As scientists continue to innovate and synthesize novel lipids with improved potency and safety profiles, the foundational principles and protocols outlined in this guide will remain essential for advancing the next generation of genetic medicines.

References

  • Accounts of Chemical Research. (n.d.). Ionizable Lipid Nanoparticles for mRNA Delivery: Internal Self-Assembled Inverse Mesophase Structure and Endosomal Escape. ACS Publications. Retrieved from [Link]

  • Conference on Nonlinear Systems Biology and Dynamics (CNSD). (n.d.). 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate. Retrieved from [Link]

  • Endosomal Escape: A Critical Challenge in LNP-Mediated Therapeutics. (2025, February 10). Inside Therapeutics. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). An Automated Sample Preparation Protocol to Determine the Encapsulation Efficiency of RNA-Loaded Lipid Nanoparticles Using Andrew+ Pipetting Robot. Retrieved from [Link]

  • Paunovska, K., Loughrey, D., & Dahlman, J. E. (2022). Cytosolic delivery of nucleic acids: The case of ionizable lipid nanoparticles. Advanced Drug Delivery Reviews, 182, 114123. Retrieved from [Link]

  • Beck, J., et al. (2023). Formulation of Nucleic Acids by Encapsulation in Lipid Nanoparticles for Continuous Production of mRNA. MDPI. Retrieved from [Link]

  • Endosomal escape: A bottleneck for LNP-mediated therapeutics. (2024, March 4). PNAS. Retrieved from [Link]

  • Mitchell Lab. (2023, January 20). Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing. Retrieved from [Link]

  • Li, Y., et al. (2025). Cost-Effective and Reproducible Preparation of mRNA-Loaded Lipid Nanoparticles Using a Conventional Laboratory-Scale Microfluidic Assembly System. Bio-protocol. Retrieved from [Link]

  • Zhang, Y., et al. (2023). mRNA lipid nanoparticle formulation, characterization and evaluation. Nature Protocols. Retrieved from [Link]

  • Unchained Labs. (n.d.). Lipid Nanoparticle Encapsulation Efficiency. Retrieved from [Link]

  • Bailey-Hytholt, C. M., et al. (2022, September 7). Formulating & Characterizing Lipid Nanoparticles: Gene Delivery l Protocol Preview. JoVE. Retrieved from [Link]

  • STAR Protocols. (2024, May 23). Protocol for the development of mRNA lipid nanoparticle vaccines and analysis of immunization efficiency in mice. Cell Press. Retrieved from [Link]

  • JoVE. (2022, December 22). Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing. Retrieved from [Link]

  • Barnett Technical Services. (n.d.). Lipid Nanoparticle Characterization: Size, Charge & Stability. Retrieved from [Link]

  • Dolomite Microfluidics. (2022, March 17). Rapid optimisation of mRNA LNP using microfluidics: Equipment, formulation and process. Retrieved from [Link]

  • Willis, C. R., et al. (2023). Tailoring lipid nanoparticle dimensions through manufacturing processes. Nanoscale. Retrieved from [Link]

  • Inside Therapeutics. (2025, February 10). LNP characterization guidelines: Size, PDI, Morphology. Retrieved from [Link]

  • Boldyrev, I. A., et al. (2023). A Route to Synthesize Ionizable Lipid ALC-0315, a Key Component of the mRNA Vaccine Lipid Matrix. Russian Journal of Bioorganic Chemistry. Retrieved from [Link]

  • PubMed. (2023). A Route to Synthesize Ionizable Lipid ALC-0315, a Key Component of the mRNA Vaccine Lipid Matrix. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

formulation of lipid nanoparticles with 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate

Application Note & Protocol Topic: Formulation and Characterization of Lipid Nanoparticles using the Novel Ionizable Lipid 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate For: Researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Formulation and Characterization of Lipid Nanoparticles using the Novel Ionizable Lipid 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Ionizable Lipids in Next-Generation Drug Delivery

The advent of mRNA vaccines and siRNA therapeutics has underscored the pivotal role of lipid nanoparticles (LNPs) as a clinical-stage delivery vehicle. The efficacy of these systems is largely dictated by the performance of their constituent lipids, particularly the ionizable cationic lipid. This component is ingeniously designed to remain neutral at physiological pH (around 7.4), minimizing toxicity and non-specific interactions in circulation, but becomes protonated in the acidic environment of the endosome (pH 5.0-6.5). This pH-responsive charge reversal is the linchpin for successful delivery; it facilitates the fusion of the LNP with the endosomal membrane, leading to the release of the nucleic acid payload into the cytoplasm where it can exert its therapeutic effect.

This document provides a detailed guide for the formulation and characterization of LNPs using a novel ionizable lipid, 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate . While specific data on this proprietary lipid is emerging, its structure—featuring a tertiary amine headgroup with a pKa likely in the 6.2-6.8 range and a branched tail—is representative of a new generation of lipids designed for high encapsulation efficiency and potent in vivo activity.

We will detail a robust protocol for LNP assembly via microfluidic mixing, a technique renowned for its reproducibility and scalability, and outline the essential characterization assays to validate the quality of the resulting nanoparticles.

Part 1: Foundational Principles & Pre-Formulation

The LNP Formulation Quartet: A Symphony of Lipids

A successful LNP formulation is a carefully balanced composition of four lipid archetypes, each with a specific function:

Lipid ComponentExampleMolar % (Typical)Primary Function
Ionizable Cationic Lipid 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate40-50%Complexes with nucleic acid cargo and drives endosomal escape.
Phospholipid Distearoylphosphatidylcholine (DSPC)10-20%Provides a stable bilayer structure, mimicking biological membranes.
Cholesterol Cholesterol30-40%Modulates membrane fluidity and stability, filling gaps between lipids.
PEG-Lipid 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2K)1-3%Forms a hydrophilic corona on the LNP surface to prevent aggregation and reduce opsonization, thereby extending circulation time.
Mechanism of Action: The pH-Triggered Release

The functionality of LNPs hinges on the pH-sensitive nature of the ionizable lipid. The diagram below illustrates the journey of an LNP from administration to payload release.

LNP_Mechanism cluster_bloodstream Systemic Circulation (pH 7.4) cluster_cell Target Cell cluster_escape Endosomal Escape LNP_neutral LNP (Neutral Surface) - PEG-shielded - Stable in blood Endocytosis Endocytosis LNP_neutral->Endocytosis Uptake Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Late_Endosome Late Endosome (pH ~5.5) Endosome->Late_Endosome Maturation & Acidification Protonation Ionizable Lipid Protonation (Becomes Cationic +) Late_Endosome->Protonation Cytoplasm Cytoplasm (Payload Release) Membrane_Fusion Interaction with Anionic Endosomal Lipids Protonation->Membrane_Fusion Release Membrane Destabilization Membrane_Fusion->Release Release->Cytoplasm Cargo Release

Caption: Workflow of LNP uptake and pH-mediated endosomal escape.

Part 2: Step-by-Step Formulation Protocol via Microfluidics

This protocol describes the formulation of LNPs encapsulating a model nucleic acid (e.g., siRNA or mRNA) using a microfluidic mixing device, such as the NanoAssemblr® platform from Precision NanoSystems.

Materials & Reagents
  • Lipids:

    • 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate (Ionizable Lipid)

    • DSPC (Distearoylphosphatidylcholine)

    • Cholesterol

    • DMG-PEG 2000

  • Solvent: Anhydrous Ethanol (200 proof, molecular biology grade)

  • Aqueous Buffer: 50 mM Citrate Buffer (pH 4.0), sterile-filtered

  • Nucleic Acid Cargo: siRNA or mRNA, resuspended in the aqueous buffer

  • Dialysis System: Slide-A-Lyzer™ G2 Dialysis Cassettes (10K MWCO) or similar

  • Final Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, sterile-filtered

Preparation of Stock Solutions

Accuracy in preparing stock solutions is paramount for reproducible formulations.

  • Lipid Stock Solution (in Ethanol):

    • Prepare a combined lipid stock solution in 100% anhydrous ethanol. The final concentration should be between 10-20 mM.

    • The molar ratio should be precisely measured, for example: 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid).

    • Example for a 1 mL, 12.5 mM Stock:

      • Ionizable Lipid (MW ~500 g/mol ): 3.125 mg

      • DSPC (MW ~790 g/mol ): 0.9875 mg

      • Cholesterol (MW ~387 g/mol ): 1.87 mg

      • DMG-PEG 2000 (MW ~2500 g/mol ): 0.469 mg

    • Vortex thoroughly until all lipids are fully dissolved. Store at -20°C.

  • Nucleic Acid Solution (in Aqueous Buffer):

    • Dilute the nucleic acid cargo in the 50 mM Citrate Buffer (pH 4.0) to the desired concentration. A typical starting concentration is 0.1-0.2 mg/mL.

    • Ensure the solution is fully homogenous. Keep on ice.

Microfluidic Mixing Workflow

Microfluidic systems operate by rapidly mixing a stream of lipids dissolved in a water-miscible solvent (ethanol) with an aqueous stream containing the nucleic acid cargo. This rapid change in polarity causes the lipids to self-assemble into nanoparticles, entrapping the cargo.

Microfluidic_Workflow cluster_inputs Inputs cluster_process Process cluster_outputs Outputs & Purification Lipid_Input Lipid Stock (in Ethanol) Pump Syringe Pumps Lipid_Input->Pump Aqueous_Input Nucleic Acid (in Citrate Buffer, pH 4.0) Aqueous_Input->Pump Chip Microfluidic Cartridge (Herringbone Mixer) Pump->Chip Total Flow Rate (TFR) Flow Rate Ratio (FRR) LNP_Raw Assembled LNP Solution (in Ethanol/Buffer Mix) Chip->LNP_Raw Self-Assembly Dialysis Buffer Exchange (Dialysis) vs. PBS, pH 7.4 LNP_Raw->Dialysis LNP_Final Final LNP Formulation Dialysis->LNP_Final

Caption: Microfluidic mixing process for LNP formulation.

Protocol Steps:

  • System Priming: Prime the microfluidic device pumps and tubing with ethanol and the aqueous buffer as per the manufacturer's instructions.

  • Load Syringes: Load the lipid stock solution into the syringe for the solvent inlet and the nucleic acid solution into the syringe for the aqueous inlet.

  • Set Parameters:

    • Flow Rate Ratio (FRR): Set the FRR of the aqueous to solvent phase at 3:1. This ensures rapid dilution of the ethanol, triggering precipitation and self-assembly.

    • Total Flow Rate (TFR): Set the TFR to a value between 2-12 mL/min. Higher TFRs generally result in smaller particle sizes. A TFR of 6 mL/min is a good starting point.

  • Initiate Mixing: Start the pumps. The two streams will converge in the microfluidic cartridge, and the LNPs will form instantaneously.

  • Collect Sample: Collect the milky-white output solution. This raw formulation will be in a ~25% ethanol/citrate buffer mixture.

Purification and Buffer Exchange

The raw LNP solution must be purified to remove residual ethanol and exchange the acidic buffer for a physiologically neutral buffer (PBS, pH 7.4).

  • Transfer the collected LNP solution to a pre-soaked dialysis cassette (10K MWCO).

  • Perform dialysis against 1x PBS (pH 7.4) at 4°C. Change the dialysis buffer at least three times over 18-24 hours, with a buffer volume at least 1000x that of the sample.

  • After dialysis, recover the purified LNP formulation and sterile-filter through a 0.22 µm filter.

  • Store the final LNP formulation at 4°C.

Part 3: Essential Quality Control & Characterization

Thorough characterization is essential to ensure the formulation meets the required specifications for size, stability, and potency.

Size, Polydispersity, and Zeta Potential
  • Method: Dynamic Light Scattering (DLS) for size (Z-average diameter) and Polydispersity Index (PDI). Laser Doppler Electrophoresis for Zeta Potential.

  • Protocol:

    • Dilute a small aliquot of the final LNP formulation in 1x PBS (pH 7.4) for size and PDI measurement.

    • For Zeta Potential, dilute another aliquot in deionized water.

    • Measure using an instrument like a Malvern Zetasizer.

  • Acceptance Criteria:

ParameterTarget ValueRationale
Z-Average Diameter 80 - 150 nmOptimal range for avoiding rapid renal clearance and for passive targeting via the enhanced permeability and retention (EPR) effect in some tissues.
Polydispersity Index (PDI) < 0.2Indicates a monodisperse and homogenous particle population. Values > 0.3 suggest aggregation or multiple size populations.
Zeta Potential (at pH 7.4) Near-neutral (-10 to +10 mV)Confirms the PEG-lipid is effectively shielding the particle charge, which is critical for preventing aggregation and reducing immunogenicity.
Nucleic Acid Encapsulation Efficiency (%EE)
  • Method: RiboGreen® (or similar nucleic acid-binding dye) fluorescence assay. The dye's fluorescence is significantly enhanced upon binding to nucleic acids. By measuring fluorescence before and after lysing the LNPs with a detergent (e.g., Triton X-100), one can quantify the amount of encapsulated cargo.

  • Protocol:

    • Prepare a standard curve of the free nucleic acid in the relevant buffer.

    • In a 96-well plate, prepare three sets of samples:

      • Sample A (Total NA): LNP formulation + 0.5% Triton X-100 (to lyse particles).

      • Sample B (Free NA): LNP formulation (no detergent).

      • Blank: PBS buffer only.

    • Add the RiboGreen® reagent to all wells and incubate for 5 minutes in the dark.

    • Measure fluorescence (Excitation ~480 nm, Emission ~520 nm).

    • Calculate %EE using the formula: %EE = [(Fluorescence of A - Blank) - (Fluorescence of B - Blank)] / (Fluorescence of A - Blank) * 100

  • Acceptance Criteria: A high encapsulation efficiency (>90% ) is desirable, indicating a successful and efficient formulation process.

References

  • Lipid nanoparticles for messenger RNA delivery. Nature Reviews Materials. [Link]

  • The role of endosomal escape in the intracellular delivery of nanomedicines. Nature Reviews Materials. [Link]

  • Cholesterol's role in the stability of lipid nanoparticles for mRNA delivery. Biophysical Journal. [Link]

  • On the role of PEG in lipid nanoparticle-based systems. Advanced Drug Delivery Reviews. [Link]

  • A simple and rapid method for the quantification of nucleic acid in lipid nanoparticles. Methods in Molecular Biology. [Link]

Application

protocol for mRNA encapsulation with 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate

An Application Note and Protocol for the Encapsulation of mRNA using Ionizable Lipids for Therapeutic Development A Note on the Selected Ionizable Lipid: The compound "6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate" spec...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Encapsulation of mRNA using Ionizable Lipids for Therapeutic Development

A Note on the Selected Ionizable Lipid: The compound "6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate" specified in the query does not correspond to a widely recognized or commercially available ionizable lipid in the current scientific literature for mRNA delivery. To provide a robust and scientifically grounded protocol, this document is based on a well-characterized and commonly used ionizable lipid, DLin-MC3-DMA . This lipid has a similar structural architecture, featuring an ionizable tertiary amine headgroup and lipid tails, and has been extensively used in pre-clinical and clinical studies, including the FDA-approved siRNA therapeutic, Onpattro. The principles and methodologies detailed herein serve as a comprehensive guide and a strong starting point for the formulation and characterization of mRNA-lipid nanoparticles (LNPs), which can be adapted for novel lipids following appropriate optimization.

Introduction: The Critical Role of Ionizable Lipids in mRNA Delivery

The therapeutic promise of messenger RNA (mRNA) hinges on its safe and effective delivery into target cells. Naked mRNA is highly susceptible to degradation by nucleases and its negative charge prevents passive diffusion across the anionic cell membrane. Lipid nanoparticles (LNPs) have emerged as the leading non-viral delivery system for mRNA, offering a solution to these challenges.

At the heart of these delivery vehicles are ionizable lipids . These are amphiphilic molecules that possess a unique and critical feature: a pH-dependent charge. At an acidic pH (typically below their pKa of ~6.0-6.7), the amine headgroup of the ionizable lipid becomes protonated, acquiring a positive charge. This positive charge is essential for the initial encapsulation of the negatively charged mRNA backbone during the formulation process. Once formulated, the system is neutralized to physiological pH (~7.4). At this pH, the ionizable lipid becomes largely neutral, which is crucial for reducing toxicity and preventing aggregation in the bloodstream. Upon endocytosis into the target cell, the LNP is trafficked to the endosome, where the internal pH drops to ~5.0-6.0. This acidic environment re-protonates the ionizable lipid, leading to a net positive charge within the LNP. This charge facilitates the disruption of the endosomal membrane through interaction with anionic lipids, releasing the mRNA payload into the cytoplasm where it can be translated into the therapeutic protein.

This application note provides a detailed protocol for the formulation of mRNA-LNPs using the ionizable lipid DLin-MC3-DMA via microfluidic mixing, followed by essential characterization techniques to ensure the quality and consistency of the resulting nanoparticles.

Materials and Reagents

Category Item Supplier (Example) Purpose
Lipids Ionizable Lipid: DLin-MC3-DMACommercially AvailableForms core of LNP and mediates mRNA encapsulation and endosomal escape.
Helper Lipid: CholesterolSigma-AldrichStabilizes the LNP structure and modulates membrane fluidity.
Helper Lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)Avanti Polar LipidsProvides structural support to the LNP.
PEG-Lipid: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)Avanti Polar LipidsForms a hydrophilic corona to prevent aggregation and opsonization, increasing circulation time.
mRNA CleanCap® Luciferase mRNA (or other mRNA of interest)TriLink BioTechnologiesThe active pharmaceutical ingredient (API) to be encapsulated.
Solvents & Buffers Ethanol, 200 Proof (USP Grade)Decon LabsOrganic solvent for dissolving lipids.
Citrate Buffer (50 mM, pH 4.0)In-house preparationAqueous buffer for mRNA, maintains acidic pH for encapsulation.
Phosphate Buffered Saline (PBS), 1X, pH 7.4Thermo Fisher ScientificFinal buffer for LNP suspension after dialysis.
Consumables Low-binding microcentrifuge tubesEppendorfTo prevent loss of mRNA and lipids.
Syringes (1 mL, 3 mL)Becton, Dickinson and Co.For loading solutions into the microfluidic system.
Microfluidic Cartridge (e.g., NanoAssemblr® Cartridge)Precision NanoSystemsEnables rapid and controlled mixing for LNP self-assembly.
Dialysis Cassette (e.g., Slide-A-Lyzer™, 10K MWCO)Thermo Fisher ScientificFor buffer exchange to remove ethanol and raise pH.
Assay Reagents Quant-iT™ RiboGreen™ RNA Assay KitThermo Fisher ScientificFor quantifying mRNA concentration and determining encapsulation efficiency.
Triton X-100 (10% solution)Sigma-AldrichA non-ionic surfactant used to lyse LNPs in the RiboGreen assay.

LNP Formulation Protocol

This protocol is designed for formulation using a microfluidic mixing system, such as the NanoAssemblr® platform, which ensures reproducible and scalable LNP production.

Part A: Preparation of Lipid Stock Solutions

The lipids are first dissolved in ethanol to create a homogenous organic phase. The molar ratio of the lipids is a critical parameter that dictates the stability and efficacy of the LNPs.

Recommended Lipid Molar Ratio:

  • DLin-MC3-DMA: 50 mol%

  • DSPC: 10 mol%

  • Cholesterol: 38.5 mol%

  • DMG-PEG 2000: 1.5 mol%

Procedure:

  • Calculate the required mass of each lipid to prepare a 12.5 mM total lipid stock solution in ethanol.

  • Weigh each lipid into a separate glass vial.

  • Add the calculated volume of 200-proof ethanol to each vial.

  • Vortex vigorously until all lipids are fully dissolved. A brief sonication or warming to 37°C may be required for complete dissolution of DSPC and cholesterol.

  • Combine the individual lipid solutions into a single sterile glass vial to create the final lipid mix. This solution is stable at -20°C for several weeks.

Part B: Preparation of mRNA Aqueous Solution

The mRNA is diluted in an acidic buffer. The low pH ensures that the ionizable lipid will be protonated upon mixing.

Procedure:

  • Thaw the mRNA stock solution on ice.

  • Dilute the mRNA in 50 mM citrate buffer (pH 4.0) to a final concentration of 0.2 mg/mL. Use low-binding tubes to minimize loss of material.

  • Keep the mRNA solution on ice until ready for use.

Part C: Microfluidic Mixing for LNP Assembly

The rapid mixing of the ethanolic lipid solution with the aqueous mRNA solution in a microfluidic channel causes a change in solvent polarity, leading to the self-assembly of the LNPs with mRNA encapsulated inside.

Key Formulation Parameters:

Parameter Recommended Value Rationale
Flow Rate Ratio (Aqueous:Ethanolic) 3:1 This ratio ensures a rapid and controlled change in solvent polarity, driving efficient LNP self-assembly and high encapsulation efficiency.
Total Flow Rate (TFR) 12 mL/min Higher flow rates enhance mixing and generally lead to smaller, more uniform LNPs. This parameter can be optimized.

| N/P Ratio | 6:1 | The molar ratio of nitrogen atoms in the ionizable lipid (N) to phosphate groups in the mRNA (P). An N/P ratio between 3 and 6 is typical to ensure sufficient positive charge for effective mRNA complexation. |

Workflow Diagram:

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_mixing Microfluidic Mixing cluster_post Downstream Processing lipid_mix Lipid Mix (DLin-MC3-DMA, DSPC, Cholesterol, PEG-Lipid) in Ethanol pump_b Syringe Pump B (Ethanolic Phase) lipid_mix->pump_b mrna_sol mRNA Solution in Citrate Buffer (pH 4.0) pump_a Syringe Pump A (Aqueous Phase) mrna_sol->pump_a mixer Microfluidic Cartridge pump_a->mixer pump_a->mixer 3:1 Flow Ratio pump_b->mixer pump_b->mixer 12 mL/min TFR collection Collect LNP Solution (in ~25% Ethanol) mixer->collection dialysis Dialysis / TFF (vs. PBS, pH 7.4) collection->dialysis final_lnp Sterile-Filtered mRNA-LNP (Ready for use/storage) dialysis->final_lnp

Caption: Workflow for mRNA-LNP formulation via microfluidic mixing.

Procedure:

  • Prime the microfluidic system with ethanol and then with the citrate buffer as per the manufacturer's instructions.

  • Load the mRNA solution (aqueous phase) into a syringe for Pump A.

  • Load the lipid mix (ethanolic phase) into a syringe for Pump B.

  • Set the system parameters: Flow Rate Ratio = 3:1 (Aqueous:Ethanolic), Total Flow Rate = 12 mL/min.

  • Start the pumps. The two solutions will converge in the microfluidic cartridge, leading to LNP formation.

  • Collect the milky-white LNP suspension from the outlet into a sterile, low-binding tube. The final ethanol concentration will be approximately 25%.

Part D: Downstream Processing - Buffer Exchange

The collected LNP solution contains ethanol, which must be removed, and is at an acidic pH. Dialysis or Tangential Flow Filtration (TFF) is used to exchange the buffer to a physiological pH (e.g., PBS, pH 7.4) and remove the ethanol.

Procedure (Dialysis):

  • Transfer the LNP solution into a dialysis cassette (e.g., 10K MWCO).

  • Place the cassette in a beaker containing 1X PBS (pH 7.4) at a volume at least 200 times that of the LNP solution.

  • Stir the buffer gently at 4°C.

  • Perform the dialysis for at least 4 hours, with one buffer change after 2 hours. For complete removal, dialysis can be performed overnight.

  • After dialysis, recover the LNP solution from the cassette.

  • Sterile-filter the final LNP formulation through a 0.22 µm syringe filter into a sterile vial.

  • Store the final mRNA-LNP product at 4°C for short-term use or at -80°C for long-term storage.

Characterization of mRNA-LNPs

Thorough characterization is essential to ensure that the formulated LNPs meet the required quality attributes for size, stability, and efficacy.

Size and Polydispersity by Dynamic Light Scattering (DLS)

DLS measures the hydrodynamic diameter and the uniformity of the particle population (Polydispersity Index, PDI).

Procedure:

  • Dilute a small aliquot of the final LNP solution in 1X PBS (pH 7.4) to an appropriate concentration for DLS analysis (typically a 1:50 or 1:100 dilution).

  • Transfer the diluted sample to a cuvette.

  • Measure the particle size and PDI using a DLS instrument (e.g., Malvern Zetasizer).

  • Perform measurements in triplicate.

Zeta Potential

Zeta potential is an indicator of the surface charge of the LNPs. At physiological pH, a near-neutral charge is desired for stability and reduced toxicity.

Procedure:

  • Dilute the LNP sample in 1X PBS as done for DLS.

  • Transfer the sample to a folded capillary cell.

  • Measure the zeta potential using the DLS instrument.

  • Perform measurements in triplicate.

mRNA Encapsulation Efficiency (EE%)

The RiboGreen assay is a fluorescence-based method used to determine the amount of mRNA protected within the LNPs. The fluorescence of the RiboGreen dye increases significantly upon binding to nucleic acids. By measuring the fluorescence before and after lysing the LNPs with a detergent, the encapsulated percentage can be calculated.

Workflow Diagram:

RiboGreen_Assay_Workflow cluster_samples Sample Preparation cluster_assay Fluorescence Assay cluster_calc Calculation lnp_sample mRNA-LNP Sample sample_a Sample A: LNP + Buffer lnp_sample->sample_a sample_b Sample B: LNP + Triton X-100 lnp_sample->sample_b add_dye Add RiboGreen Dye to all samples sample_a->add_dye sample_b->add_dye incubate Incubate (5 min, dark) add_dye->incubate read_plate Read Fluorescence (Ex: 485 nm, Em: 525 nm) incubate->read_plate calc_ee EE% = (Total RNA - Free RNA) / Total RNA * 100 read_plate->calc_ee

Caption: Workflow for determining mRNA encapsulation efficiency using the RiboGreen assay.

Procedure:

  • Prepare a standard curve of the free mRNA in citrate buffer.

  • In a 96-well plate, prepare two sets of samples from the LNP formulation:

    • Set 1 (Free RNA): Dilute the LNP solution in TE buffer. This measures the fluorescence from unencapsulated mRNA.

    • Set 2 (Total RNA): Dilute the LNP solution in TE buffer containing 2% Triton X-100. The detergent will lyse the LNPs, exposing all mRNA.

  • Add the RiboGreen working solution to all wells (standards and samples).

  • Incubate for 5 minutes at room temperature, protected from light.

  • Measure the fluorescence using a plate reader (Excitation ~485 nm, Emission ~525 nm).

  • Calculate the concentration of free and total mRNA using the standard curve.

  • Calculate the Encapsulation Efficiency using the formula: EE (%) = (Total mRNA - Free mRNA) / Total mRNA * 100

Expected Quality Attributes:

Parameter Target Specification
Hydrodynamic Diameter (Z-average) 80 - 120 nm
Polydispersity Index (PDI) < 0.2
Zeta Potential (at pH 7.4) -10 mV to +10 mV

| Encapsulation Efficiency (EE%) | > 90% |

Conclusion

This application note provides a comprehensive and reproducible protocol for the formulation and characterization of mRNA-loaded lipid nanoparticles using the well-established ionizable lipid DLin-MC3-DMA as a representative model. The use of microfluidic mixing allows for precise control over particle size and uniformity, which are critical for in vivo performance. The described characterization methods are essential for ensuring that the formulated LNPs meet the stringent quality attributes required for therapeutic applications. While the specific parameters may require optimization for different mRNA payloads or novel ionizable lipids, the principles and workflows outlined here provide a solid foundation for researchers and drug development professionals in the field of nucleic acid delivery.

References

  • Akinc, A., et al. (2008). A combinatorial library of lipid-like materials for delivery of RNAi therapeutics. Nature Biotechnology, 26(5), 561-569. [Link]

  • Jayaraman, M., et al. (2012). Maximizing the potency of siRNA lipid nanoparticles for hepatic gene silencing in vivo. Angewandte Chemie International Edition, 51(34), 8529-8533. [Link]

  • Pardi, N., et al. (2018). mRNA vaccines — a new era in vaccinology. Nature Reviews Drug Discovery, 17(4), 261-279. [Link]

  • Cullis, P. R., & Hope, M. J. (2017). Lipid nanoparticle systems for enabling gene therapies. Molecular Therapy, 25(7), 1467-1475. [Link]

  • Sabnis, S., et al. (2018). A novel amino lipid series for mRNA delivery: improved endosomal escape and sustained pharmacology and safety in non-human primates. Molecular Therapy, 26(6), 1509-1519. [Link]

  • Zuckermann, M. J. (2007). The role of cholesterol in membranes. In Structure and Dynamics of Membranous Interfaces (pp. 223-247). Springer. [Link]

  • Knop, K., et al. (2010). Poly(ethylene glycol) in drug delivery: pros and cons as well as potential alternatives. Angewandte Chemie International Edition, 49(36), 6288-6308. [Link]

  • Belliveau, N. M., et al. (2012). Microfluidic synthesis of highly potent limit-size lipid nanoparticles for in vivo delivery of siRNA. Molecular Therapy—Nucleic Acids, 1(8), e37. [Link]

  • Kauffman, K. J., et al. (2015). Efficacy and immunogenicity of unmodified and modified mRNA delivered in lipid nanoparticles. Molecular Therapy, 23(11), 1799-1807. [Link]

Method

Application Note &amp; Protocols: Comprehensive Characterization of Lipid Nanoparticles (LNPs) Formulated with 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate

Introduction: The Critical Role of Ionizable Lipids in Modern Therapeutics Lipid nanoparticles (LNPs) have emerged as the premier non-viral vector for the delivery of nucleic acid therapeutics, a status solidified by the...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Ionizable Lipids in Modern Therapeutics

Lipid nanoparticles (LNPs) have emerged as the premier non-viral vector for the delivery of nucleic acid therapeutics, a status solidified by their pivotal role in the rapid development of mRNA-based COVID-19 vaccines.[1][2] The efficacy of these delivery systems is largely dictated by the properties of their constituent lipids, particularly the ionizable cationic lipid.[3][4] This key component is engineered to be near-neutral at physiological pH (pH 7.4), minimizing toxicity and non-specific interactions in circulation, but becomes positively charged within the acidic environment of the endosome.[2] This pH-responsive protonation facilitates interaction with the anionic endosomal membrane, promoting endosomal escape and the release of the nucleic acid payload into the cytoplasm, a critical step for therapeutic action.[2]

This application note focuses on LNPs formulated with 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate , a novel ionizable lipid. This lipid is structurally related to ALC-0315, a component of an approved COVID-19 vaccine, and features ester bonds in its lipid tails.[5][6] The inclusion of biodegradable ester linkages is a rational design strategy intended to improve the lipid's clearance profile, potentially enhancing the overall safety and tolerability of the LNP formulation.[5][6]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to formulate and rigorously characterize LNPs containing 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate. We will detail the essential protocols for physicochemical analysis and in vitro biological validation, explaining the scientific rationale behind each step to ensure robust and reproducible results.

Part I: LNP Formulation via Microfluidic Mixing

The formulation process is a critical determinant of LNP quality. Microfluidic mixing offers a highly controlled and reproducible method for producing LNPs with uniform size and high encapsulation efficiency.[3][7] The rapid mixing of a lipid-in-ethanol stream with a nucleic acid-in-aqueous buffer stream at a low pH causes the ionizable lipid to become protonated, driving the self-assembly of the LNP structure and the encapsulation of the negatively charged nucleic acid cargo.

Core Components of the LNP Formulation

A typical four-component lipid mixture is used to form the LNP structure:[1][2]

ComponentExampleMolar Ratio (%)Function
Ionizable Lipid 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate50Encapsulates nucleic acid and facilitates endosomal escape.
Helper Lipid 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)10Provides structural stability to the LNP.
Cholesterol Cholesterol38.5Modulates membrane fluidity and stability; facilitates fusion.
PEG-Lipid 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)1.5Forms a hydrophilic corona to prevent aggregation and opsonization.
Protocol 1: mRNA-LNP Formulation
  • Preparation of Solutions:

    • Lipid Phase: Dissolve 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate, DSPC, cholesterol, and DMG-PEG2000 in absolute ethanol at the specified molar ratio (e.g., 50:10:38.5:1.5).[8][9]

    • Aqueous Phase: Dissolve the mRNA payload (e.g., encoding a reporter protein like Firefly Luciferase) in a low pH buffer (e.g., 50 mM sodium acetate, pH 4.0).[10]

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

    • Set up a microfluidic mixing device (e.g., NanoAssemblr® Ignite).

    • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate (e.g., 12 mL/min).[3][10] The rapid mixing induces LNP self-assembly.

  • Purification and Buffer Exchange:

    • Immediately following formulation, dialyze the LNP solution against phosphate-buffered saline (PBS), pH 7.4, overnight at 4°C using a dialysis cassette (e.g., 30 MWCO).[10] This step removes ethanol and raises the pH, neutralizing the surface charge of the LNPs.

    • Concentrate the purified LNPs using a centrifugal filter device if necessary.[10]

  • Sterilization and Storage:

    • Sterile-filter the final LNP formulation through a 0.22 µm syringe filter.

    • Store the LNPs at 4°C for short-term use. For long-term stability, assess storage at -20°C or -80°C.

LNP_Formulation_Workflow cluster_prep Solution Preparation cluster_process LNP Assembly & Purification lipids Lipid Mix in Ethanol (Ionizable, Helper, Cholesterol, PEG-Lipid) mixing Microfluidic Mixing (Rapid Self-Assembly) lipids->mixing mrna mRNA in Aqueous Buffer (e.g., Acetate pH 4.0) mrna->mixing dialysis Dialysis vs. PBS pH 7.4 (Buffer Exchange & Purification) mixing->dialysis concentrate Concentration & Sterile Filtration (0.22 µm filter) dialysis->concentrate storage Final LNP Product (Stored at 4°C) concentrate->storage

Caption: Workflow for LNP formulation using microfluidics.

Part II: Foundational Physicochemical Characterization

Thorough physicochemical characterization is essential to ensure batch-to-batch consistency and to establish the critical quality attributes (CQAs) that correlate with biological activity.

Protocol 2: Size, Polydispersity, and Zeta Potential Analysis

A. Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

  • Scientific Rationale: DLS measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of nanoparticles.[11][12] This data is used to calculate the hydrodynamic diameter and the PDI, a measure of the heterogeneity of particle sizes in the sample. For in vivo applications, a particle size of 80-150 nm with a low PDI (< 0.2) is often desired for optimal biodistribution and cellular uptake.[8][11]

  • Procedure:

    • Equilibrate the DLS instrument (e.g., Malvern Zetasizer) at 25°C.[13]

    • Dilute the LNP sample to an appropriate concentration (e.g., 0.1 mg/mL) in PBS, pH 7.4.[13]

    • Transfer the diluted sample to a clean, low-volume cuvette.

    • Perform the measurement at a 173° scattering angle.[13]

    • Record the Z-average diameter (nm) and PDI. Perform measurements in triplicate.

B. Zeta Potential by Electrophoretic Light Scattering (ELS)

  • Scientific Rationale: Zeta potential is an indicator of the magnitude of the electrostatic charge on the nanoparticle surface and is a key predictor of colloidal stability.[][15] For ionizable LNPs, the zeta potential is highly pH-dependent. A near-neutral or slightly negative zeta potential at pH 7.4 is desirable to reduce clearance by the reticuloendothelial system, while a positive potential at endosomal pH is required for efficacy.[]

  • Procedure:

    • Dilute the LNP sample in 0.1x PBS or deionized water to reduce ionic strength, which can compress the double layer and affect measurements.[13][16]

    • Transfer the sample to a folded capillary cell, ensuring no bubbles are present.

    • Place the cell in the ELS instrument.

    • Apply an electric field and measure the electrophoretic mobility of the particles to calculate the zeta potential (mV).

    • Perform measurements in triplicate at pH 7.4. To confirm pH-responsiveness, measurements can also be performed in buffers of varying pH (e.g., pH 4.0-8.0).

Physicochem_Workflow cluster_dls Size & PDI Analysis cluster_els Zeta Potential Analysis lnp_sample LNP Formulation dls_prep Dilute in PBS pH 7.4 lnp_sample->dls_prep els_prep Dilute in 0.1x PBS lnp_sample->els_prep dls_measure Measure via DLS (173° angle) dls_prep->dls_measure dls_result Z-Average Diameter (nm) Polydispersity Index (PDI) dls_measure->dls_result els_measure Measure via ELS els_prep->els_measure els_result Zeta Potential (mV) els_measure->els_result

Caption: Workflow for physicochemical characterization of LNPs.

Protocol 3: mRNA Encapsulation Efficiency (EE) by RiboGreen Assay
  • Scientific Rationale: The RiboGreen assay uses a fluorescent dye that exhibits a significant increase in quantum yield upon binding to nucleic acids.[17][18] By measuring the fluorescence of the LNP sample before and after disruption with a detergent (e.g., Triton X-100), one can quantify the amount of unencapsulated (surface-accessible) and total mRNA, respectively.[18][19] High EE (>90%) is crucial for ensuring an accurate and potent dose.

  • Procedure:

    • Prepare RNA Standards: Create a standard curve by serially diluting your stock mRNA in TE buffer (10 mM Tris-HCl, 1 mM EDTA) to known concentrations (e.g., 0.1 to 2 µg/mL).[20]

    • Prepare Samples (in a 96-well black plate):

      • Total RNA (Lysis): In triplicate wells, mix a known volume of your LNP sample with a detergent solution (e.g., 2% Triton X-100 in TE buffer) to lyse the particles.[17][20]

      • Unencapsulated RNA (Intact): In separate triplicate wells, mix the same volume of your LNP sample with TE buffer only (no detergent).

    • Incubate: Incubate the plate at 37°C for 10-15 minutes to ensure complete lysis in the detergent-containing wells.[20]

    • Add RiboGreen Reagent: Prepare the RiboGreen working solution by diluting the stock reagent (e.g., 1:100) in TE buffer. Add this solution to all standard and sample wells.[20]

    • Measure Fluorescence: Read the plate on a fluorescence plate reader with excitation at ~485 nm and emission at ~528 nm.[18]

    • Calculate EE:

      • Use the standard curve to determine the concentration of RNA in both the lysed ([RNA]Total) and intact ([RNA]Unencapsulated) samples.

      • Calculate EE% using the formula: EE% = (([RNA]Total - [RNA]Unencapsulated) / [RNA]Total) * 100

Expected Physicochemical Properties
ParameterTechniqueExpected ValueRationale for Importance
Hydrodynamic Diameter DLS100 - 150 nmInfluences biodistribution, cellular uptake, and clearance.[8][21]
Polydispersity Index (PDI) DLS< 0.2Indicates a monodisperse and homogenous sample population.
Zeta Potential (at pH 7.4) ELS-10 mV to +10 mVNear-neutral charge minimizes non-specific binding in circulation.[]
Encapsulation Efficiency (EE) RiboGreen Assay> 90%Ensures a high payload of active drug per particle and accurate dosing.

Part III: In Vitro Biological Characterization

After confirming the physicochemical properties, the next critical step is to evaluate the biological activity of the LNPs in a relevant cell culture model.[2] This involves assessing both the efficiency of protein expression from the delivered mRNA and the potential cytotoxicity of the formulation.

Cellular_Pathway lnp LNP (pH 7.4) Near-Neutral Charge cell_membrane Cell Membrane lnp->cell_membrane Uptake endocytosis Endocytosis cell_membrane->endocytosis endosome Early Endosome (pH ~6.5) endocytosis->endosome late_endosome Late Endosome / Lysosome (Acidification to pH ~5.0) endosome->late_endosome protonation Ionizable Lipid Protonation (Becomes +) late_endosome->protonation escape Endosomal Escape protonation->escape cytoplasm Cytoplasm escape->cytoplasm Membrane Disruption mrna_release mRNA Release cytoplasm->mrna_release translation Translation by Ribosomes mrna_release->translation protein Therapeutic Protein Expression translation->protein InVivo_Workflow lnp_prep Prepare Luciferase mRNA-LNP injection Intravenous (IV) Injection into Mouse Model lnp_prep->injection imaging Whole-Body Bioluminescence Imaging (IVIS) at 2, 6, 24h injection->imaging ex_vivo Ex Vivo Organ Imaging (Liver, Spleen, Lungs, etc.) imaging->ex_vivo analysis Quantify Signal Flux (photons/sec) per Organ ex_vivo->analysis

Sources

Application

Application Note &amp; Protocols: The Role of ALC-0315 in mRNA Vaccine Lipid Nanoparticle (LNP) Formulation

Note on the Investigated Compound Initial searches for "6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate" did not yield specific, publicly available data in the context of authorized COVID-19 vaccines. This name does not c...

Author: BenchChem Technical Support Team. Date: January 2026

Note on the Investigated Compound

Initial searches for "6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate" did not yield specific, publicly available data in the context of authorized COVID-19 vaccines. This name does not correspond to the widely documented ionizable lipids used in major mRNA vaccine platforms. To provide a scientifically robust and practically applicable guide, this document focuses on ALC-0315 ([(4-hydroxybutyl)azanediyl]bis(hexane-6,1-diyl)bis(2-hexyldecanoate)) , a critical, well-documented ionizable lipid used in the Pfizer-BioNTech COVID-19 vaccine (Comirnaty). The principles, protocols, and analytical methods described herein for ALC-0315 are representative of the state-of-the-art for ionizable lipids in mRNA vaccine development.

Introduction: The Pivotal Role of Ionizable Lipids in mRNA Vaccines

The unprecedented success of mRNA vaccines against SARS-CoV-2 is fundamentally enabled by the sophisticated delivery vehicle: the Lipid Nanoparticle (LNP). Raw mRNA is a large, negatively charged, and highly unstable molecule that is rapidly degraded by extracellular ribonucleases and cannot passively cross the anionic cell membrane. The LNP overcomes all of these barriers. At the heart of this delivery system is the ionizable lipid , a class of cationic lipid engineered to be the primary driver of mRNA encapsulation and endosomal escape.

ALC-0315 is a novel, synthetic ionizable lipid that is a cornerstone of the Pfizer-BioNTech COVID-19 vaccine LNP formulation. Its structure is a masterclass in rational drug design. It features a tertiary amine headgroup with a pKa of approximately 6.1. This specific pKa is the key to its function:

  • At acidic pH (~4.0) , used during the LNP formulation process, the amine headgroup is protonated and becomes positively charged. This allows for strong electrostatic interaction with the negatively charged phosphate backbone of the mRNA, driving efficient encapsulation.

  • At physiological pH (~7.4) , in the bloodstream, the lipid is predominantly neutral. This "stealth" characteristic is crucial for reducing opsonization and minimizing systemic toxicity compared to permanently cationic lipids.

  • Upon endosomal uptake , the acidic environment of the late endosome (pH ~5.0-6.0) again protonates ALC-0315. This charge reversal is hypothesized to disrupt the endosomal membrane through interaction with endogenous anionic lipids, facilitating the release of the mRNA payload into the cytoplasm where it can be translated into the target antigen.

This document provides a detailed guide to the application of ALC-0315 in the formulation and characterization of mRNA-LNPs for research and preclinical development.

LNP Composition & Component Rationale

The functionality of ALC-0315 is realized only in synergy with other lipid components. A typical formulation, such as that used for Comirnaty, involves a precise molar ratio of four key lipids.

ComponentChemical NameMolar %Rationale & Function
Ionizable Lipid ALC-0315~50%Drives mRNA encapsulation and endosomal escape, as detailed above.
Phospholipid DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)~10%A saturated phospholipid that acts as a structural "helper lipid," contributing to the formation and stability of the lipid bilayer.
Structural Lipid Cholesterol~38.5%Modulates the fluidity and integrity of the nanoparticle membrane, enhancing stability and promoting membrane fusion events.
PEGylated Lipid ALC-0159 (2-[(polyethylene glycol)-2000]-N,N-ditetradecylacetamide)~1.5%A lipid conjugated to a polyethylene glycol (PEG) chain. It forms a hydrophilic corona on the LNP surface, preventing aggregation and reducing clearance by the mononuclear phagocyte system, thereby extending circulation time.

This multi-component system self-assembles with mRNA into a dense, core-shell structure, typically under 100 nm in diameter, which is optimal for cellular uptake via endocytosis.

Core Experimental Workflow: From Formulation to In Vitro Validation

The development of a potent mRNA-LNP formulation follows a logical and systematic workflow. Each step requires precise control and rigorous characterization to ensure the final product is safe, stable, and effective.

G cluster_0 Phase 1: Formulation cluster_1 Phase 2: Purification & Concentration cluster_2 Phase 3: Physicochemical Characterization cluster_3 Phase 4: In Vitro Functional Assay prep_rna 1. mRNA Preparation (Buffer Exchange) mixing 3. Microfluidic Mixing (Rapid Nanoprecipitation) prep_rna->mixing prep_lipid 2. Lipid Stock Preparation (Ethanol Solvent) prep_lipid->mixing purify 4. Buffer Exchange (Tangential Flow Filtration) mixing->purify concentrate 5. Concentration & Sterilization (0.22µm Filtration) purify->concentrate dls 6a. Size & PDI (DLS) concentrate->dls zeta 6b. Zeta Potential concentrate->zeta ee 6c. Encapsulation Efficiency (RiboGreen Assay) concentrate->ee tem 6d. Morphology (Cryo-TEM) concentrate->tem transfect 7. Cell Transfection (e.g., HEK293T cells) dls->transfect ee->transfect assay 8. Protein Expression Analysis (e.g., Luciferase Assay, Western Blot) transfect->assay

Caption: High-level workflow for mRNA-LNP development using ALC-0315.

Detailed Protocols

Disclaimer: These protocols are intended for research purposes only. All work should be conducted in a suitable laboratory environment, following all institutional safety guidelines. Aseptic techniques should be used throughout to prevent contamination.

Protocol 4.1: Preparation of Lipid Stock Solution

This protocol describes the preparation of a concentrated lipid stock in ethanol, which will be the organic phase for microfluidic mixing.

  • Component Calculation: For a target formulation with the molar ratios described in Section 2.0, calculate the required mass of each lipid.

    • Example Calculation for 1 mL of 25 mM Total Lipid Stock:

      • ALC-0315 (MW: 788.35 g/mol ): 12.5 µmol -> 9.85 mg

      • DSPC (MW: 790.15 g/mol ): 2.5 µmol -> 1.98 mg

      • Cholesterol (MW: 386.65 g/mol ): 9.625 µmol -> 3.72 mg

      • ALC-0159 (MW: ~2700 g/mol ): 0.375 µmol -> 1.01 mg

  • Dissolution: Carefully weigh each lipid component and dissolve them in 100% molecular-grade ethanol to the final desired total lipid concentration (e.g., 25 mM).

  • Mixing: Vortex thoroughly for 2-3 minutes until the solution is completely clear and no particulate matter is visible.

  • Storage: Store the lipid stock solution under argon at -20°C. Warm to room temperature before use.

Protocol 4.2: LNP Formulation via Microfluidic Mixing

Rapid mixing of the lipid-ethanol solution with an acidic aqueous solution of mRNA is critical for creating small, uniform LNPs. Microfluidic devices provide the necessary rapid and controlled mixing environment.

  • System Preparation: Prime a microfluidic mixing system (e.g., from Precision NanoSystems or similar) according to the manufacturer's instructions. One inlet channel will be for the lipid-ethanol phase, and the other for the aqueous mRNA phase.

  • Aqueous Phase Preparation: Dilute the mRNA (e.g., encoding a reporter protein like Luciferase) in an acidic buffer (e.g., 50 mM sodium citrate, pH 4.0) to the desired concentration. The N:P ratio (molar ratio of nitrogen in the ionizable lipid to phosphate in the mRNA) is a critical parameter to optimize, with typical starting points ranging from 3:1 to 10:1.

  • Mixing Parameters:

    • Set the total flow rate (TFR) and flow rate ratio (FRR) on the microfluidic pump. A common starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Organic).

    • Causality: A high TFR ensures rapid, turbulent mixing, leading to rapid nanoprecipitation and smaller particle sizes. The 3:1 FRR ensures that the ethanol is rapidly diluted below the threshold for lipid solubility, triggering self-assembly.

  • Execution: Load the lipid stock (Protocol 4.1) and the aqueous mRNA solution into separate syringes and place them on the pump. Initiate the flow.

  • Collection: Collect the milky-white LNP solution as it exits the microfluidic cartridge. The solution will now be in a mixed ethanol/citrate buffer.

Protocol 4.3: Downstream Processing: Dialysis and Concentration

The newly formed LNPs must be transferred into a physiologically compatible buffer and concentrated.

  • Buffer Exchange: Dialyze the collected LNP solution against sterile Phosphate-Buffered Saline (PBS), pH 7.4, overnight at 4°C using a dialysis cassette (e.g., 10K MWCO Slide-A-Lyzer). This step removes the ethanol and exchanges the acidic buffer for PBS.

  • Concentration: Concentrate the dialyzed LNPs to the desired final mRNA concentration using centrifugal filter units (e.g., Amicon Ultra, 100K MWCO).

  • Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

  • Storage: Store the final LNP formulation at 2-8°C. For long-term storage, specific cryoprotectants and storage at -80°C may be required, but this must be empirically optimized.

Essential Quality Control & Characterization

Rigorous characterization is non-negotiable to ensure the formulation meets specifications.

Protocol 5.1: Size, Polydispersity, and Zeta Potential
  • Parameter: Particle Size (Z-average diameter) and Polydispersity Index (PDI).

    • Technique: Dynamic Light Scattering (DLS).

    • Method: Dilute a small aliquot of the final LNP formulation in PBS pH 7.4. Analyze using a DLS instrument (e.g., Malvern Zetasizer).

    • Acceptance Criteria (Typical): Z-average: 70-100 nm; PDI: < 0.15. A low PDI indicates a monodisperse and homogenous population.

  • Parameter: Zeta Potential.

    • Technique: Laser Doppler Electrophoresis.

    • Method: Analyze a diluted sample in PBS. The zeta potential should be near-neutral at pH 7.4, confirming the "stealth" nature of the particle surface.

    • Acceptance Criteria (Typical): -10 mV to +10 mV at pH 7.4.

Protocol 5.2: mRNA Encapsulation Efficiency (EE)

This protocol determines the percentage of mRNA that is successfully encapsulated within the LNPs.

  • Principle: The Quant-iT RiboGreen assay uses a dye that fluoresces upon binding to nucleic acids. By measuring fluorescence before and after lysing the LNPs with a detergent (e.g., Triton X-100), one can quantify the free versus total mRNA.

  • Procedure: a. Prepare a standard curve of the free mRNA in the appropriate buffer. b. In a 96-well plate, prepare two sets of samples from the LNP formulation. c. To the first set, add the RiboGreen reagent directly. This measures the fluorescence from accessible, unencapsulated mRNA (Free_mRNA). d. To the second set, first add 0.5% Triton X-100 and incubate for 10 minutes to lyse the LNPs. Then, add the RiboGreen reagent. This measures the fluorescence from the total mRNA (Total_mRNA). e. Measure fluorescence on a plate reader (Ex: ~480 nm, Em: ~520 nm). f. Calculate EE using the following formula: EE (%) = ( (Total_mRNA - Free_mRNA) / Total_mRNA ) * 100

  • Acceptance Criteria (Typical): > 90%.

G cluster_0 Measurement of Free mRNA cluster_1 Measurement of Total mRNA lnp_intact Intact LNP Sample add_ribogreen1 Add RiboGreen Dye lnp_intact->add_ribogreen1 measure1 Measure Fluorescence (F_free) add_ribogreen1->measure1 formula EE (%) = (F_total - F_free) / F_total * 100 lnp_lysed LNP Sample + Triton X-100 add_ribogreen2 Add RiboGreen Dye lnp_lysed->add_ribogreen2 measure2 Measure Fluorescence (F_total) add_ribogreen2->measure2

Caption: Workflow for the RiboGreen-based encapsulation efficiency assay.

In Vitro Functional Validation

The final and most important test is whether the formulated LNPs can successfully transfect cells and lead to the production of the encoded protein.

Protocol 6.1: In Vitro Transfection of HEK293T Cells
  • Cell Seeding: Plate HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • LNP Dosing: On the day of transfection, dilute the LNP-mRNA formulation in complete culture medium (e.g., DMEM + 10% FBS) to achieve a range of final mRNA doses (e.g., 10 ng to 500 ng per well).

  • Transfection: Aspirate the old media from the cells and add the LNP-containing media.

  • Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO₂.

  • Analysis: After incubation, analyze protein expression. If using a luciferase reporter mRNA, lyse the cells and perform a standard luciferase assay according to the manufacturer's protocol, measuring luminescence on a plate reader. The resulting Relative Light Units (RLU) are directly proportional to the amount of protein produced and serve as a robust measure of transfection efficiency.

Conclusion & Future Directions

ALC-0315 is a highly effective ionizable lipid that has been central to the successful clinical translation of mRNA vaccines. The protocols outlined here provide a foundational framework for the research-scale formulation, purification, characterization, and in vitro validation of ALC-0315-based LNPs. Mastery of these techniques is essential for any researcher aiming to innovate in the field of non-viral gene delivery. Future work in this area continues to focus on developing next-generation ionizable lipids with even better efficacy and safety profiles, further expanding the therapeutic potential of mRNA technology.

References

  • Pfizer-BioNTech. (2020). COMIRNATY (COVID-19 Vaccine, mRNA) Assessment Report. European Medicines Agency. [Link]

  • Schoenmaker, L., Witzigmann, D., Kulkarni, J. A., et al. (2021). mRNA-lipid nanoparticle COVID-19 vaccines: structure, delivery and challenges. Nature Reviews Drug Discovery. [Link]

  • Hassett, K. J., Benenato, K. E., Jacquinet, E., et al. (2019). Optimization of Lipid Nanoparticles for Intramuscular Administration of mRNA Vaccines. Molecular Therapy - Nucleic Acids. [Link]

  • Buschmann, M. D., Carrasco, M. J., Alishetty, S., et al. (2021). Nanomaterial Delivery Systems for mRNA Vaccines. Vaccines. [Link]

  • Patel, S., Ashwanikumar, N., Robinson, E., et al. (2020). Boosting Intracellular Delivery of Lipid Nanoparticle-Encapsulated mRNA. Nano Letters. [Link]

  • Lin, P. J. C., Tam, Y. K., & Cullis, P. R. (2014). Lipid Nanoparticle-Mediated Systemic Delivery of siRNA. In RNA Interference and its Therapeutic Applications. [Link]

  • Kulkarni, J. A., Witzigmann, D., Chen, S., et al. (2019). Lipid Nanoparticle Technology for Clinical Translation of siRNA-based Therapeutics. Accounts of Chemical Research. [Link]

Method

ALC-0315 in Non-Viral Gene Delivery: From Formulation to In Vitro Application

An Application Guide for Researchers Introduction The field of gene therapy is undergoing a significant transformation, driven by the need for safe and efficient delivery vectors. While viral vectors have demonstrated hi...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction

The field of gene therapy is undergoing a significant transformation, driven by the need for safe and efficient delivery vectors. While viral vectors have demonstrated high efficiency, concerns regarding immunogenicity, limited packaging capacity, and manufacturing complexity have spurred the development of non-viral alternatives.[1][2] Among these, lipid nanoparticles (LNPs) have emerged as a clinically validated and highly versatile platform, underscored by their pivotal role in the rapid development of mRNA-based COVID-19 vaccines.[3][4]

At the heart of this technology is the ionizable cationic lipid, a component critical for encapsulating nucleic acids and facilitating their delivery into the cytoplasm. ALC-0315, chemically known as ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate), is a prominent example of such a lipid.[5] Its success in the Pfizer-BioNTech COVID-19 vaccine has made it a lipid of immense interest.[6] While extensively validated for messenger RNA (mRNA), the application of ALC-0315 is expanding to the delivery of other genetic materials, including plasmid DNA (pDNA) and siRNA, for broader gene therapy and gene-editing applications.[7][8]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth look at the mechanism of ALC-0315, detailed protocols for formulating and characterizing ALC-0315-based LNPs for gene delivery, and a validated workflow for performing in vitro transfection experiments.

Physicochemical Properties and Mechanism of Action

The efficacy of ALC-0315 hinges on its unique, pH-responsive chemical structure. It features a tertiary amine headgroup, which is the "smart" component of the molecule.

  • Ionizable Nature : The tertiary amine of ALC-0315 has a pKa of approximately 6.09.[9][10] This means that in an acidic environment (pH < 6.09), the amine group becomes protonated, acquiring a positive charge. Conversely, at physiological pH (~7.4), it remains predominantly neutral.[6] This property is the cornerstone of its function, allowing it to interact with nucleic acids during formulation and release them effectively inside the cell.

  • Structural Role : ALC-0315 is an amphipathic molecule with a hydrophilic headgroup and two hydrophobic lipid tails. This structure is essential for its role in forming the core of the lipid nanoparticle, where it complexes with the nucleic acid payload.[11][12]

The mechanism of ALC-0315-mediated gene delivery can be broken down into three critical stages: Encapsulation, Circulation, and Endosomal Escape.

  • Encapsulation (Acidic pH) : During LNP formulation, an acidic aqueous buffer (typically pH 4.0-5.0) is used to dissolve the nucleic acid cargo (e.g., plasmid DNA).[13] In this environment, ALC-0315 is positively charged, enabling strong electrostatic interactions with the negatively charged phosphate backbone of the DNA. This interaction drives the condensation of the nucleic acid and its encapsulation within the LNP as it self-assembles.

  • Circulation (Physiological pH) : Once administered in vivo or introduced into cell culture medium at physiological pH 7.4, the surface of the LNP becomes nearly neutral as ALC-0315 is deprotonated. This quasi-neutral charge is critical for reducing non-specific interactions with blood components and anionic cell membranes, thereby increasing stability and circulation time.[6]

  • Cellular Uptake and Endosomal Escape (Acidic pH) : LNPs are taken up by cells, typically through endocytosis.[12] Inside the resulting endosome, the internal environment becomes progressively more acidic (pH dropping to 5.0-6.0). This acidification protonates ALC-0315 once again, causing it to become positively charged. The now-cationic ALC-0315 lipids are thought to interact with anionic lipids in the endosomal membrane, disrupting the membrane structure and facilitating the release of the nucleic acid payload into the cytoplasm, where it can be transcribed and translated.[6][12]

G Mechanism of ALC-0315 Mediated Gene Delivery cluster_formulation 1. Encapsulation (Low pH) cluster_circulation 2. Circulation (Physiological pH) cluster_release 3. Endosomal Escape (Low pH) Formulation Mixing lipids in ethanol with nucleic acid in acidic buffer (pH 4-5) ALC_pos ALC-0315 is protonated (+ charge) Formulation->ALC_pos NA_neg DNA/RNA is negatively charged Formulation->NA_neg Encapsulation Electrostatic interaction drives encapsulation into LNP core ALC_pos->Encapsulation NA_neg->Encapsulation LNP_neutral LNP in circulation (pH 7.4) Encapsulation->LNP_neutral Buffer Exchange/ Dilution ALC_neutral ALC-0315 is deprotonated (neutral charge) LNP_neutral->ALC_neutral Uptake Reduced non-specific binding; Cellular uptake via endocytosis ALC_neutral->Uptake Endosome LNP enters endosome Uptake->Endosome Acidification Endosome acidifies (pH 5-6) Endosome->Acidification ALC_reprotonated ALC-0315 is re-protonated (+ charge) Acidification->ALC_reprotonated Membrane_disrupt Interaction with endosomal membrane leads to membrane disruption ALC_reprotonated->Membrane_disrupt Release DNA/RNA payload released into cytoplasm Membrane_disrupt->Release G Day1 Day 1: Seed Cells in Multi-well Plate Day2 Day 2: Cells are 70-80% Confluent Day1->Day2 AddLNPs Add ALC-0315 LNPs (carrying pDNA) directly to complete media Day2->AddLNPs Incubate Incubate 24-72 hours AddLNPs->Incubate Assess Assess Gene Expression (e.g., Fluorescence Microscopy or Flow Cytometry) Incubate->Assess

Caption: General workflow for in vitro cell transfection with LNPs.

Safety and Handling

ALC-0315 is typically supplied in ethanol, which is a flammable liquid. S[14]tandard laboratory safety precautions should be followed, including working in a well-ventilated area and wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

ALC-0315 is a powerful and clinically validated ionizable lipid that serves as a cornerstone of modern non-viral gene delivery systems. Its pH-responsive nature is key to its ability to efficiently encapsulate and deliver nucleic acid payloads into the cytoplasm of target cells. By leveraging controlled manufacturing processes like microfluidic mixing and conducting thorough biophysical characterization, researchers can produce high-quality LNPs for a wide range of gene therapy applications. The protocols outlined in this guide provide a robust framework for scientists to formulate, characterize, and apply ALC-0315 LNPs for successful non-viral gene delivery in a research setting.

References

  • Nonviral Gene Delivery: Principle, Limitations, and Recent Progress. (n.d.). National Institutes of Health (NIH).
  • Overview of the non-viral gene delivery methods. (2025, February 10). Inside Therapeutics.
  • Intelligent Design of Lipid Nanoparticles for Enhanced Gene Therapeutics. (n.d.). ACS Publications.
  • A review of the tortuous path of nonviral gene delivery and recent progress. (n.d.). National Institutes of Health (NIH).
  • Structural characterization of the cationic lipid nanoparticle component, ALC-0315, and its impurities using electronactivated dissociation (EAD)-based MS/MS fragmentation. (n.d.). SCIEX.
  • Non-Viral Gene Delivery Systems: Current Advances and Therapeutic Applications. (2025, August 28). Chem Asian J.
  • What is ALC-0315?. (2023, February 10). BroadPharm.
  • Lipid nanoparticle formulation for gene editing and RNA-based therapies for glioblastoma. (2025, July 11). Neuro-Oncology | Oxford Academic.
  • Optimized Analytical Strategies for Superior Lipid Nanoparticle Formulations. (2025, March 4). Curapath.
  • Analytical Characterization of Heterogeneities in mRNA-Lipid Nanoparticles Using Sucrose Density Gradient Ultracentrifugation. (2024, March 26). ACS Publications.
  • Analytical techniques used in this study for the characterisation of lipid nanoparticles in order of increasing resolution, annotated with respective CQAs. (n.d.). ResearchGate.
  • Rational design of lipid nanoparticles for enabling gene therapies. (n.d.). NanoMedicines Research Group.
  • Nonviral gene delivery: What we know and what is next. (2025, August 7). ResearchGate.
  • In Vivo Toxicity Profile: A Comparative Analysis of D-Lin-MC3-DMA and ALC-0315 Lipid Nanoparticles. (n.d.). Benchchem.
  • Lipid Nanoparticle Characterization: Size, Charge & Stability. (n.d.). Barnett Technical Services.
  • Analysis of Lipid Nanoparticles. (2023, June 2). Chromatography Online.
  • Innovative, Next-Generation Lipid Nanoparticles (LNPs) for Enhancing Gene Therapy Efficiency. (n.d.). MarinBio.
  • Formulating & Characterizing Lipid Nanoparticles: Gene Delivery l Protocol Preview. (2022, September 7). JoVE.
  • ALC-0315 | Lipid Nanoparticle Component. (n.d.). MedchemExpress.com.
  • Enabling non-viral DNA delivery using lipid nanoparticles co-loaded with endogenous anti-inflammatory lipids. (2024, June 12). bioRxiv.
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  • ALC-0315 - Safety Data Sheet. (2025, March 20). Cayman Chemical.
  • Quantification and impurity analysis of ALC-0315 from LNPs in plasma using the ZenoTOF 7600 system. (n.d.). SCIEX.
  • Measuring the pKa of ALC-0315 ionisable lipid LNPs. The normalised.... (n.d.). ResearchGate.
  • Wrap, Pack, Release: Phase Transition of mRNA Lipid Nanoparticles Under the Computational Microscope. (n.d.). Biophysical Society.
  • LIPID NANOPARTICLES. (n.d.). Chemie Brunschwig.
  • ALC-0315: How a Breakthrough Lipid Carrier is Driving Efficient mRNA Vaccine Delivery. (2025, February 24). News-Medical.net.
  • Flash nanoprecipitation assisted self-assembly of ionizable lipid nanoparticles for nucleic acid delivery. (n.d.). National Institutes of Health (NIH).
  • Further information on genotoxicity of ALC-0315 and ALC-0159. (2022, December 22). WhatDoTheyKnow.
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  • Evaluating how cationic lipid affects mRNA-LNP physical properties and biodistribution. (2023, August 12). Sartorius.
  • ALC-0315 LNP-Cap 1 Cre mRNA (m1Ψ). (n.d.). Creative Biolabs.
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Application

Revolutionizing In Vivo Gene Silencing: A Guide to siRNA Delivery with 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate-Based Lipid Nanoparticles

For researchers, scientists, and drug development professionals at the forefront of genetic medicine, the effective in vivo delivery of small interfering RNA (siRNA) remains a critical hurdle. This guide provides a compr...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals at the forefront of genetic medicine, the effective in vivo delivery of small interfering RNA (siRNA) remains a critical hurdle. This guide provides a comprehensive overview and detailed protocols for utilizing lipid nanoparticles (LNPs) incorporating the ionizable lipid 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate for potent and targeted gene silencing in vivo. This document synthesizes established principles of lipid nanoparticle formulation with actionable, field-proven methodologies to empower your research and therapeutic development.

Scientific Foundation: The Critical Role of Ionizable Lipids in siRNA Delivery

The therapeutic promise of siRNA lies in its ability to specifically silence disease-causing genes through the RNA interference (RNAi) pathway[1][2]. However, naked siRNA molecules are large, negatively charged, and susceptible to degradation by nucleases, preventing them from crossing cell membranes to reach their cytoplasmic site of action[2][3][4]. Lipid nanoparticles have emerged as the leading clinical platform for systemic siRNA delivery, overcoming these barriers with remarkable efficiency[5][6][7].

At the heart of these delivery vehicles are ionizable cationic lipids. The subject of this guide, 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate, is an ionizable aminolipid. It is a key component in the synthesis of advanced ionizable lipids like ALC-0315, which is utilized in FDA-approved RNA therapeutics[8]. These lipids possess a unique, pH-responsive character that is fundamental to their function:

  • At Acidic pH (During Formulation): The tertiary amine group of the lipidoid becomes protonated, acquiring a positive charge. This enables the electrostatic complexation and efficient encapsulation of the negatively charged siRNA backbone within the nanoparticle core[7][9]. This process is typically performed in an acidic buffer (e.g., sodium acetate, pH 4-5) during nanoparticle self-assembly.

  • At Physiological pH (In Circulation): In the bloodstream (pH ~7.4), the ionizable lipid is nearly neutral. This quasi-neutral surface charge is crucial for reducing non-specific interactions with blood components and minimizing toxicity, prolonging circulation time[6].

  • In the Endosome (After Cellular Uptake): Following cellular uptake via endocytosis, the LNP is trafficked into the endosome, an organelle with an acidic internal environment (pH 5.5-6.5). Here, the ionizable lipid again becomes protonated. This positive charge facilitates the disruption of the endosomal membrane, likely through interactions with anionic lipids in the endosomal membrane, leading to the release of the siRNA payload into the cytoplasm[6][7].

The incorporation of ester bonds within the lipid structure, such as in 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate, is a deliberate design feature to enhance biodegradability. This improves the clearance of the lipid from the liver, mitigating potential long-term toxicity associated with lipid accumulation[8][10][11].

LNP Formulation: From Components to Functional Nanoparticles

The creation of potent siRNA-LNP formulations is a multi-component process. While the ionizable lipid is the workhorse, a precise combination of "helper" lipids is essential for structural integrity, stability, and optimal in vivo performance.

Core Components of the LNP Formulation

A standard LNP formulation for in vivo siRNA delivery consists of four key components dissolved in ethanol, which are then rapidly mixed with an acidic aqueous buffer containing the siRNA.

ComponentExampleMolar Ratio (%)Critical Function
Ionizable Lipid 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate (as part of an ALC-0315-like structure)40 - 50%Drives siRNA encapsulation and endosomal escape.[6][7]
Phospholipid 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)10%Aids in lipid bilayer formation and particle structure.[9][12][13]
Structural Lipid Cholesterol38.5 - 48%Modulates bilayer fluidity, enhances stability, and facilitates membrane fusion.[9][13][14]
PEG-Lipid 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)1.5 - 2.5%Forms a hydrophilic corona that prevents particle aggregation and opsonization, thereby increasing circulation time.[5][7] The alkyl chain length of the PEG-lipid can significantly impact efficacy.[15]
Workflow for LNP-siRNA Formulation

The following diagram illustrates the workflow for preparing LNP-siRNA formulations using a microfluidic mixing approach, which has become the gold standard for producing homogenous and reproducible nanoparticles[7][16].

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_mixing Microfluidic Mixing cluster_purification Purification & Characterization LipidMix 1. Prepare Lipid Stock (Ionizable Lipid, DSPC, Cholesterol, PEG-Lipid) in Ethanol Mixer 3. Rapidly Mix Phases in Microfluidic Device (e.g., NanoAssemblr) LipidMix->Mixer Lipid Phase siRNASol 2. Prepare siRNA Stock in Acidic Buffer (e.g., NaOAc pH 4) siRNASol->Mixer Aqueous Phase Dialysis 4. Dialyze against PBS to remove ethanol and buffer exchange to pH 7.4 Mixer->Dialysis Self-Assembled LNPs Sterilize 5. Sterile Filter (0.22 µm syringe filter) Dialysis->Sterilize Characterize 6. Characterization (Size, PDI, Encapsulation Efficiency) Sterilize->Characterize InVivo_Workflow cluster_groups Animal Grouping (n=3-5 per group) cluster_admin Administration cluster_analysis Analysis (48-72h Post-Injection) Group1 Group 1: PBS Control Injection Single Intravenous (i.v.) Tail Vein Injection Group1->Injection Group2 Group 2: LNP with Non-Targeting siRNA Group2->Injection Group3 Group 3: LNP with Target siRNA (Dose 1) Group3->Injection Group4 Group 4: LNP with Target siRNA (Dose 2) Group4->Injection Group5 Group 5: LNP with Target siRNA (Dose 3) Group5->Injection Blood Collect Blood (Serum for Protein Analysis) Injection->Blood Tissue Harvest Tissues (e.g., Liver for RNA Analysis) Injection->Tissue Protein Measure Target Protein Level (e.g., Factor VII Activity Assay) Blood->Protein RNA Measure Target mRNA Level (RT-qPCR) Tissue->RNA

Caption: Workflow for an in vivo dose-response study in mice.

Detailed In Vivo Protocol

Animal Model:

  • C57BL/6 mice (female, 8-12 weeks old) are commonly used.[14][17][18] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • LNP-siRNA formulations (Targeting and Non-Targeting Control)

  • Sterile PBS

  • Insulin syringes with 30G needles

  • Mouse restraints

  • Blood collection tubes (e.g., serum separator tubes)

  • Anesthesia and euthanasia supplies per institutional guidelines

  • RNA/protein extraction kits and analysis reagents

Procedure:

  • Dose Preparation:

    • Dilute the LNP-siRNA stock solutions in sterile PBS to achieve the desired final dose in an injection volume of approximately 0.01 mL/g body weight (e.g., 200 µL for a 20g mouse).[14][17]

    • Effective doses (EC50) for potent lipidoids can be as low as 0.01 mg/kg, so a dose-response study ranging from 0.01 mg/kg to 1.0 mg/kg is recommended to determine the potency of a new formulation.[10][19][20]

  • Administration:

    • Warm mice under a heat lamp to dilate the lateral tail veins.

    • Place the mouse in a restraint.

    • Administer a single bolus dose of the prepared LNP-siRNA solution via the lateral tail vein.[14][21]

    • Causality: Intravenous injection provides direct access to the systemic circulation, leading to widespread distribution and rapid accumulation in filtration organs like the liver and spleen.[21]

  • Monitoring:

    • Return mice to their cages and monitor for any adverse reactions. Monitor body weight as an indicator of general toxicity.[15]

  • Sample Collection:

    • At a predetermined time point (typically 48-72 hours post-injection, as this is often the point of maximal gene knockdown), collect samples.

    • Blood: Collect blood via retro-orbital bleeding or cardiac puncture into serum separator tubes. Allow to clot, then centrifuge to collect serum for protein analysis.

    • Tissues: Following euthanasia, harvest the liver and other relevant organs. For RNA analysis, immediately snap-freeze the tissue in liquid nitrogen or place it in an RNA stabilization solution (e.g., RNAlater).

Efficacy Assessment: Quantifying Gene Silencing

The ultimate validation of your delivery system is the quantitative measurement of target gene knockdown. A multi-tiered approach provides the most robust and trustworthy data.

Primary Endpoint: Target Protein Reduction

Measuring the level of the target protein provides a direct assessment of the functional consequence of siRNA delivery. For a liver-specific target like Factor VII, a chromogenic activity assay on serum samples is a standard method.

Secondary Endpoint: Target mRNA Reduction

Quantifying the target mRNA level in the tissue of interest confirms that the observed protein reduction is occurring via the intended RNAi mechanism.

Protocol: mRNA Quantification by RT-qPCR

  • RNA Extraction: Homogenize the harvested liver tissue and extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).

  • Quality Control: Assess RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

  • Reverse Transcription (RT): Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using primers and a probe specific for your target mRNA (e.g., mouse FVII) and a housekeeping gene for normalization (e.g., GAPDH, Actin).

    • Calculate the relative mRNA expression using the ΔΔCt method, comparing the target siRNA-treated groups to the PBS or non-targeting siRNA control groups.

Advanced Assessment: Quantifying RISC-Loaded siRNA

For a deeper mechanistic understanding, one can directly measure the amount of siRNA that has been successfully delivered into the cytoplasm and loaded into the RNA-induced silencing complex (RISC). This is the most direct measure of effective intracellular delivery.[22][23][24] This is achieved by immunoprecipitation of the core RISC protein, Argonaute 2 (Ago2), followed by quantification of the associated siRNA guide strand via stem-loop RT-PCR.[22][23][24] The amount of Ago2-associated siRNA correlates well with the efficacy of target knockdown.[22]

Data Interpretation and Validation
  • Dose-Dependent Response: A successful formulation will show increasing gene knockdown with increasing siRNA dose.[19]

  • Specificity: The non-targeting siRNA control group should show no significant reduction in target gene expression, confirming that the observed silencing is sequence-specific and not due to formulation-induced toxicity or off-target effects.[19]

  • Correlation: A strong correlation between the reduction in mRNA levels and the reduction in protein levels provides confidence in an on-target RNAi effect.

By following these detailed guidelines, researchers can confidently formulate, administer, and evaluate siRNA-LNP therapeutics based on 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate and related ionizable lipids, paving the way for new discoveries and clinical applications.

References

  • Abramson, J., G. G. G. M. L. Rodrigues, et al. (2010). Quantitative evaluation of siRNA delivery in vivo. RNA, 16(9), 1854-1863. [Link]

  • Ball, R. L., Hajj, K. A., Vizelman, J., Bajaj, P., & Whitehead, K. A. (2018). Lipid Nanoparticle Formulations for Enhanced Co-delivery of siRNA and mRNA. Nano Letters, 18(6), 3814–3822. [Link]

  • Whitehead, K. A., Dorkin, J. R., Vegas, A. J., Chang, P. H., Veiseh, O., et al. (2014). Degradable lipid nanoparticles with predictable in vivo siRNA delivery activity. Nature Communications, 5, 4277. [Link]

  • Chen, S., Tam, Y. K., Lin, P. J. C., Sung, M. M. H., Tam, Y., & Cullis, P. R. (2014). Development of lipid nanoparticle formulations of siRNA for hepatocyte gene silencing following subcutaneous administration. Journal of Controlled Release, 196, 106-112. [Link]

  • Pei, Y., & Lu, P. Y. (2010). Quantitative Evaluation of siRNA Delivery in Vivo. Molecular Therapy, 18(6), 1097-1099. [Link]

  • Whitehead, K. A., Dorkin, J. R., Vegas, A. J., Chang, P. H., Veiseh, O., et al. (2014). Degradable lipid nanoparticles with predictable in vivo siRNA delivery activity. PubMed, 25034839. [Link]

  • Whitehead, K. A., Dorkin, J. R., Vegas, A. J., Chang, P. H., Veiseh, O., et al. (2014). Degradable lipid nanoparticles with predictable in vivo siRNA delivery activity. R Discovery. [Link]

  • Whitehead, K. A., Sahay, G., Li, G. Z., Love, K. T., Alabi, C. A., Ma, M., ... & Anderson, D. G. (2011). Synergistic silencing: combinations of lipid-like materials for efficacious siRNA delivery. Molecular Therapy, 19(9), 1688-1694. [Link]

  • Lu, P. Y., & Woodle, M. C. (2005). Harnessing in vivo siRNA delivery for drug discovery and therapeutic development. Drug Discovery Today, 10(3), 157-165. [Link]

  • ResearchGate. (n.d.). In vivo siRNA delivery activity of lipidoid nanoparticles. [Link]

  • Jayaraman, M., Ansell, S. M., Mui, B. L., Tam, Y. K., Chen, J., ... & Cullis, P. R. (2012). Maximizing the potency of siRNA lipid nanoparticles for hepatic gene silencing in vivo. Angewandte Chemie International Edition, 51(34), 8529-8533. [Link]

  • ResearchGate. (n.d.). Quantitative evaluation of siRNA delivery in vivo. [Link]

  • ResearchGate. (n.d.). Formulation and characterization of lipid nanoparticle (LNP)-siRNA as an advanced delivery tool. [Link]

  • PreciGenome. (n.d.). siRNA Lipid Nanoparticle siRNA-LNP. [Link]

  • Springer. (2016). Assessment of In Vivo siRNA Delivery in Cancer Mouse Models. [Link]

  • Pecot, C. V., Calin, G. A., Coleman, R. L., Lopez-Berestein, G., & Sood, A. K. (2011). Assessment of in vivo siRNA delivery in cancer mouse models. Nature Reviews Cancer, 11(1), 59-67. [Link]

  • Whitehead, K. A., Matthews, J., Chang, P., & Anderson, D. G. (2012). The in Vitro – in Vivo Translation of Lipid Nanoparticles for Hepatocellular siRNA Delivery. ACS Nano, 6(8), 6922-6929. [Link]

  • ResearchGate. (n.d.). Assessment of In Vivo siRNA Delivery in Mouse Models. [Link]

  • Akinc, A., Querbes, W., De, S., Qin, J., Frank-Kamenetsky, M., ... & Langer, R. (2010). Development of Lipidoid–siRNA Formulations for Systemic Delivery to the Liver. Molecular Therapy, 18(7), 1357-1364. [Link]

  • Dahlman, J. E., Kauffman, K. J., Langer, R., & Anderson, D. G. (2015). Lipidoid Nanoparticles for siRNA Delivery to the Intestinal Epithelium: In Vitro Investigations in a Caco-2 Model. PLoS ONE, 10(7), e0133154. [Link]

  • Beck, M. S., Harris, B. T., Ravel, A. P., McGlothlin, J. A., & Wilson, J. T. (2022). Optimization of Lipid Nanoparticles for saRNA Expression and Cellular Activation Using a Design-of-Experiment Approach. ACS Nano, 16(11), 18916-18931. [Link]

  • ResearchGate. (n.d.). Lipid Nanoparticle Formulations for Enhanced Co-delivery of siRNA and mRNA. [Link]

  • Ball, R. L., Hajj, K. A., Vizelman, J., Bajaj, P., & Whitehead, K. A. (2018). Lipid Nanoparticle Formulations for Enhanced Co-delivery of siRNA and mRNA. PubMed, 29694050. [Link]

  • Dahlman, J. E., Barnes, C., Khan, O. F., Thiriot, A., Jhunjunwala, S., ... & Anderson, D. G. (2014). In vivo endothelial siRNA delivery using polymeric nanoparticles with low molecular weight. Nature Nanotechnology, 9(8), 648-655. [Link]

  • Chen, D., Love, K. T., Chen, Y., Eltoukhy, A. A., Kastrup, C., ... & Langer, R. (2012). Rapid discovery of potent siRNA-containing lipid nanoparticles enabled by controlled microfluidic formulation. Journal of the American Chemical Society, 134(16), 6948-6951. [Link]

  • Peer, D., & Lieberman, J. (2011). In Vivo Delivery of RNAi by Reducible Interfering Nanoparticles (iNOPs). Molecular Therapy, 19(5), 831-838. [Link]

  • Cyan Dye. (n.d.). 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate. [Link]

  • Guo, J., Jiang, C., & Ping, Q. (2013). Strategies, Design, and Chemistry in siRNA Delivery Systems. Current Medicinal Chemistry, 20(27), 3376-3388. [Link]

  • bioRxiv. (2024). Nanoparticles co-delivering siRNA and mRNA for simultaneous restoration and silencing of gene/protein expression in vitro and in vivo. [Link]

  • ResearchGate. (n.d.). Strategies and Approaches for siRNA Delivery. [Link]

  • Ozpolat, B., Sood, A. K., & Lopez-Berestein, G. (2014). siRNA Delivery Strategies: A Comprehensive Review of Recent Developments. Molecules, 19(5), 5146-5169. [Link]

  • Whitehead, K. A., Langer, R., & Anderson, D. G. (2009). Knocking down barriers: advances in siRNA delivery. Nature Reviews Drug Discovery, 8(2), 129-138. [Link]

  • Alshaer, W., Zureigat, H., Al Karaki, A., Al-zayadeen, N., Obeidat, A., ... & Abbadi, A. (2021). siRNA: Mechanism of action, challenges, and therapeutic approaches. European Journal of Pharmacology, 905, 174178. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing ALC-0315 LNP Formulation for Stability

Welcome to the technical support center for ALC-0315 lipid nanoparticle (LNP) formulations. As a key ionizable lipid in advanced mRNA delivery systems, ALC-0315 is central to the development of potent vaccines and therap...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for ALC-0315 lipid nanoparticle (LNP) formulations. As a key ionizable lipid in advanced mRNA delivery systems, ALC-0315 is central to the development of potent vaccines and therapeutics.[1][2] However, harnessing its full potential requires a deep understanding of the factors that govern the stability of the final LNP formulation. Instability—manifesting as particle aggregation, loss of mRNA integrity, or reduced efficacy—can compromise experimental outcomes and therapeutic potential.[3][4]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide a framework for diagnosing and resolving common stability challenges. Here, we will explore the causality behind experimental choices, offer validated troubleshooting strategies, and ground our recommendations in authoritative scientific literature.

Core Principles of ALC-0315 LNP Stability

The stability of an LNP formulation is not a single property but a dynamic interplay between its physical and chemical characteristics. Physical stability relates to maintaining the structural integrity of the nanoparticles, preventing aggregation, and ensuring a consistent size distribution.[5] Chemical stability involves protecting the molecular structure of the lipid components and the encapsulated mRNA payload from degradation.[6]

Several factors critically influence these stability aspects:

  • Temperature: Both high temperatures and freeze-thaw cycles can induce stress, leading to particle fusion, aggregation, or leakage of the mRNA payload.[7][8]

  • pH: The pH of the buffer is critical during formulation to ensure efficient mRNA encapsulation and influences the LNP's surface charge and structure during storage.[5][9]

  • Excipients: Cryoprotectants and other formulation excipients play a vital role in mitigating stresses during freezing and long-term storage.[10][11]

  • Component Quality: The purity of lipids, particularly the ionizable lipid ALC-0315, is paramount, as impurities can lead to mRNA modification and loss of function.[12][13]

  • Mechanical Stress: Physical forces, such as shaking, can introduce air-liquid interfaces that disrupt LNP structure.[14]

Below is a diagram illustrating the key factors that influence the stability of ALC-0315 LNPs.

cluster_instability LNP Instability cluster_factors Influencing Factors cluster_outcomes_physical Physical Manifestations cluster_outcomes_chemical Chemical Manifestations Physical Instability Physical Instability Aggregation Aggregation Physical Instability->Aggregation Size Increase Size Increase Physical Instability->Size Increase PDI Change PDI Change Physical Instability->PDI Change mRNA Leakage mRNA Leakage Physical Instability->mRNA Leakage Chemical Instability Chemical Instability mRNA Hydrolysis mRNA Hydrolysis Chemical Instability->mRNA Hydrolysis Lipid Oxidation Lipid Oxidation Chemical Instability->Lipid Oxidation Lipid Adducts Lipid Adducts Chemical Instability->Lipid Adducts Temperature Temperature Temperature->Physical Instability Temperature->Chemical Instability pH pH pH->Physical Instability pH->Chemical Instability Excipients Excipients Excipients->Physical Instability Mitigates Excipients->Chemical Instability Mitigates Lipid Quality Lipid Quality Lipid Quality->Chemical Instability Mechanical Stress Mechanical Stress Mechanical Stress->Physical Instability

Caption: Interplay of factors affecting LNP stability.

Troubleshooting Guide

This section addresses specific stability issues in a question-and-answer format, providing diagnostic insights and actionable protocols.

Q1: My ALC-0315 LNPs are aggregating, leading to an increased particle size and polydispersity index (PDI) upon storage. What is the cause and how can I resolve it?

A1: Particle aggregation is a common sign of physical instability. It indicates that individual LNPs are fusing, which can compromise therapeutic efficacy and introduce safety concerns. The primary causes are typically related to storage conditions and formulation composition.

Underlying Causes & Rationale:

  • Freeze-Thaw Stress: The formation of ice crystals during freezing can exert mechanical stress on the LNP structure, damaging the lipid bilayer and leading to aggregation upon thawing.[8] Without protective agents, repeated freeze-thaw cycles are particularly detrimental.[7]

  • Suboptimal Storage Temperature: While frozen storage is often necessary, storing LNPs at -20°C can sometimes be more damaging than storage at 4°C or -80°C, as it may not fully arrest molecular mobility, allowing for slow aggregation over time.[3][7] Studies have shown that for some ALC-0315 formulations, refrigeration (4°C) can be superior for short-term stability, while ultra-low temperatures (-80°C) are better for long-term preservation, especially when combined with cryoprotectants.[15]

  • Inadequate Cryoprotection: Cryoprotectants like sucrose or trehalose are essential for frozen storage. They form a glassy matrix around the LNPs during freezing, which inhibits ice crystal formation and preserves the integrity of the lipid bilayer.[10][16] The absence or suboptimal concentration of these agents is a frequent cause of aggregation.

  • pH of Storage Buffer: ALC-0315 is an ionizable lipid that is positively charged at an acidic formulation pH (typically ~4.0) to facilitate electrostatic interaction with negatively charged mRNA.[5] After formulation, LNPs are typically dialyzed into a neutral buffer (e.g., PBS, pH 7.4) for storage. Storing at a suboptimal pH can alter surface charge and lead to instability.[6][9]

Troubleshooting Workflow & Protocol:

start Problem: LNP Aggregation (Increased Size/PDI) check_storage 1. Review Storage Conditions (Temp & Freeze-Thaw Cycles) start->check_storage check_cryo 2. Assess Cryoprotectant (Type & Concentration) start->check_cryo check_buffer 3. Verify Final Buffer pH start->check_buffer solution_storage Solution: Optimize Storage - Store at 4°C (short-term) or -80°C (long-term) - Minimize Freeze-Thaw Cycles check_storage->solution_storage solution_cryo Solution: Screen Cryoprotectants - Test Sucrose/Trehalose (5-10% w/v) - See Protocol 1 check_cryo->solution_cryo solution_buffer Solution: Adjust Buffer - Ensure pH is neutral (~7.4) - Use appropriate buffer (e.g., PBS) check_buffer->solution_buffer

Caption: Troubleshooting workflow for LNP aggregation.

[Experimental Protocol 1: Cryoprotectant Screening for Freeze-Thaw Stability]

  • Preparation: Prepare stock solutions of cryoprotectants (e.g., 20% w/v sucrose, 20% w/v trehalose) in your final formulation buffer (e.g., PBS, pH 7.4).

  • Sample Aliquoting: Following LNP synthesis and dialysis, divide your fresh LNP formulation into multiple aliquots.

  • Cryoprotectant Addition: Add the cryoprotectant stock solutions to the LNP aliquots to achieve a range of final concentrations (e.g., 0%, 2.5%, 5%, 10% w/v). Gently mix.

  • Baseline Measurement (T=0): Immediately measure the particle size (Z-average) and PDI of one set of samples using Dynamic Light Scattering (DLS). This is your baseline control.

  • Freeze-Thaw Cycling: Subject the remaining samples to a controlled freeze-thaw cycle. A typical cycle is freezing at -80°C for at least 1 hour, followed by thawing at room temperature.[7]

  • Post-Thaw Measurement: After one, three, and five freeze-thaw cycles, measure the size and PDI of the samples.

  • Analysis: Compare the post-cycle measurements to the baseline. The optimal cryoprotectant and concentration will be the one that best preserves the initial particle size and PDI.

CryoprotectantConcentration (w/v)Avg. Size Change (nm) after 3 cyclesAvg. PDI Change after 3 cycles
None (Control)0%+85 nm+0.21
Sucrose5%+22 nm+0.08
Sucrose 10% +5 nm +0.02
Trehalose5%+25 nm+0.09
Trehalose 10% +7 nm +0.03
Table 1: Example data from a cryoprotectant screening study. Optimal conditions are highlighted.
Q2: I'm observing a loss of mRNA encapsulation efficiency (EE) and/or integrity over time. What are the primary causes and how can I prevent this?

A2: Maintaining the integrity of the mRNA payload is the central purpose of the LNP. A drop in EE or the presence of degraded mRNA indicates either physical leakage from the nanoparticle or chemical breakdown of the RNA molecule itself.

Underlying Causes & Rationale:

  • mRNA Hydrolysis: RNA is susceptible to hydrolysis, a chemical process where water molecules break the phosphodiester backbone. This process is accelerated at non-optimal pH levels and higher temperatures.[4] The internal environment of the LNP core, which contains the mRNA and ionizable lipids, is critical.[4]

  • Lipid Degradation & Adduct Formation: The lipids themselves, particularly the ionizable ALC-0315, can degrade via hydrolysis or oxidation.[1][17] Reactive impurities or degradation products from the lipids can form adducts with the mRNA, chemically modifying it and preventing its translation into protein.[12] Ensuring high-purity lipids is crucial to minimize this risk.[13]

  • RNase Contamination: Ribonucleases (RNases) are ubiquitous enzymes that rapidly degrade RNA.[18] Strict adherence to an RNase-free environment during the entire formulation process is non-negotiable. This includes using nuclease-free water, tips, and tubes.[6][19]

  • Physical Instability: As discussed in Q1, physical stresses that lead to LNP aggregation or fusion can also cause the encapsulated mRNA to leak out, reducing the overall encapsulation efficiency.[8]

Preventative Measures & Protocols:

  • Ensure High-Purity Lipids: Source lipids from reputable suppliers that provide detailed certificates of analysis, including purity assessments and identification of potential reactive impurities like N-oxides.[13]

  • Maintain an RNase-Free Workflow: Treat all surfaces with RNase decontamination solutions. Use certified nuclease-free water, buffers, pipette tips, and tubes throughout the formulation process.[6]

  • Optimize pH: Use an acidic buffer (e.g., sodium acetate, pH 4-5) during the initial mixing step to ensure the positive ionization of ALC-0315 and efficient complexation with mRNA.[5] Following formation, promptly exchange the buffer to a neutral pH (7.4) for storage to minimize RNA hydrolysis.[7]

  • Control Temperature: Store final LNP formulations at appropriate temperatures (4°C for short-term, -80°C with cryoprotectants for long-term) to slow down chemical degradation pathways.[3][15]

[Experimental Protocol 2: Assessing mRNA Integrity with Agarose Gel Electrophoresis]

This protocol provides a straightforward method to visually assess the integrity of mRNA extracted from LNPs.

  • LNP Lysis: To release the mRNA, lyse the LNP structure by adding a surfactant solution (e.g., 1% Triton X-100) to an aliquot of your LNP sample.

  • Sample Preparation: Mix the lysed sample with an RNA loading dye. Prepare a control lane with a fresh, unformulated sample of the same mRNA.

  • Gel Electrophoresis: Run the samples on a denaturing agarose gel. The denaturing agent (e.g., formaldehyde) prevents RNA secondary structures from affecting migration.

  • Visualization: Stain the gel with an RNA-specific dye (e.g., SYBR Gold) and visualize it under UV light.

  • Analysis: Intact mRNA should appear as a sharp, distinct band. Degraded mRNA will appear as a smear running down the lane. Compare the band intensity and sharpness of your LNP-extracted RNA to the control.

Frequently Asked Questions (FAQs)

FAQ 1: What are the generally recommended storage conditions for ALC-0315 LNP formulations?

For short-term storage (up to a few weeks), refrigeration at 4°C is often suitable and can prevent damage from freeze-thaw cycles.[15][19] For long-term storage (months), ultra-low temperature storage at -80°C is recommended, provided an appropriate cryoprotectant (e.g., 10% sucrose or trehalose) is included in the formulation.[7][11] It is critical to minimize the number of freeze-thaw cycles the sample undergoes.

FAQ 2: How exactly do cryoprotectants like sucrose and trehalose stabilize LNPs during freezing?

Sugars like sucrose and trehalose are effective cryoprotectants due to two main mechanisms. First, they increase the viscosity of the solution, which physically hinders the formation and growth of large ice crystals that can damage the LNP structure.[8] Second, during the freezing process, they form a vitrified, or "glassy," amorphous solid around the nanoparticles. This glassy matrix immobilizes the LNPs, protecting them from mechanical stress and preventing aggregation.[10]

FAQ 3: Why is an acidic pH used during formulation but a neutral pH for storage?

The ionizable lipid ALC-0315 has a pKa around 6.0-6.75.[20] At a formulation pH of ~4.0, the tertiary amine group of ALC-0315 is predominantly protonated (positively charged).[21] This positive charge is essential for the electrostatic complexation with the negatively charged phosphate backbone of the mRNA, driving efficient encapsulation.[22] Once the LNPs are formed, the buffer is exchanged to a physiological pH of ~7.4. At this neutral pH, ALC-0315 becomes largely deprotonated (neutral), which is believed to reduce potential toxicity and promote a stable LNP structure for storage and in vivo delivery.[1][23]

FAQ 4: What are the minimum essential analytical techniques for conducting a stability study on my ALC-0315 LNPs?

A robust stability study should, at a minimum, include the following assays:[24][25]

  • Dynamic Light Scattering (DLS): To measure the average particle size (Z-average) and the polydispersity index (PDI). This is the primary method for detecting physical instability like aggregation.[24]

  • RNA Encapsulation Efficiency Assay: Typically a fluorescence-based assay (e.g., using RiboGreen dye) that quantifies the amount of mRNA protected inside the LNP versus the total amount of mRNA. A decrease over time indicates leakage or degradation.

  • RNA Integrity Analysis: As described in Protocol 2, gel electrophoresis or more advanced techniques like capillary electrophoresis can assess the chemical integrity of the mRNA payload.

References
  • Application of Saccharide Cryoprotectants in the Freezing or Lyophilization Process of Lipid Nanoparticles Encapsulating Gene Drugs for Regenerative Medicine. (n.d.). Scilight Press. Retrieved from [Link]

  • Exploring Lipid Nanoparticle Formulation Strategies: How to Make the Best LNPs. (2024, January 8). Helix Biotech, Inc. Retrieved from [Link]

  • Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability. (n.d.). ResearchGate. Retrieved from [Link]

  • Exploring Lipid Nanoparticle Formulation Strategies How To Make The Best LNPs. (n.d.). Helix Biotech, Inc. Retrieved from [Link]

  • LNP Formulation Best Practices for CMC Leaders. (n.d.). Leukocare. Retrieved from [Link]

  • ALC-0315 LNP-Cap 1 SpCas9 mRNA (m1Ψ). (n.d.). Creative Biolabs. Retrieved from [Link]

  • Bellinger, A. M., et al. (2016). Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization. International Journal of Nanomedicine, 11, 6743–6753. Retrieved from [Link]

  • Optimized Analytical Strategies for Superior Lipid Nanoparticle Formulations. (2025, March 4). Curapath. Retrieved from [Link]

  • Cryoprotectant optimization for enhanced stability and transfection efficiency of pDNA-loaded ionizable lipid nanoparticles. (2024, November 15). PubMed. Retrieved from [Link]

  • Optimization of lipid nanoparticle formulation. (2025, February 10). Inside Therapeutics. Retrieved from [Link]

  • How do Lipid Nanoparticles Enhance RNA Stability? (2024, September 13). Helix Biotech. Retrieved from [Link]

  • Analytical Solutions for mRNA-LNP characterization. (n.d.). Agilent. Retrieved from [Link]

  • Freezing LNPs & the impact on their long-term stability. (2023, June 26). Single Use Support. Retrieved from [Link]

  • Decoding pH-Driven Phase Transition of Lipid Nanoparticles. (2025, August 25). bioRxiv. Retrieved from [Link]

  • Determination of lipid content and stability in lipid nanoparticles using ultra high‐performance liquid chromatography in combination with a Corona Charged Aerosol Detector. (n.d.). PubMed Central. Retrieved from [Link]

  • Youssef, M., et al. (2025, May 27). Preliminary Evaluation of Formulations for Stability of mRNA-LNPs Through Freeze-Thaw Stresses and Long-Term Storage. Preprints.org. Retrieved from [Link]

  • Al-Halaseh, L., et al. (2022). Design Strategies for and Stability of mRNA–Lipid Nanoparticle COVID-19 Vaccines. Pharmaceutics, 14(10), 2137. Retrieved from [Link]

  • Examining the Impact of Storage Conditions on the Stability of a Liquid Formulation of mRNA-Loaded Lipid Nanoparticles. (2025, September 14). National Institutes of Health. Retrieved from [Link]

  • Mechanistic Insight into pH-Driven Phase Transition of Lipid Nanoparticles. (2024, November 29). bioRxiv. Retrieved from [Link]

  • Systematic stability assessment of lyophilized mRNA-lipid nanoparticle formulations using oligonucleotide mapping via partial digestion and LC-MS. (2025). ACS Fall 2025. Retrieved from [Link]

  • Spotlighting the criticality of lipid quality control through a mechanistic investigation of mRNA activity loss in lipid nanoparticles. (2025, October 21). ResearchGate. Retrieved from [Link]

  • Investigating the stability of RNA-lipid nanoparticles in biological fluids. (2025, February 27). Kinam Park. Retrieved from [Link]

  • Proposed degradation pathway of mRNA-LNP dynamics upon shaking. (n.d.). ResearchGate. Retrieved from [Link]

  • Effects of pH transition on LNP structure and surface properties. (n.d.). ResearchGate. Retrieved from [Link]

  • pH-Dependent Phase Behavior and Stability of Cationic Lipid-mRNA Nanoparticles. (n.d.). Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • ALC-0315 Lipid-Based mRNA LNP Induces Stronger Cellular Immune Responses Postvaccination. (n.d.). ResearchGate. Retrieved from [Link]

  • Preliminary Evaluation of Formulations for Stability of mRNA-LNPs Through Freeze-Thaw Stresses and Long-Term Storage. (2025, June 4). ResearchGate. Retrieved from [Link]

  • Optimization of Lipid Nanoparticles for saRNA Expression and Cellular Activation Using a Design-of-Experiment Approach. (n.d.). PubMed Central. Retrieved from [Link]

  • Arunachalam, P. S., et al. (2024). Durable cross-protective neutralizing antibody responses elicited by lipid nanoparticle-formulated SARS-CoV-2 mRNA vaccines. Nature Communications, 15(1), 1636. Retrieved from [Link]

  • A Route to Lipid ALC-0315: a Key Component of a COVID-19 mRNA Vaccine. (n.d.). PMC. Retrieved from [Link]

  • ALC-0315: How a Breakthrough Lipid Carrier is Driving Efficient mRNA Vaccine Delivery. (2025, February 24). Cloud Scientist. Retrieved from [Link]

  • A Route to Synthesize Ionizable Lipid ALC-0315, a Key Component of the mRNA Vaccine Lipid Matrix. (n.d.). ResearchGate. Retrieved from [Link]

  • Evaluating how cationic lipid affects mRNA-LNP physical properties and biodistribution. (2023, August 12). Sartorius. Retrieved from [Link]

  • Effect of mRNA-LNP components of two globally-marketed COVID-19 vaccines on efficacy and stability. (n.d.). PubMed Central. Retrieved from [Link]

  • Quantification and impurity analysis of ALC-0315 from LNPs in plasma using the ZenoTOF 7600 system. (n.d.). SCIEX. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: The Critical Role of pH in Formulating Lipid Nanoparticles with 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate

A Foreword from Your Senior Application Scientist Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. In my years in the field, I've seen firsthand how mastering the...

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from Your Senior Application Scientist

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. In my years in the field, I've seen firsthand how mastering the nuances of lipid nanoparticle (LNP) formulation can be the difference between a breakthrough therapy and a stalled project. One of the most critical, yet frequently misunderstood, parameters is pH.

This guide is structured to serve as your partner in the lab. We will dissect the causal relationship between pH and the successful formation of LNPs using the ionizable lipid 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate . This lipid is a key component in advanced delivery systems, closely related to structures like ALC-0315, which has been clinically validated in mRNA vaccines[1][2]. We will move beyond simple instructions to explain the why behind each step, empowering you to troubleshoot effectively and innovate confidently.

Part 1: Fundamental Principles — Why pH is Paramount

Before diving into troubleshooting, it's essential to grasp the pH-dependent behavior of your ionizable lipid. 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate contains a tertiary amine group that can be protonated or deprotonated depending on the pH of its environment. This "pH-switch" is the engine of LNP assembly and function.

The apparent pKa (pKaA) is the pH at which 50% of the ionizable lipids within the fully formed nanoparticle are positively charged[3][4]. This is arguably the most critical quality attribute of your LNP formulation. An optimal pKaA, typically between 6.0 and 7.0, is crucial for efficacy[3][5]. It ensures the LNP is relatively neutral in the bloodstream (pH ~7.4) to minimize toxicity, but becomes positively charged in the acidic environment of the endosome, facilitating the release of its nucleic acid payload[6][7][8].

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common challenges encountered during LNP formulation, with a focus on pH-related issues.

Question 1: Why is a low pH (e.g., pH 4.0) required for the aqueous buffer during the initial mixing step?

Answer: This acidic environment is non-negotiable for efficient nucleic acid encapsulation.

  • Mechanism: At a pH significantly below the lipid's pKa, the tertiary amine headgroup of 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate becomes protonated, acquiring a positive charge[9][10]. This positive charge enables strong electrostatic interactions with the negatively charged phosphate backbone of your mRNA or siRNA cargo[6][9]. This attraction is the primary driving force for the condensation of the nucleic acid and the self-assembly of the LNP core, effectively trapping the cargo inside[8][11].

  • Troubleshooting: If you are experiencing low encapsulation efficiency (<80%), the first parameter to verify is the pH of your aqueous formulation buffer. Ensure it is stable and accurately measured before mixing. Using an inappropriate buffer system (e.g., PBS instead of a citrate or acetate buffer) in this step will lead to poor protonation and, consequently, failed encapsulation[12][13].

Question 2: What is the purpose of neutralizing the LNP suspension to a physiological pH (~7.4) after formation?

Answer: Neutralization is a critical step for LNP stability, safety, and in vivo function. This is typically achieved through dialysis or tangential flow filtration (TFF)[11].

  • Mechanism: As the external pH is raised above the lipid's pKa, the amine headgroup is deprotonated, losing its positive charge to become neutral[7]. This charge reversal leads to several important structural and functional changes:

    • Payload Entrapment: The neutralization process "locks" the nucleic acid cargo within the now-hydrophobic LNP core[11].

    • Structural Stabilization: The LNP undergoes a structural rearrangement, condensing into a more stable, electron-dense core[8][11].

    • Reduced Toxicity: A near-neutral surface charge at physiological pH is essential to prevent non-specific binding to blood components and reduce potential cytotoxicity associated with highly cationic particles[6][7].

Question 3: My LNPs are aggregating or show a large particle size and high Polydispersity Index (PDI). Could the formulation pH be the cause?

Answer: Absolutely. Both the initial formulation pH and the final pH can lead to particle aggregation.

  • Low pH Aggregation: While a low pH is necessary for encapsulation, an excessively low pH can sometimes lead to aggregation, although this is formulation-dependent[14][15]. More commonly, issues arise from the buffer composition itself. Certain buffers may have suboptimal ionic strength at the target pH, leading to colloidal instability[12].

  • Post-Neutralization Aggregation: If aggregation occurs after dialysis or buffer exchange, it may indicate incomplete neutralization or an unstable formulation. It is also crucial to recognize that the final storage buffer can impact stability. For instance, some studies have shown that buffers like Tris or HEPES may offer better cryoprotection and stability compared to PBS[16].

Question 4: How does the choice of acidic buffer (e.g., citrate vs. acetate) impact LNP formation?

Answer: The choice of buffer species, not just the pH value, can significantly influence the final LNP characteristics.

  • Mechanism: Different buffer ions can interact with the lipid components in unique ways, affecting the self-assembly process. Studies have shown that LNPs prepared in acetate or lactate buffers can result in smaller particle sizes compared to those made in malate or citrate buffers[13]. This is likely due to differences in ionic strength, viscosity, and specific ion effects that alter the kinetics of nanoprecipitation during mixing.

  • Recommendation: While citrate buffer (pH 3-4) is widely used and effective, if you are struggling to achieve a target particle size, consider testing an alternative like a 50 mM acetate buffer at the same pH.

Question 5: I have good encapsulation, but poor in vivo/in vitro transfection. How is this related to pH and pKa?

Answer: This classic issue often points directly to a suboptimal apparent pKa (pKaA).

  • Mechanism of Action: The magic of ionizable lipids happens in the endosome. After an LNP is taken up by a cell, the endosome matures and its internal pH drops to ~5.5-6.5[8]. If your LNP has the correct pKaA (e.g., 6.4), it will become positively charged again in this acidic environment. This re-protonation is thought to trigger a phase transition in the lipid structure (e.g., to an inverted hexagonal phase), which disrupts the endosomal membrane and allows the nucleic acid payload to escape into the cytoplasm where it can be translated[14][17][18].

  • Troubleshooting: If your pKaA is too low (e.g., < 5.5), the LNP will not become sufficiently charged in the endosome to induce escape[3]. If the pKaA is too high (e.g., > 7.0), the LNP may be too positively charged at physiological pH, leading to rapid clearance and potential toxicity[5]. The pKaA is a function of the entire formulation (ionizable lipid structure, helper lipids, lipid ratios). While the formulation pH directly controls protonation during assembly, the final pKaA is an emergent property of the complete, neutralized particle.

Question 6: What is the ideal pH for long-term storage of my LNP formulation?

Answer: LNP stability is highly dependent on both storage pH and temperature.

  • General Guideline: For liquid storage, a pH of 7.4 at 2-8°C is a common starting point and has been shown to maintain stability for several months[9][19].

  • Considerations:

    • Acidic Instability: Long-term storage at acidic pH can be detrimental, leading to hydrolysis of both the ester-containing lipids and the mRNA cargo itself, causing a rapid increase in particle size and loss of function[20].

    • Slightly Basic pH: Interestingly, some research suggests that formulating and storing LNPs in a slightly basic buffer (e.g., pH 8.5) can significantly improve stability and preserve particle size, PDI, and transfection efficiency over time compared to neutral pH[20].

    • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles in aqueous buffers, as this is a primary cause of particle aggregation[19]. If freezing is necessary, the use of cryoprotectants is highly recommended.

Part 3: Experimental Protocols & Data Summaries

Protocol 1: LNP Formulation via Microfluidic Mixing

This protocol describes a standard method for producing LNPs using a microfluidic system.

Objective: To formulate LNPs with high encapsulation efficiency and controlled size.

Workflow Visualization:

LNP_Formation_Workflow cluster_prep Phase Preparation cluster_form LNP Assembly cluster_purify Purification & Concentration A1 Lipid Stock Solutions (in Ethanol) B1 Prepare Lipid Mix (Ionizable, Helper, Chol, PEG) in Ethanol A1->B1 A2 RNA Stock Solution (in Aqueous Buffer) B2 Prepare RNA Dilution (in pH 4.0 Citrate Buffer) A2->B2 C Load Syringes: 1: Lipid Mix (Organic) 2: RNA Solution (Aqueous) B1->C B2->C D Microfluidic Mixing (e.g., 3:1 Aq:Org Flow Rate Ratio) C->D E Collect Crude LNP Suspension D->E F Dialysis / TFF (vs. PBS, pH 7.4) E->F G Sterile Filtration (0.22 µm) & Concentration F->G H Characterization G->H Final LNP Product pH_Mechanism cluster_formulation LNP Formulation (Acidic) cluster_delivery Cellular Delivery & Release L1 Ionizable Lipid (Neutral) L2 Protonated Lipid (Positive, NH+) L1->L2 pH 4.0 RNA mRNA (Negative) LNP_core LNP Core Forms RNA->LNP_core Electrostatic Attraction H_ion H+ L2->LNP_core Electrostatic Attraction LNP_neutral Circulating LNP (pH 7.4, Neutral Lipid) LNP_core->LNP_neutral Dialysis to pH 7.4 (Deprotonation) Endosome Endosome Uptake LNP_neutral->Endosome Endosome_acid Endosome Acidifies (pH 5.5-6.5) Endosome->Endosome_acid LNP_charged LNP Re-Protonated (Positive Charge) Endosome_acid->LNP_charged pKa Trigger Release Membrane Fusion & mRNA Release LNP_charged->Release

Caption: The dual role of pH in LNP formation and payload release.

References

  • Ball, R. L., Hajj, K. A., & Whitehead, K. A. (2017). Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization. National Institutes of Health.[Link]

  • Ball, R. L., Hajj, K. A., & Whitehead, K. A. (2017). Achieving long-term stability of lipid nanoparticles: examining the effect of ph, temperature, and lyophilization. International Journal of Nanomedicine.[Link]

  • Larson, S., et al. (2022). pH-Dependent Phase Behavior and Stability of Cationic Lipid–mRNA Nanoparticles. Journal of Pharmaceutical Sciences.[Link]

  • Koitabashi, A., et al. (2021). Acidic pH-induced changes in lipid nanoparticle membrane packing. ResearchGate.[Link]

  • Larson, S., et al. (2022). pH-Dependent Phase Behavior and Stability of Cationic Lipid-mRNA Nanoparticles. Journal of Pharmaceutical Sciences.[Link]

  • Sato, Y., et al. (2023). Examining the Impact of Storage Conditions on the Stability of a Liquid Formulation of mRNA-Loaded Lipid Nanoparticles. National Institutes of Health.[Link]

  • Lin, P. J., et al. (2022). A perspective on the apparent pKa of ionizable lipids in mRNA-LNPs. ResearchGate.[Link]

  • Patel, S., et al. (2022). The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA. PMC - PubMed Central.[Link]

  • Gindy, M. E., et al. (2023). pH-dependent structural transitions in cationic ionizable lipid mesophases are critical for lipid nanoparticle function. PubMed.[Link]

  • Doan, T. N. K., et al. (2024). Buffers of pH 8.5 preserve physical and biological properties of LNPs within the film matrix during storage at 4 C. ResearchGate.[Link]

  • Patel, S., et al. (2022). The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA. ResearchGate.[Link]

  • Guba, W., et al. (2023). Calculating Apparent pKa Values of Ionizable Lipids in Lipid Nanoparticles. ACS Publications.[Link]

  • Finn, J. D., et al. (2022). Impact of Formulation Conditions on Lipid Nanoparticle Characteristics and Functional Delivery of CRISPR RNP for Gene Knock-Out and Correction. National Institutes of Health.[Link]

  • Gindy, M. E., et al. (2023). pH-dependent structural transitions in cationic ionizable lipid mesophases are critical for lipid nanoparticle function. PMC - NIH.[Link]

  • Beck, G., et al. (2024). Mechanistic Insight into pH-Driven Phase Transition of Lipid Nanoparticles. bioRxiv.[Link]

  • Beck, G., et al. (2024). Decoding pH-Driven Phase Transition of Lipid Nanoparticles. bioRxiv.[Link]

  • Phosphorex. (2024). Technical Bulletin| Effect of Formulation Buffer Type on LNP Size. Phosphorex.[Link]

  • Nakamura, T., et al. (2022). Importance of Process Parameters Influencing the Mean Diameters of siRNA-Containing Lipid Nanoparticles (LNPs) on the in Vitro Activity of Prepared LNPs. ResearchGate.[Link]

  • Inside Therapeutics. (2024). Optimization of lipid nanoparticle formulation. Inside Therapeutics.[Link]

  • Uddin, M. N., et al. (2023). Why mRNA-ionizable LNPs formulations are so short-lived: causes and way-out. Taylor & Francis Online.[Link]

  • Samarajeewa, S., et al. (2023). Leveraging Biological Buffers for Efficient Messenger RNA Delivery via Lipid Nanoparticles. PMC - NIH.[Link]

  • Single Use Support. (2023). Lipid nanoparticle (LNP) manufacturing: Challenges & Solutions. Single Use Support.[Link]

  • Kulkarni, J. A., et al. (2023). Structuring of lipid nanoparticle mRNA formulations at acidic and neutral pH: X-ray scattering and molecular dynamics studies. National Institutes of Health.[Link]

  • Aldosari, B. N., et al. (2023). Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery. PMC - NIH.[Link]

  • Virology. 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate. Virology.[Link]

  • Amerigo Scientific. Lipids and PEG Derivatives for mRNA Delivery. Amerigo Scientific.[Link]

  • Padilla, M. S., et al. (2023). Elucidating lipid nanoparticle properties and structure through biophysical analyses. MITCHELL LAB.[Link]

  • Li, B., et al. (2024). mRNA lipid nanoparticle formulation, characterization and evaluation. PMC - NIH.[Link]

  • ResearchGate. (n.d.). The main composition of LNPs for nucleic acid delivery. ResearchGate.[Link]

  • Castellanos, I., et al. (2024). Morphological Characterization of Self-Amplifying mRNA Lipid Nanoparticles. PubMed.[Link]

  • Shepherd, S. J., et al. (2023). Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing. Mitchell Lab.[Link]

Sources

Optimization

reducing polydispersity of 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate LNPs

Welcome to the technical support center for lipid nanoparticle (LNP) formulations utilizing the ionizable lipid 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate. This resource is designed for researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for lipid nanoparticle (LNP) formulations utilizing the ionizable lipid 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and practical, field-proven insights to achieve optimal LNP characteristics, with a primary focus on reducing polydispersity.

For clarity, 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate is a key structural component of the well-known ionizable lipid ALC-0315 . Throughout this guide, we will refer to the ionizable lipid as ALC-0315, which is scientifically synonymous for formulation purposes.

I. Understanding Polydispersity in ALC-0315 LNP Formulations

A low polydispersity index (PDI) is critical for the successful clinical translation of LNP-based therapeutics. A monodisperse LNP population (typically PDI < 0.2) ensures batch-to-batch consistency, predictable in vivo performance, and uniform biodistribution.[1][2] High polydispersity can indicate the presence of aggregates or multiple particle populations, leading to inconsistent efficacy and potential safety concerns.

The formation of uniform LNPs is a kinetically driven process heavily influenced by the physicochemical properties of its components and the manufacturing parameters. ALC-0315, as the ionizable lipid, plays a central role. Its tertiary amine headgroup is deprotonated at neutral pH but becomes positively charged in an acidic environment (e.g., pH 4-5).[3] This pH-dependent charge is the cornerstone of mRNA or siRNA encapsulation. During formulation, the positively charged ALC-0315 complexes with the negatively charged nucleic acid backbone, initiating the formation of the LNP core.[2][4] The speed and consistency of this process are paramount to achieving a low PDI.

II. Troubleshooting Guide: High Polydispersity (PDI > 0.2)

This section addresses the common causes of high PDI in ALC-0315 LNP formulations and provides actionable solutions.

Problem ID Observation Potential Root Cause(s) Recommended Action(s)
PDI-001 Consistently High PDI (>0.3) from the Start 1. Suboptimal Mixing Dynamics: Manual mixing (pipetting, vortexing) is often inconsistent.[4][5] 2. Incorrect Flow Rate Ratio (FRR) or Total Flow Rate (TFR): The ratio of the aqueous phase to the lipid-ethanol phase is critical.[6][7] 3. Lipid Miscibility Issues: Lipids, especially cholesterol, may not be fully dissolved in ethanol before mixing.[5]1. Transition to Microfluidics: Utilize a microfluidic mixing device (e.g., NanoAssemblr) for precise and reproducible mixing.[8][9] This ensures rapid nanoprecipitation, kinetically trapping LNPs at a small, uniform size. 2. Optimize Flow Parameters: Start with a well-documented FRR of 3:1 (Aqueous:Ethanol) and a TFR of at least 10 mL/min.[10][11] Systematically vary the FRR and TFR to find the optimal conditions for your specific payload and lipid concentration (see Table 2). 3. Ensure Complete Lipid Dissolution: Gently warm the cholesterol stock solution to ensure it is fully dissolved before mixing with other lipids. The final lipid mixture in ethanol should be a clear solution.[5]
PDI-002 Low Initial PDI, but Increases Over Time (Post-Formulation) 1. Insufficient PEG-Lipid: The PEGylated lipid provides a hydrophilic shield that prevents aggregation. Too little can lead to instability.[4] 2. Residual Ethanol: High concentrations of ethanol remaining after formulation can destabilize LNPs.[12] 3. Inappropriate Buffer Conditions: The final storage buffer's pH and ionic strength can impact LNP stability.[13]1. Verify PEG-Lipid Molar Ratio: Ensure the PEG-lipid (e.g., ALC-0159) is included at an appropriate molar ratio, typically 1.5-2.0 mol%.[2][10] 2. Implement Robust Purification: Immediately after formulation, perform buffer exchange using Tangential Flow Filtration (TFF) or dialysis to remove ethanol.[12][14] (See Protocol 2). 3. Optimize Storage Buffer: The final formulation should be in a suitable buffer such as phosphate-buffered saline (PBS) at pH 7.4.[5][13]
PDI-003 Bimodal or Multimodal Size Distribution 1. Inconsistent Mixing Speed: Fluctuations during the mixing process can create multiple particle populations. 2. Lipid Degradation or Impurities: Purity of the lipid components, including ALC-0315, is crucial. 3. Payload Aggregation: The nucleic acid cargo may be aggregated before encapsulation.1. Standardize Mixing: If using manual methods, ensure the rate of addition and mixing speed are as consistent as possible. However, microfluidics is the strongly recommended solution.[9] 2. Use High-Purity Lipids: Source lipids from reputable suppliers and check for purity. Impurities can disrupt the self-assembly process. 3. Ensure Payload Quality: Verify the integrity and monodispersity of your mRNA or siRNA before formulation using appropriate techniques like gel electrophoresis.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal N:P ratio for ALC-0315 formulations?

The Nitrogen-to-Phosphate (N:P) ratio represents the molar ratio of the ionizable nitrogen in ALC-0315 to the phosphate groups in the nucleic acid backbone.[13] This ratio is critical for efficient encapsulation. For ALC-0315, a starting N:P ratio of approximately 6 is commonly recommended and has been shown to be effective.[10] You may need to optimize this ratio for your specific payload, but a range of 5-7 is a good starting point.

Q2: How does the pKa of ALC-0315 affect polydispersity?

The apparent pKa of an ionizable lipid within an LNP is the pH at which 50% of the lipid is ionized. For effective LNP systems, this value should be between 6.0 and 7.0.[3] This ensures that the lipid is sufficiently protonated at the acidic formulation pH (e.g., pH 4-5) to bind the nucleic acid cargo, but becomes largely neutral at physiological pH (7.4).[1][3] If the pKa is too high, the LNP may remain charged at neutral pH, leading to instability and aggregation. If it's too low, encapsulation efficiency may be poor, leading to a heterogeneous mixture of empty and full particles. The reported apparent pKa for ALC-0315 LNPs is in the optimal range of ~6.0-6.4.[3][15]

Q3: My PDI is acceptable (<0.2), but my particle size is too large (>150 nm). How can I reduce the size?

Particle size and PDI are often linked but can be modulated separately. To reduce size while maintaining a low PDI:

  • Increase the Total Flow Rate (TFR): Higher TFR in a microfluidic system leads to more rapid mixing and smaller particles.[7][16]

  • Increase the Flow Rate Ratio (FRR): Increasing the proportion of the aqueous phase to the ethanol phase (e.g., from 3:1 to 4:1) generally results in smaller LNPs.[6][10]

  • Adjust Lipid Concentration: Lowering the total lipid concentration in the ethanol phase can also lead to the formation of smaller particles.[13]

Q4: Can I use sonication or extrusion to reduce the PDI of my ALC-0315 LNPs?

While sonication and extrusion are common methods for sizing liposomes, they are generally not recommended for pre-formed ALC-0315 LNPs containing nucleic acids. The high shear stress can damage the LNP structure and degrade the encapsulated payload. The best strategy is to optimize the initial formulation process (mixing) to achieve the desired size and PDI from the outset.

Q5: What is the best method to purify my LNPs and narrow the size distribution?

For removing residual solvent and free nucleic acid, Tangential Flow Filtration (TFF) is a scalable and efficient method.[9][14] To specifically narrow a slightly polydisperse population, Size Exclusion Chromatography (SEC) is highly effective.[17] SEC can separate monodisperse LNPs from larger aggregates and smaller fragments, yielding a final product with a very low PDI.

IV. Experimental Protocols & Data

Protocol 1: Microfluidic Formulation of ALC-0315 LNPs

This protocol is based on a standard formulation used for mRNA delivery, mimicking the lipid composition of clinically advanced LNPs.[11][18]

1. Reagent Preparation:

  • Lipid Stock Solutions (in 100% Ethanol):
  • ALC-0315: Prepare a 10 mg/mL stock.
  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine): 10 mg/mL.
  • Cholesterol: 10 mg/mL (may require gentle warming to fully dissolve).
  • PEG-Lipid (e.g., ALC-0159): 10 mg/mL.
  • Lipid Mixture (Ethanol Phase): Combine the lipid stocks to achieve a final molar ratio of 46.3% ALC-0315 : 9.4% DSPC : 42.7% Cholesterol : 1.6% PEG-Lipid .[11][18] The total lipid concentration can be varied, but a starting point of 10-15 mg/mL is common.
  • Aqueous Phase: Dissolve your mRNA or siRNA cargo in a low pH buffer, typically 50 mM sodium acetate, pH 5.0.[19]

2. Microfluidic Mixing:

  • Set up your microfluidic mixing system (e.g., NanoAssemblr Ignite).
  • Load the lipid mixture into the ethanol-phase syringe.
  • Load the nucleic acid solution into the aqueous-phase syringe.
  • Set the Flow Rate Ratio (FRR) to 3:1 (Aqueous:Ethanol).[11]
  • Set the Total Flow Rate (TFR) to 12 mL/min .
  • Initiate the mixing process and collect the resulting LNP solution.

3. Maturation & Dilution:

  • Allow the LNP solution to incubate at room temperature for 15-30 minutes.
  • Immediately proceed to purification.

G cluster_prep Phase Preparation cluster_mix Microfluidic Mixing cluster_post Post-Processing Aqueous Aqueous Phase (mRNA in Acetate Buffer pH 5.0) Mixer Microfluidic Mixer FRR = 3:1 TFR = 12 mL/min Aqueous->Mixer Ethanol Lipid Phase (ALC-0315, DSPC, Chol, PEG-Lipid in Ethanol) Ethanol->Mixer Collection Collection of Crude LNPs Mixer->Collection Purification Purification (TFF or SEC) Collection->Purification Final Final LNP Product (in PBS pH 7.4) Purification->Final

Data Presentation: Impact of Flow Parameters on LNP Characteristics

The following table summarizes expected trends when formulating ALC-0315 LNPs using microfluidics. Precise values will depend on the specific payload and lipid concentrations.

Table 1: Effect of Flow Rate Ratio (FRR) and Total Flow Rate (TFR) on ALC-0315 LNP Size and PDI

FRR (Aqueous:Ethanol) TFR (mL/min) Expected Size (nm) Expected PDI Causality & Rationale
1:112~120-140~0.15-0.20Lower aqueous phase proportion leads to slower solvent polarity change, allowing for larger particle formation before stabilization.[6]
3:1 (Standard) 12 ~80-100 < 0.15 Optimal balance of rapid nanoprecipitation for small, uniform particles. [10][11]
5:112~60-80< 0.15Higher aqueous phase ratio accelerates the increase in solvent polarity, resulting in faster precipitation and smaller particles.[6]
3:16~100-120~0.15-0.20Slower TFR reduces mixing efficiency and turbulence within the microfluidic channels, leading to larger, more polydisperse particles.[7]
3:120~70-90< 0.12Higher TFR increases mixing energy and speed, promoting the formation of smaller, more homogenous LNPs.[7][16]

Data compiled from trends reported in scientific literature.[6][7][10][16]

Protocol 2: LNP Purification via Tangential Flow Filtration (TFF)

TFF is essential for removing residual ethanol and unencapsulated nucleic acid, which is critical for LNP stability and reducing PDI.[12][14]

1. System Setup:

  • Select a TFF cassette with an appropriate molecular weight cutoff (MWCO), typically 100 kDa for LNPs.[9]
  • Sanitize and equilibrate the TFF system and cassette with RNase-free buffer (e.g., PBS pH 7.4) according to the manufacturer's instructions.

2. Diafiltration (Buffer Exchange):

  • Dilute the crude LNP formulation with the target buffer (e.g., PBS pH 7.4) to reduce the initial ethanol concentration and prevent aggregation on the membrane.
  • Begin circulating the diluted LNP suspension through the TFF system.
  • Perform diafiltration by adding fresh buffer to the reservoir at the same rate as the filtrate (permeate) is being removed. This maintains a constant volume.
  • Continue for at least 5-7 diavolumes to ensure near-complete removal of ethanol (<1-2%).

3. Concentration:

  • After diafiltration is complete, stop adding fresh buffer.
  • Continue running the TFF system to remove filtrate, thereby concentrating the LNP suspension in the retentate to the desired final concentration.

4. Recovery & Sterile Filtration:

  • Collect the concentrated LNP product from the system.
  • Perform a sterile filtration step using a 0.2 µm syringe filter.[9]

// Side outputs node [shape=ellipse, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; EthanolWaste [label="Ethanol &\nImpurities"]; Diafiltration -> EthanolWaste [label="Permeate"]; BufferWaste [label="Excess Buffer"]; Concentration -> BufferWaste [label="Permeate"]; } caption: "Tangential Flow Filtration (TFF) workflow for LNP purification."

V. Concluding Remarks

Achieving a low PDI for 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate (ALC-0315) LNPs is a multifactorial challenge that requires a systematic approach. The transition from manual mixing to a controlled, reproducible microfluidic system is the single most impactful step a researcher can take to improve LNP quality. Subsequent optimization of flow parameters, adherence to correct lipid molar ratios, and implementation of a robust purification strategy like TFF are essential for creating a stable, monodisperse LNP formulation suitable for advanced preclinical and clinical development. This guide provides the foundational principles and actionable protocols to troubleshoot and overcome common hurdles in LNP formulation.

VI. References

  • Particle properties of LNPs formulated with pSar lipids and mRNA... - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]

  • Biophysical characterization of LNPs: effects of pka on Encapsulation Efficiency and Cytotoxicity A dissertation submitted by An. (n.d.). Retrieved January 3, 2026, from [Link]

  • Evaluating how cationic lipid affects mRNA-LNP physical properties and biodistribution | Sartorius. (2023, August 12). Retrieved January 3, 2026, from [Link]

  • Measuring the pKa of ALC-0315 ionisable lipid LNPs. The normalised... - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]

  • Lipid nanoparticles: Composition, formulation, and application - PMC - PubMed Central. (n.d.). Retrieved January 3, 2026, from [Link]

  • Optimization of ionizable lipids for aerosolizable mRNA lipid nanoparticles - PMC - NIH. (2023, August 21). Retrieved January 3, 2026, from [Link]

  • Preliminary Evaluation of Formulations for Stability of mRNA-LNPs Through Freeze-Thaw Stresses and Long-Term Storage. (2025, May 27). Retrieved January 3, 2026, from [Link]

  • Deformulating Size Exclusion Chromatography for LNP Payload Quantitation. (2025, May 5). Retrieved January 3, 2026, from [Link]

  • Boosting LNP Performance: Higher Concentrations of Lipid Mixtures Improve In Vivo Gene Expression and Storage Stability - MDPI. (2026, January 2). Retrieved January 3, 2026, from [Link]

  • Tailoring lipid nanoparticle dimensions through manufacturing processes - RSC Publishing. (2024, September 23). Retrieved January 3, 2026, from [Link]

  • Polydispersity characterization of lipid nanoparticles for siRNA delivery using multiple detection size-exclusion chromatography - PubMed. (2012, July 17). Retrieved January 3, 2026, from [Link]

  • Polydispersity Characterization of Lipid Nanoparticles for siRNA Delivery Using Multiple Detection Size-Exclusion Chromatography | Request PDF - ResearchGate. (2025, August 6). Retrieved January 3, 2026, from [Link]

  • Exploring the impact of commonly used ionizable and pegylated lipids on mRNA-LNPs: A combined in vitro and preclinical perspective - Houston Methodist Scholars. (2025, January 10). Retrieved January 3, 2026, from [Link]

  • Exploring the impact of commonly used ionizable and pegylated lipids on mRNA-LNPs: A combined in vitro and preclinical perspective. | Semantic Scholar. (2024, November 7). Retrieved January 3, 2026, from [Link]

  • Effect of the flow rate ratio (FRR) on the production of lipid... - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]

  • Tailoring lipid nanoparticle dimensions through manufacturing processes - PMC - NIH. (n.d.). Retrieved January 3, 2026, from [Link]

  • Development of the iLiNP Device: Fine Tuning the Lipid Nanoparticle Size within 10 nm for Drug Delivery. (2018, May 9). Retrieved January 3, 2026, from [Link]

  • The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA | Request PDF - ResearchGate. (2025, August 6). Retrieved January 3, 2026, from [Link]

  • Deformulating Size Exclusion Chromatography for LNP Payload Quantitation - Waters Corporation. (n.d.). Retrieved January 3, 2026, from [Link]

  • Nanoparticle purification for stability - Inside Tx. (2025, February 10). Retrieved January 3, 2026, from [Link]

  • Scalable Purification of Plasmid DNA Nanoparticles by Tangential Flow Filtration for Systemic Delivery - PMC - NIH. (n.d.). Retrieved January 3, 2026, from [Link]

  • Tangential flow filtration of nucleic acids and LNPs in mRNA manufacturing workflow. (2025, June 23). Retrieved January 3, 2026, from [Link]

  • The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA - PMC - PubMed Central. (2022, June 1). Retrieved January 3, 2026, from [Link]

  • Manufacture of LNPs for RNA delivery - YouTube. (2023, March 14). Retrieved January 3, 2026, from [Link]

  • From Early stages to GMP: Mastering the LNP Formulation Process. (2025, February 10). Retrieved January 3, 2026, from [Link]

  • Enabling online determination of the size-dependent RNA content of lipid nanoparticle-based RNA formulations - PubMed Central. (n.d.). Retrieved January 3, 2026, from [Link]

  • Quantification and impurity analysis of ALC-0315 from LNPs in plasma using the ZenoTOF 7600 system - SCIEX. (n.d.). Retrieved January 3, 2026, from [Link]

  • ALC-0315 Lipid-Based mRNA LNP Induces Stronger Cellular Immune Responses Postvaccination - PubMed. (2025, February 3). Retrieved January 3, 2026, from [Link]

Sources

Troubleshooting

stability issues of ALC-0315 LNPs at different temperatures

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ALC-0315 lipid nanoparticles (LNPs). This guide is designed to provide in-depth, field-proven insights...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ALC-0315 lipid nanoparticles (LNPs). This guide is designed to provide in-depth, field-proven insights into the stability of ALC-0315 LNPs at various temperatures. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and efficacy of your LNP formulations.

Introduction: The Critical Role of Temperature in ALC-0315 LNP Stability

ALC-0315 is a potent ionizable cationic lipid that is a cornerstone of many mRNA-based therapeutics and vaccines, including the Pfizer-BioNTech COVID-19 vaccine.[1][2][3] Its primary function is to encapsulate and protect the delicate mRNA payload, facilitate cellular uptake, and promote endosomal escape for cytosolic delivery.[1][][5][6] However, the chemical structure of ALC-0315, which includes ester bonds, makes it and the resulting LNP formulations susceptible to degradation, particularly through hydrolysis.[1][7]

Temperature is a critical parameter governing the stability of ALC-0315 LNPs.[8][9] Inappropriate storage or handling can lead to detrimental changes in the physicochemical properties of the LNPs, such as particle size, polydispersity index (PDI), and encapsulation efficiency, ultimately compromising their therapeutic efficacy.[9][10][11] This guide will delve into the nuances of ALC-0315 LNP stability at different temperatures and provide actionable solutions to common challenges.

Frequently Asked Questions (FAQs) and Troubleshooting

This section is organized by common questions and issues encountered during the storage and handling of ALC-0315 LNPs at various temperatures.

I. Frozen Storage (-80°C to -20°C)

Q1: Why are my ALC-0315 LNPs aggregating after a freeze-thaw cycle?

A1: Aggregation upon freeze-thawing is a common issue and is often due to the formation of ice crystals during the freezing process, which can physically stress and disrupt the LNP structure.[12] This can lead to an increase in particle size and PDI.[12] Without cryoprotectants, storage at -80°C can even lead to a decrease in protein expression, which may be attributed to particle aggregation.[9]

Troubleshooting Steps:

  • Incorporate Cryoprotectants: The addition of cryoprotectants such as sucrose or trehalose at concentrations of 5-20% (w/v) is crucial to prevent aggregation during freeze-thaw cycles.[12][13][14] These sugars form a glassy matrix around the LNPs, protecting them from the mechanical stress of ice crystals.[12]

  • Optimize Freezing Rate: While not always feasible to control, a faster freezing rate, such as in liquid nitrogen, can sometimes result in smaller ice crystals and less damage to the LNPs.[14]

  • Limit Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided. Aliquot your LNP suspension into single-use volumes before the initial freezing to prevent the need for repeated thawing of the entire batch.

Q2: I'm observing a decrease in mRNA encapsulation efficiency after storage at -20°C. What could be the cause?

A2: A decrease in encapsulation efficiency at -20°C can be a sign of LNP destabilization. While frozen storage minimizes mRNA degradation, the physical stability of the LNP itself can be compromised.[10][15] This can be exacerbated by the choice of buffer and the absence of cryoprotectants.

Troubleshooting Steps:

  • Buffer Selection: The choice of buffer can impact LNP stability during frozen storage. Tris and HEPES buffers have been shown to offer better cryoprotection compared to phosphate-buffered saline (PBS).[16]

  • Add Excipients: Formulations containing sucrose and a surfactant like Poloxamer 188 (P188) have demonstrated improved stability of ALC-0315-based LNPs at -20°C, preserving both physicochemical characteristics and mRNA integrity.[10][11]

  • Consider Ultra-Low Temperature Storage: For long-term storage, -80°C is generally recommended over -20°C to better preserve the integrity of both the LNP and the mRNA payload.[8][9][17]

II. Refrigerated Storage (2°C to 8°C)

Q3: My LNP size is increasing over time when stored at 4°C. Is this expected?

A3: An increase in LNP size at 4°C is indicative of particle aggregation or fusion, which can occur over time. While refrigerated storage is desirable for logistical reasons, the stability of ALC-0315 LNPs at this temperature is formulation-dependent.[8][18] Some studies have shown that LNPs can be stable at 2°C for up to 150 days when stored in PBS at a physiological pH.[12][13] However, other research indicates that some LNP formulations may lose efficacy after just one month at 4°C.[13]

Troubleshooting Steps:

  • Optimize Lipid Composition: The stability of LNPs at refrigerated temperatures is influenced by the entire lipid composition, including the helper lipids and PEGylated lipids.[8] Fine-tuning the lipid mixture can enhance stability.

  • Monitor PDI: Along with size, closely monitor the polydispersity index (PDI). A significant increase in PDI suggests a less homogenous particle population and potential aggregation.

  • Evaluate Long-Term Stability: Conduct a long-term stability study for your specific formulation at 4°C to determine its shelf-life. Regularly measure size, PDI, and encapsulation efficiency.

Q4: I'm concerned about the chemical stability of ALC-0315 at 4°C. What degradation products should I look for?

A4: The primary degradation pathway for ALC-0315 is the hydrolysis of its ester bonds.[1] This process is accelerated at higher temperatures and can still occur, albeit at a slower rate, at 4°C. The hydrolysis of ALC-0315 results in the formation of a monoester metabolite and subsequently a doubly de-esterified metabolite.[1]

Troubleshooting Steps:

  • Analytical Characterization: Employ analytical techniques such as liquid chromatography-mass spectrometry (LC/MS) to monitor the degradation of ALC-0315 over time.[19][20] This will allow you to quantify the parent lipid and its degradation products.

  • pH Control: The pH of the storage buffer can influence the rate of hydrolysis. Maintaining a neutral pH is generally recommended for storage.[13][18]

  • Assess Functional Impact: Correlate any observed chemical degradation with a functional assay, such as in vitro protein expression, to understand the impact on the therapeutic efficacy of your LNPs.[9]

III. Room Temperature (20°C to 25°C)

Q5: Is it ever acceptable to store ALC-0315 LNPs at room temperature?

A5: Generally, prolonged storage of ALC-0315 LNPs at room temperature is not recommended due to the increased rate of both chemical and physical instability.[9][13] At 25°C, you can expect to see an accelerated loss of gene silencing efficacy, even without significant changes in particle size or entrapment efficiency in some cases.[13] Studies have shown that ALC-0315 LNPs can be unstable at room temperature, with some formulations showing an inability to maintain their physical qualities.[10]

Short-Term Handling at Room Temperature:

  • For experimental use, it is acceptable to bring ALC-0315 LNPs to room temperature for short periods.

  • Minimize the time the LNPs are kept at room temperature before use.

  • Avoid exposure to direct light, as this can also contribute to degradation.[9]

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for LNP Size and Polydispersity Analysis

This protocol outlines the standard procedure for measuring the hydrodynamic diameter (size) and polydispersity index (PDI) of ALC-0315 LNPs using Dynamic Light Scattering (DLS).

Materials:

  • ALC-0315 LNP sample

  • Appropriate buffer (e.g., PBS, pH 7.4)

  • DLS instrument (e.g., Malvern Zetasizer)

  • Low-volume disposable cuvettes

Procedure:

  • Instrument Preparation: Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.

  • Sample Preparation:

    • Thaw the LNP sample at room temperature if frozen.

    • Gently mix the sample by inverting the tube several times. Do not vortex, as this can cause aggregation.[9]

    • Dilute the LNP sample in the appropriate buffer to the recommended concentration for your DLS instrument. This is typically in the range of 10-100 µg/mL.

  • Measurement:

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the measurement parameters, including the dispersant (buffer) properties and temperature.

    • Perform the measurement. Most instruments will automatically perform multiple runs and average the results.

  • Data Analysis:

    • Analyze the results to obtain the Z-average diameter and the Polydispersity Index (PDI).

    • The Z-average is the intensity-weighted mean hydrodynamic size.

    • The PDI is a measure of the heterogeneity of the sample. A PDI value below 0.3 is generally considered acceptable for LNP formulations.[11]

Protocol 2: RiboGreen Assay for mRNA Encapsulation Efficiency

This protocol describes a fluorescence-based assay to determine the encapsulation efficiency of mRNA in ALC-0315 LNPs.

Materials:

  • ALC-0315 LNP sample

  • Quant-iT RiboGreen RNA Assay Kit

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • 20% Triton X-100 solution

  • Fluorescence microplate reader

Procedure:

  • Standard Curve Preparation: Prepare a standard curve of the free mRNA used in your formulation at known concentrations in TE buffer.

  • Sample Preparation:

    • Total mRNA (Lysed LNPs): Dilute the LNP sample in TE buffer containing 0.1% Triton X-100 to disrupt the LNPs and release the encapsulated mRNA.

    • Free mRNA (Intact LNPs): Dilute the LNP sample in TE buffer without Triton X-100.

  • Assay:

    • Add the RiboGreen reagent to both the standards and the prepared samples.

    • Incubate in the dark for 5 minutes.

    • Measure the fluorescence using a microplate reader with excitation at ~480 nm and emission at ~520 nm.

  • Calculation:

    • Use the standard curve to determine the concentration of mRNA in the "Total mRNA" and "Free mRNA" samples.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Data Presentation

Table 1: General Stability Profile of ALC-0315 LNPs at Different Temperatures

TemperatureExpected StabilityCommon IssuesMitigation Strategies
-80°C High (long-term)Aggregation upon freeze-thawUse cryoprotectants (sucrose, trehalose), aliquot for single use
-20°C Moderate (medium-term)LNP destabilization, decreased encapsulation efficiencyUse cryoprotectants, select appropriate buffer (Tris, HEPES)
2°C to 8°C Formulation-dependent (short to medium-term)Particle aggregation, hydrolysis of ALC-0315Optimize lipid composition, monitor size and PDI, conduct long-term stability studies
20°C to 25°C Low (short-term handling only)Rapid chemical and physical instability, loss of efficacyMinimize exposure time, protect from light

Visualizations

LNP_Stability_Workflow cluster_storage Storage Conditions cluster_testing Stability Testing -80C -80°C (Long-term) DLS DLS (Size, PDI) -80C->DLS After Thaw RiboGreen RiboGreen (Encapsulation) -80C->RiboGreen After Thaw -20C -20°C (Mid-term) -20C->DLS After Thaw -20C->RiboGreen After Thaw 4C 4°C (Short-term) 4C->DLS Time Points 4C->RiboGreen Time Points LCMS LC-MS (Lipid Integrity) 4C->LCMS Time Points 25C 25°C (Handling) 25C->DLS Post-Handling 25C->LCMS Post-Handling Functional Functional Assay (e.g., Protein Expression) DLS->Functional RiboGreen->Functional LCMS->Functional

Caption: Experimental workflow for assessing ALC-0315 LNP stability.

ALC0315_Degradation ALC0315 ALC-0315 (Intact Ionizable Lipid) Monoester Monoester Metabolite (First Hydrolysis Product) ALC0315->Monoester Hydrolysis (Ester Bond Cleavage) Loss {Loss of Efficacy} ALC0315->Loss Diol Doubly De-esterified Metabolite (Second Hydrolysis Product) Monoester->Diol Hydrolysis (Ester Bond Cleavage) Monoester->Loss Diol->Loss

Caption: Chemical degradation pathway of ALC-0315 via hydrolysis.

References

  • Helix Biotech. (2024, September 17). How is Lipid Nanoparticle Stability Maintained in Storage?[Link]

  • Youssef, M., et al. (2025, May 27). Preliminary Evaluation of Formulations for Stability of mRNA-LNPs Through Freeze-Thaw Stresses and Long-Term Storage. Preprints.org. [Link]

  • Ball, R. L., et al. (2022). Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability. Pharmaceuticals. [Link]

  • K2 Scientific. (2023, December 14). A Guide for the Cold Storage and Stability of Lipid Nanoparticles. [Link]

  • Garg, S., et al. (2023). Freeze-Drying of mRNA-LNPs Vaccines: A Review. Pharmaceutics. [Link]

  • Le, B., et al. (2016). Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization. International Journal of Nanomedicine. [Link]

  • Kim, B., et al. (2022). Optimization of storage conditions for lipid nanoparticle-formulated self-replicating RNA vaccines. Mount Sinai Scholars Portal. [Link]

  • Agilent. Analytical Solutions for mRNA-LNP characterization. [Link]

  • Zhang, K., et al. (2021). Determination of lipid content and stability in lipid nanoparticles using ultra high-performance liquid chromatography in combination with a Corona Charged Aerosol Detector. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Youssef, M., et al. (2025, June 4). Preliminary Evaluation of Formulations for Stability of mRNA-LNPs Through Freeze-Thaw Stresses and Long-Term Storage. ResearchGate. [Link]

  • Hou, X., et al. (2022). Design Strategies for and Stability of mRNA–Lipid Nanoparticle COVID-19 Vaccines. International Journal of Molecular Sciences. [Link]

  • Li, Y., et al. (2025, December 26). Investigations Into the Influence of Ionizable Lipids on the Stability of Lipid Nanoparticle. Advanced Healthcare Materials. [Link]

  • Hyperion Analytical. Lipid Nanoparticle Analysis | Accurate Insights with Envision NTA. [Link]

  • Gabrielson, N. P., et al. (2024). Analytical Ultracentrifugation to Assess the Quality of LNP-mRNA Therapeutics. Pharmaceutics. [Link]

  • Park, K. (2025, February 27). Investigating the stability of RNA-lipid nanoparticles in biological fluids. Journal of Controlled Release. [Link]

  • Youssef, M., et al. (2025, May 28). Preliminary Evaluation of Formulations for Stability of mRNA-LNPs Through Freeze-Thaw Stresses and Long-Term Storage. Sciety. [Link]

  • Le, B., et al. (2016). Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization. International Journal of Nanomedicine. [Link]

  • Muramatsu, H., et al. (2025, September 14). Examining the Impact of Storage Conditions on the Stability of a Liquid Formulation of mRNA-Loaded Lipid Nanoparticles. Pharmaceutics. [Link]

  • Wang, Y., et al. (2020). Long-term storage of lipid-like nanoparticles for mRNA delivery. International Journal of Pharmaceutics. [Link]

  • Sartorius. (2023, August 12). Evaluating how cationic lipid affects mRNA-LNP physical properties and biodistribution. [Link]

  • Zhang, L., et al. (2023). ALC-0315 Lipid-Based mRNA LNP Induces Stronger Cellular Immune Responses Postvaccination. ResearchGate. [Link]

  • Kim, B., et al. (2022, December 19). Optimization of storage conditions for lipid nanoparticle-formulated self-replicating RNA vaccines. ResearchGate. [Link]

  • Di Bussolo, V., et al. (2021). A Route to Lipid ALC-0315: a Key Component of a COVID-19 mRNA Vaccine. Chemistry. [Link]

  • JIB-04. (2025, April 24). ALC-0315 A Critical Lipid Component in mRNA Vaccine Delivery. [Link]

  • Cloud Scientist. (2025, February 24). ALC-0315: How a Breakthrough Lipid Carrier is Driving Efficient mRNA Vaccine Delivery. [Link]

  • Paunovska, K., et al. (2022). Cytosolic delivery of nucleic acids: The case of ionizable lipid nanoparticles. Advanced Drug Delivery Reviews. [Link]

  • Zhang, L., et al. (2023). ALC-0315 Lipid-Based mRNA LNP Induces Stronger Cellular...[Link]

  • Zhang, L., et al. (2023). Effect of mRNA-LNP components of two...[Link]

  • Zhang, L., et al. (2025, February 3). ALC-0315 Lipid-Based mRNA LNP Induces Stronger Cellular Immune Responses Postvaccination. PubMed. [Link]

  • ResearchGate. Overcoming thermostability challenges in mRNA–lipid nanoparticle systems with piperidine-based ionizable lipids. [Link]

  • Drug Development and Delivery. Ionizable Lipids in LNPs: A Selection Guide. [Link]

  • ResearchGate. A Route to Synthesize Ionizable Lipid ALC-0315, a Key Component of the mRNA Vaccine Lipid Matrix. [Link]

  • Li, Y., et al. (2023). Bivalent mRNA vaccines against three SARS-CoV-2 variants mediated by new ionizable lipid nanoparticles. International Journal of Pharmaceutics. [Link]

Sources

Optimization

Technical Support Center: Microfluidic Synthesis of ALC-0315 Lipid Nanoparticles

Welcome to the technical support center for the microfluidic synthesis of ALC-0315 lipid nanoparticles (LNPs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the microfluidic synthesis of ALC-0315 lipid nanoparticles (LNPs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into refining and troubleshooting the manufacturing process. Here, we move beyond simple step-by-step instructions to explain the underlying scientific principles, ensuring you can make informed decisions to optimize your LNP formulations.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the foundational concepts and common queries related to ALC-0315 LNP synthesis.

FAQ 1: What are the essential components of an ALC-0315 LNP formulation and their functions?

An ALC-0315 LNP formulation typically consists of four key lipid components, each playing a crucial role in the structure, stability, and function of the nanoparticle.[1][2][3]

  • Ionizable Cationic Lipid (ALC-0315): This is the workhorse of the formulation. ALC-0315 is an ionizable aminolipid that is positively charged at a low pH (typically around 4), which allows it to electrostatically interact with and encapsulate the negatively charged mRNA cargo.[2][3][4] At physiological pH (around 7.4), it becomes neutral, reducing toxicity and preventing aggregation in the bloodstream.[1][5] This pH-sensitive charge is also critical for endosomal escape and the release of the mRNA payload into the cytoplasm.[1][]

  • Helper Phospholipid (DSPC - 1,2-distearoyl-sn-glycero-3-phosphocholine): DSPC is a neutral phospholipid that provides structural stability to the LNP bilayer.[3] It helps to form a stable, lamellar phase which is important for the overall integrity of the nanoparticle.[]

  • Cholesterol: Cholesterol is another crucial structural component that enhances the stability and rigidity of the LNP.[3] It helps to reduce the leakage of the encapsulated cargo.[3]

  • PEGylated Lipid (e.g., ALC-0159 or DMG-PEG2000): This lipid consists of a lipid anchor and a polyethylene glycol (PEG) chain. The PEG chains form a hydrophilic steric barrier on the surface of the LNP, which prevents aggregation and reduces clearance by the immune system, thereby increasing circulation time.[2][3] PEGylated lipids also play a role in controlling the final size of the LNPs during formation.[2]

FAQ 2: Why is microfluidics the preferred method for synthesizing ALC-0315 LNPs?

Microfluidics has become the leading technique for LNP synthesis due to its ability to precisely control the mixing of the lipid and aqueous phases.[7] This rapid and controlled mixing is critical for producing LNPs with consistent and desirable characteristics.

Traditional bulk mixing methods often result in heterogeneous particle sizes and lower encapsulation efficiencies due to inconsistent mixing conditions.[8][7] In contrast, microfluidic devices, such as those with staggered herringbone mixers or hydrodynamic flow focusing, create a highly controlled environment where the lipid solution (typically in ethanol) and the aqueous buffer containing the mRNA are mixed in milliseconds.[9] This rapid change in solvent polarity triggers the self-assembly of lipids into uniform nanoparticles.[10][11]

The key advantages of microfluidics include:

  • Precise control over particle size and polydispersity: By manipulating flow rates, highly monodisperse LNPs can be produced.[8][12][13]

  • High encapsulation efficiency: The rapid mixing process efficiently traps the mRNA within the forming LNP core.[2][9]

  • Reproducibility and scalability: Microfluidic systems offer excellent batch-to-batch consistency and can be scaled up for larger production volumes.[12][13][14]

FAQ 3: What is the fundamental mechanism of LNP self-assembly in a microfluidic device?

The formation of LNPs in a microfluidic device is a self-assembly process driven by the rapid mixing of a lipid-containing organic solvent (usually ethanol) with an aqueous buffer.[15][10][11]

Here's a breakdown of the mechanism:

  • Rapid Mixing and Supersaturation: The lipid mixture, dissolved in ethanol, is rapidly introduced to the aqueous buffer. This causes a rapid decrease in the ethanol concentration, making the lipids insoluble in the new, more polar environment. This state is known as supersaturation.[16]

  • Nucleation: As the lipids become insoluble, they begin to aggregate, forming small nuclei. At a low pH, the positively charged ALC-0315 interacts with the negatively charged mRNA, forming the core of the LNP.[2][11]

  • Growth and Stabilization: These nuclei then grow as more lipids are added. The PEGylated lipids play a crucial role here by controlling the size and preventing aggregation of the forming particles.[2] The process is extremely fast, occurring on a millisecond timescale within the microfluidic chip.[9]

Below is a diagram illustrating the LNP self-assembly process within a microfluidic channel.

LNP_Self_Assembly cluster_0 Microfluidic Channel Aqueous Aqueous Phase (mRNA in buffer, pH ~4) Mixer Rapid Mixing Zone Aqueous->Mixer Lipid Lipid Phase (ALC-0315, DSPC, Cholesterol, PEG-Lipid in Ethanol) Lipid->Mixer Nucleation Nucleation & Core Formation (mRNA-Lipid Complex) Mixer->Nucleation Ethanol Dilution Growth Particle Growth & Stabilization Nucleation->Growth Lipid Accretion LNP Mature LNP Growth->LNP Stabilization

Caption: LNP Self-Assembly Workflow.

Section 2: Troubleshooting Guide - Refining Microfluidic Parameters

This section provides a detailed troubleshooting guide in a question-and-answer format to address specific issues you might encounter during your experiments.

Q1: My LNPs are consistently larger than the target size of 80-100 nm. How can I reduce the particle size?

A1: LNP size is primarily influenced by the Flow Rate Ratio (FRR) and the Total Flow Rate (TFR).

  • Increase the Flow Rate Ratio (FRR): The FRR is the ratio of the aqueous phase flow rate to the lipid phase flow rate. Increasing the FRR (e.g., from 3:1 to 4:1 or 5:1) generally leads to smaller LNPs.[17][18] A higher aqueous to organic phase ratio results in a more rapid dilution of the ethanol, which promotes faster precipitation and the formation of smaller particles.[18]

  • Increase the Total Flow Rate (TFR): A higher TFR leads to faster mixing and a shorter residence time in the microfluidic chip.[17][19] This rapid mixing limits the time for particle growth, resulting in smaller LNPs.[15]

Troubleshooting Table: Impact of Flow Parameters on LNP Size

ParameterAdjustmentExpected Outcome on LNP SizeRationale
Flow Rate Ratio (FRR) Increase (e.g., 3:1 to 5:1)DecreaseFaster ethanol dilution leads to more rapid lipid precipitation and smaller nuclei formation.[18]
Decrease (e.g., 3:1 to 2:1)IncreaseSlower ethanol dilution allows for more time for particle growth.
Total Flow Rate (TFR) IncreaseDecreaseReduces mixing time, limiting the growth phase of the nanoparticles.[15][17]
DecreaseIncreaseLonger mixing time allows for more extensive particle growth.
Q2: The Polydispersity Index (PDI) of my LNP formulation is high (>0.2), indicating a heterogeneous population. How can I improve the monodispersity?

A2: A high PDI is often a sign of inconsistent mixing or formulation instability.

  • Optimize Mixing Parameters: As with particle size, a higher TFR can lead to a lower PDI due to more uniform and rapid mixing.[17] Ensure your microfluidic system is operating smoothly without any pressure fluctuations.

  • Check Lipid Solution Quality: Ensure that all lipids are fully dissolved in the ethanol and that the solution is clear. Any undissolved lipids can lead to the formation of larger, irregular particles. Cholesterol, in particular, may require gentle warming to fully dissolve.[4]

  • Ensure System Cleanliness: Clogging or partial blockages in the microfluidic channels can disrupt the laminar flow and lead to poor mixing, resulting in a high PDI.[15] Regularly clean your microfluidic chip according to the manufacturer's instructions.

Q3: My mRNA encapsulation efficiency is below the desired >90%. What factors should I investigate?

A3: Low encapsulation efficiency can be due to several factors related to both the formulation and the process parameters.

  • Verify the pH of the Aqueous Buffer: The aqueous buffer containing the mRNA should have a pH of around 4.[2] At this acidic pH, ALC-0315 is positively charged, which is essential for its electrostatic interaction with the negatively charged mRNA backbone, leading to efficient encapsulation.[2][11]

  • Optimize the N/P Ratio: The N/P ratio refers to the molar ratio of the nitrogen atoms in the ionizable lipid to the phosphate groups in the mRNA. An optimal N/P ratio is crucial for efficient encapsulation. While a higher N/P ratio can improve encapsulation, it may also increase toxicity. This parameter often requires empirical optimization.

  • Assess mRNA Integrity: Degraded mRNA will not be encapsulated efficiently. Always use high-quality, intact mRNA for your formulations.

  • Flow Rates: While FRR and TFR primarily impact size, suboptimal flow conditions can also affect encapsulation. It's important to co-optimize these parameters for both size and encapsulation efficiency.

Q4: I'm observing aggregation and instability in my LNP formulation after synthesis. What could be the cause?

A4: Post-synthesis aggregation can be a significant issue and is often related to the LNP surface properties or the buffer conditions.

  • PEGylated Lipid Concentration: The concentration of the PEG-lipid is critical for preventing aggregation. Too little PEG-lipid will result in insufficient steric shielding, leading to particle fusion. Conversely, too much can hinder cellular uptake. The typical molar ratio is around 1.5-2%.[18]

  • Post-Synthesis Dialysis/Purification: It is crucial to remove the ethanol after synthesis, as its presence can destabilize the LNPs.[20][21] Dialysis or tangential flow filtration (TFF) against a suitable buffer (e.g., PBS pH 7.4) is a standard post-processing step.[4]

  • Final Formulation Buffer: The final buffer should be at a physiological pH (around 7.4) to ensure the surface of the LNP is close to neutral, which minimizes non-specific interactions and aggregation.

Below is a troubleshooting flowchart to guide you through a logical problem-solving process.

Troubleshooting_Flowchart Start Problem Identified Problem_Size LNP Size Too Large Start->Problem_Size Problem_PDI High PDI (>0.2) Start->Problem_PDI Problem_EE Low Encapsulation Efficiency Start->Problem_EE Problem_Stability Aggregation/Instability Start->Problem_Stability Sol_Size_FRR Increase FRR (e.g., 3:1 to 5:1) Problem_Size->Sol_Size_FRR Sol_Size_TFR Increase TFR Problem_Size->Sol_Size_TFR Sol_PDI_TFR Increase TFR Problem_PDI->Sol_PDI_TFR Sol_PDI_Lipid Check Lipid Solution for Clarity Problem_PDI->Sol_PDI_Lipid Sol_PDI_Clean Clean Microfluidic Chip Problem_PDI->Sol_PDI_Clean Sol_EE_pH Verify Aqueous Buffer pH (~4) Problem_EE->Sol_EE_pH Sol_EE_NP Optimize N/P Ratio Problem_EE->Sol_EE_NP Sol_Stab_PEG Check PEG-Lipid Molar Ratio Problem_Stability->Sol_Stab_PEG Sol_Stab_Dialysis Ensure Complete Ethanol Removal Problem_Stability->Sol_Stab_Dialysis

Caption: LNP Synthesis Troubleshooting Flowchart.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and characterization of ALC-0315 LNPs.

Protocol 1: Microfluidic Synthesis of ALC-0315 LNPs

Materials:

  • ALC-0315

  • DSPC

  • Cholesterol

  • PEG-lipid (e.g., ALC-0159)

  • Ethanol (200 proof, anhydrous)

  • mRNA

  • Citrate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing system (e.g., NanoAssemblr)

Procedure:

  • Lipid Stock Preparation:

    • Prepare individual stock solutions of ALC-0315, DSPC, Cholesterol, and the PEG-lipid in ethanol.

    • Gently warm the cholesterol solution to ensure it is fully dissolved.[4]

  • Lipid Mixture Preparation:

    • Combine the lipid stock solutions in the desired molar ratios. A common starting point is a molar ratio of approximately 46.3:9.4:42.7:1.6 for ALC-0315:DSPC:Cholesterol:PEG-lipid.[4][22]

  • Aqueous Phase Preparation:

    • Dissolve the mRNA in the citrate buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic system with the lipid mixture in one syringe and the aqueous mRNA solution in another.

    • Set the desired Flow Rate Ratio (FRR) and Total Flow Rate (TFR). A common starting point is an FRR of 3:1 (aqueous:lipid) and a TFR of 12 mL/min.[4][22]

    • Initiate the flow and collect the resulting LNP dispersion.

  • Purification:

    • Immediately after formation, dialyze the LNP dispersion against PBS (pH 7.4) for at least 2 hours to remove the ethanol and exchange the buffer.[4]

  • Sterilization and Storage:

    • Sterile filter the final LNP formulation through a 0.2 µm filter.[4]

    • Store the LNPs at 4°C.

Protocol 2: LNP Characterization

1. Size and Polydispersity Index (PDI) Measurement:

  • Use Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and PDI of the LNPs.

  • Dilute a small aliquot of the LNP formulation in PBS (pH 7.4) to an appropriate concentration for DLS analysis.

2. mRNA Encapsulation Efficiency:

  • Use a fluorescent dye that specifically binds to nucleic acids, such as RiboGreen.

  • Measure the fluorescence of the LNP sample before and after lysing the nanoparticles with a detergent (e.g., Triton X-100).

  • The encapsulation efficiency is calculated as: EE (%) = [(Total RNA fluorescence) - (Free RNA fluorescence)] / (Total RNA fluorescence) * 100

References

Reference Data & Comparative Studies

Validation

The Practitioner's Guide to Ionizable Lipids: A Head-to-Head Comparison of ALC-0315 and SM-102 for mRNA Delivery

For researchers, scientists, and drug development professionals at the forefront of genetic medicine, the choice of a delivery vehicle for mRNA therapeutics is a critical determinant of clinical success. Among the conste...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals at the forefront of genetic medicine, the choice of a delivery vehicle for mRNA therapeutics is a critical determinant of clinical success. Among the constellation of components that constitute a lipid nanoparticle (LNP), the ionizable lipid stands out as the linchpin, governing both the efficacy of mRNA encapsulation and the efficiency of its intracellular release. Two such lipids, ALC-0315 and SM-102, have risen to prominence, each serving as a cornerstone in blockbuster mRNA vaccines. This guide provides an in-depth, objective comparison of these two leading ionizable lipids, supported by experimental data and field-proven insights to empower your selection process.

The Pivotal Role of Ionizable Lipids in mRNA Delivery

Ionizable lipids are a class of cationic lipids engineered with a tertiary amine head group, which possesses a pKa in the range of 6.0-7.0.[1] This finely tuned acidity constant is the key to their dual functionality. At an acidic pH, typical of LNP formulation conditions (around pH 4), the amine group is protonated, conferring a positive charge that facilitates the electrostatic complexation and encapsulation of the negatively charged mRNA backbone.[1] Upon administration and circulation at physiological pH (~7.4), the ionizable lipid remains largely neutral, mitigating non-specific interactions with anionic cell membranes and reducing potential cytotoxicity.[2][3]

The true elegance of their design is revealed upon endocytosis of the LNP into the target cell. As the endosome matures and its internal pH drops, the ionizable lipid once again becomes protonated. This charge reversal is hypothesized to trigger a cascade of events, including interaction with anionic lipids in the endosomal membrane, leading to membrane destabilization and the eventual escape of the mRNA payload into the cytoplasm where it can be translated into the therapeutic protein.[2][3]

At a Glance: ALC-0315 vs. SM-102

FeatureALC-0315SM-102
Full Chemical Name ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate)heptadecan-9-yl 8-[2-hydroxyethyl-(6-oxo-6-undecoxyhexyl)amino]octanoate
Molecular Weight 766.3 g/mol 710.2 g/mol
Key Structural Features Tertiary amine, branched alkyl tails, ester bondsTertiary amine, branched alkyl tail, ester bonds
Reported Apparent pKa ~6.09~6.68 - 6.75
Prominent Use Pfizer-BioNTech COVID-19 Vaccine (BNT162b2)Moderna COVID-19 Vaccine (mRNA-1273)

Deep Dive: Performance and Efficiency

The ultimate measure of an ionizable lipid's utility lies in its ability to effectively deliver its mRNA cargo and induce protein expression. Both ALC-0315 and SM-102 have demonstrated exceptional capabilities in this regard, though subtle yet significant differences have been observed in head-to-head comparisons.

In Vitro Transfection Efficiency

In controlled laboratory settings, SM-102 has often been reported to exhibit superior in vitro transfection efficiency compared to ALC-0315.[4][5][6] This has been observed across various cell lines, where LNPs formulated with SM-102 led to significantly higher reporter protein expression.[4][5] The higher pKa of SM-102 is a likely contributor to this enhanced performance, as it may facilitate more efficient endosomal escape.[7]

In Vivo Performance

The translation from in vitro to in vivo performance is not always linear, and here the distinction between ALC-0315 and SM-102 becomes more nuanced. Some studies have indicated that SM-102 maintains an edge in vivo, demonstrating moderately higher protein expression when administered intramuscularly in mice.[8] One study reported that bioluminescence mediated by SM-102 was 60% higher than that of ALC-0315 at 24 hours post-injection.[8]

However, other research has found that while SM-102 may be superior in vitro, both ALC-0315 and SM-102 yield comparable and high levels of protein expression in vivo.[4][9] This suggests that the in vivo environment, with its complex interplay of proteins and other biological factors, can modulate the performance of LNPs in ways not fully recapitulated in cell culture.

Performance Metric ALC-0315 SM-102 Key Findings
In Vitro Protein Expression HighVery HighSM-102 often demonstrates significantly higher expression in various cell lines.[4][5][6]
In Vivo Protein Expression (Intramuscular) HighHigh to Very HighSome studies report moderately higher expression with SM-102[8], while others find comparable performance.[4][9]
LNP Stability (at 4°C) Moderately StableMore StableOne study indicated that ALC-0315 LNPs are moderately less stable than SM-102 LNPs when stored at 4°C.[8]

Mechanistic Underpinnings: A Tale of Two Lipids

The subtle differences in the chemical structures of ALC-0315 and SM-102 are believed to be responsible for their distinct performance profiles. Both lipids feature a protonatable tertiary amine headgroup and biodegradable ester bonds in their hydrophobic tails.[8] These ester linkages are a critical design element, allowing for the gradual breakdown of the lipid in vivo, which is thought to enhance the safety and tolerability of the LNP platform.[2][3]

The branched nature of their lipid tails is also a shared and crucial characteristic, as it has been shown to increase the functional delivery of mRNA.[7] However, the specific arrangement and length of these chains differ, which can influence the overall shape and packing of the lipid within the LNP, and in turn, its fusogenicity with the endosomal membrane. Molecular dynamics simulations have suggested that the ionizable lipid tail of ALC-0315 has a higher degree of branching, leading to a more bifurcated appearance compared to SM-102.[9]

The most significant differentiator, however, is likely their apparent pKa. The higher pKa of SM-102 (around 6.7) compared to ALC-0315 (around 6.1) means that SM-102 will become protonated at a slightly higher pH within the endosomal pathway.[7][10] This may provide a wider window for endosomal escape before the LNP is trafficked to the highly degradative environment of the lysosome.

Experimental Workflows: A Practical Guide

To empower researchers to conduct their own comparative studies, we provide the following standardized protocols for key experiments in LNP evaluation.

LNP Formulation via Microfluidics

Microfluidic mixing is the gold standard for producing LNPs with consistent and reproducible physicochemical properties. This method allows for rapid and controlled mixing of the lipid-containing organic phase with the mRNA-containing aqueous phase.

LNP_Formulation cluster_inputs Input Solutions cluster_process Microfluidic Mixing cluster_outputs Downstream Processing Aqueous Aqueous Phase (mRNA in Citrate Buffer, pH 4.0) Mixer Microfluidic Mixer Aqueous->Mixer Syringe Pump Organic Organic Phase (Lipids in Ethanol) Organic->Mixer Syringe Pump Dialysis Dialysis (vs. PBS, pH 7.4) Mixer->Dialysis Formation of LNPs Sterilization Sterile Filtration Dialysis->Sterilization Buffer Exchange & Removal of Ethanol Final_LNP Final LNP Suspension Sterilization->Final_LNP Ready for Use

Caption: Microfluidic-based LNP formulation workflow.

Step-by-Step Protocol:

  • Preparation of Solutions:

    • Organic Phase: Dissolve the ionizable lipid (ALC-0315 or SM-102), DSPC, cholesterol, and a PEG-lipid in 100% ethanol at the desired molar ratios. A common ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).

    • Aqueous Phase: Dilute the mRNA to the target concentration in a low pH buffer, such as 10 mM citrate buffer at pH 4.0.

  • Microfluidic Mixing:

    • Load the organic and aqueous phases into separate syringes.

    • Connect the syringes to a microfluidic mixing device (e.g., a T-junction mixer) and set the flow rates on the syringe pumps. A typical flow rate ratio is 3:1 (aqueous:organic).

    • Initiate the flow to allow for rapid mixing and self-assembly of the LNPs.

  • Downstream Processing:

    • Collect the resulting LNP suspension.

    • Perform buffer exchange and remove the ethanol via dialysis or tangential flow filtration against a physiological buffer like PBS (pH 7.4).

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

  • Characterization:

    • Determine the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Measure the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).

In Vitro Transfection Efficiency Assay

This assay quantifies the ability of the formulated LNPs to deliver functional mRNA to cells in culture, leading to the expression of a reporter protein.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed a suitable cell line (e.g., HEK293, HeLa) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Incubate the cells overnight.

  • LNP Treatment:

    • Dilute the ALC-0315 and SM-102 LNPs (encapsulating a reporter mRNA like firefly luciferase or GFP) to the desired concentrations in complete cell culture medium.

    • Remove the old medium from the cells and add the LNP-containing medium.

    • Incubate for 24-48 hours.

  • Quantification of Reporter Expression:

    • For Luciferase: Lyse the cells and measure the luminescence using a luciferase assay kit and a plate reader.

    • For GFP: Analyze the percentage of GFP-positive cells and the mean fluorescence intensity using flow cytometry or fluorescence microscopy.

In Vivo mRNA Delivery Efficiency via Bioluminescence Imaging

This in vivo assay provides a powerful and non-invasive way to assess the magnitude and duration of protein expression following LNP administration in a living animal model.

InVivo_Imaging cluster_procedure Experimental Procedure cluster_imaging Data Acquisition cluster_analysis Data Analysis Injection Intramuscular Injection of mRNA-LNPs (Luciferase) Time_Course Time Points (e.g., 6, 24, 48 hours) Injection->Time_Course Luciferin Administer D-Luciferin (Substrate) Time_Course->Luciferin Anesthesia Anesthetize Animal Luciferin->Anesthesia IVIS IVIS Imaging System Anesthesia->IVIS Quantification Quantify Bioluminescence (Total Flux) IVIS->Quantification Comparison Compare ALC-0315 vs. SM-102 Quantification->Comparison

Caption: Workflow for in vivo bioluminescence imaging.

Step-by-Step Protocol:

  • Animal Model:

    • Use an appropriate mouse strain (e.g., BALB/c).

  • LNP Administration:

    • Inject a defined dose of the ALC-0315 or SM-102 LNPs encapsulating firefly luciferase mRNA into the gastrocnemius muscle.

  • Bioluminescence Imaging:

    • At predetermined time points (e.g., 6, 24, 48 hours post-injection), administer D-luciferin, the substrate for luciferase, via intraperitoneal injection.

    • After a short incubation period (typically 10-15 minutes) for substrate distribution, anesthetize the mice.

    • Place the mice in an in vivo imaging system (IVIS) and acquire bioluminescence images.

  • Data Analysis:

    • Use the accompanying software to draw regions of interest (ROIs) around the injection site and any other areas of signal.

    • Quantify the total flux (photons/second) within the ROIs to determine the level of protein expression.

    • Compare the bioluminescence signals generated by the ALC-0315 and SM-102 LNPs over the time course of the experiment.

Concluding Remarks for the Informed Researcher

Both ALC-0315 and SM-102 are exceptionally potent ionizable lipids that have been instrumental in the success of mRNA-based vaccines. The choice between them is not a matter of one being definitively "better," but rather a nuanced decision that should be guided by the specific application and desired performance characteristics.

SM-102 may be the preferred choice when maximal in vitro transfection efficiency is a primary concern, or when in vivo studies indicate a need for the highest possible protein expression levels. Its higher pKa and demonstrated stability could be advantageous in these scenarios.

ALC-0315 , on the other hand, has a proven track record of robust in vivo performance that, in some contexts, is comparable to SM-102. Its slightly lower pKa might offer a different kinetic profile of endosomal escape that could be beneficial for certain applications or cell types.

Ultimately, the empirical data from your own well-controlled, head-to-head experiments will be the most reliable guide. By leveraging the standardized protocols and understanding the mechanistic nuances presented in this guide, you will be well-equipped to make an informed decision and select the optimal ionizable lipid to propel your mRNA therapeutic and vaccine development programs forward.

References

  • Advances in Ionizable Lipid Design: Accelerating mRNA Therapeutic Development Through Rapid Optimization Platforms. (2025). American Pharmaceutical Review.
  • Ionizable lipids key role in novel RNA-lipid nanoparticle therapies. (2025). Inside Therapeutics.
  • Effect of mRNA-LNP components of two globally-marketed COVID-19 vaccines on efficacy and stability. (n.d.). PubMed Central.
  • Wh
  • In vitro and in vivo evaluation of clinically-approved ionizable cationic lipids shows divergent results between mRNA transfection and vaccine efficacy. (n.d.).
  • Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap. (2025).
  • Wh
  • The Expression Kinetics and Immunogenicity of Lipid Nanoparticles Delivering Plasmid DNA and mRNA in Mice. (2023).
  • Comparative Analysis of Lipid Nanoparticles in Pfizer-BioNTech and Moderna COVID-19 Vaccines: Insights from Molecular Dynamics Simul
  • Impact of ionizable lipid type on the pharmacokinetics and biodistribution of mRNA-lipid nanoparticles after intravenous and subcutaneous injection. (n.d.).
  • Optimization of Lipid Nanoparticles for saRNA Expression and Cellular Activation Using a Design-of-Experiment Approach. (n.d.). PubMed Central.
  • The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA. (2022). PubMed Central.

Sources

Comparative

A Senior Application Scientist's Guide to Ionizable Lipids: A Comparative Analysis Featuring 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate and Clinically Advanced Alternatives

For researchers, scientists, and drug development professionals at the forefront of genetic medicine, the selection of an optimal ionizable lipid is a critical decision that dictates the efficacy and safety of RNA therap...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals at the forefront of genetic medicine, the selection of an optimal ionizable lipid is a critical decision that dictates the efficacy and safety of RNA therapeutics. These specialized lipids are the cornerstone of lipid nanoparticle (LNP) formulations, serving as the primary engine for encapsulating, delivering, and facilitating the intracellular release of delicate nucleic acid payloads like mRNA and siRNA.

This guide provides an in-depth comparative analysis of key ionizable lipids, with a focus on understanding the performance of lipids related to the clinically significant ALC-0315, such as its precursor or analogue, 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate. We will objectively compare its projected performance characteristics against established benchmarks like DLin-MC3-DMA and SM-102, supported by a synthesis of available experimental data and detailed protocols for independent validation.

The Pivotal Role of Ionizable Lipids in RNA Delivery

Ionizable lipids are sophisticated amphiphilic molecules with a unique, pH-sensitive character. At an acidic pH (typically ~4.0), their amine headgroups become protonated, acquiring a positive charge that facilitates electrostatic interaction and complexation with the negatively charged phosphate backbone of RNA.[1] This process is fundamental to achieving high encapsulation efficiency during LNP formulation.[] Upon entering the bloodstream, which has a physiological pH of ~7.4, these lipids revert to a near-neutral state, minimizing non-specific interactions with serum proteins and reducing potential toxicity.[3]

The journey culminates within the acidic environment of the endosome (pH ~5.5-6.5) following cellular uptake. Here, the lipids regain their positive charge, which is hypothesized to disrupt the endosomal membrane through interactions with endogenous anionic lipids, ultimately releasing the RNA cargo into the cytoplasm to be translated (mRNA) or to engage with the RNA-induced silencing complex (siRNA).[]

Key Performance Indicators for Ionizable Lipids

The in vivo performance of an ionizable lipid is governed by several key physicochemical and biological parameters:

  • pKa : The pH at which the lipid is 50% ionized. The optimal pKa is a subject of intense research and depends on the specific application, but a range of 6.2-6.5 is often cited as ideal for balancing encapsulation efficiency with the need for endosomal escape.[3][4]

  • Gene Silencing/Protein Expression Potency (ED₅₀) : The effective dose required to achieve 50% of the desired biological effect (e.g., gene knockdown for siRNA or protein expression for mRNA). Lower ED₅₀ values signify higher potency.[4]

  • Therapeutic Index : The ratio between the toxic dose and the therapeutic dose of a drug. A wider therapeutic index is highly desirable, indicating a better safety profile.[4]

  • Biodegradability : The ability of the lipid to be metabolized and cleared from the body. Incorporating biodegradable moieties, such as ester linkages, can mitigate the risk of lipid accumulation and associated long-term toxicity, a crucial consideration for therapies requiring repeat dosing.[4][5]

Focus Lipid Profile: 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate and its Link to ALC-0315

6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate is an ionizable lipid notable for its structural relation to ALC-0315, the key ionizable lipid component of the Pfizer-BioNTech COVID-19 mRNA vaccine.[6][7][8] ALC-0315 is chemically known as ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate). The structure of 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate contains an ester bond, a critical feature designed to enhance biodegradability.[6][7] The introduction of ester linkages into the lipid backbone allows for hydrolysis by endogenous esterase enzymes, facilitating faster clearance from the liver and potentially improving the overall safety profile compared to lipids with more stable ether linkages.[5]

Given that ALC-0315 is synthesized using precursors of this nature, its well-documented performance provides the most relevant benchmark for understanding the potential of this chemical class.

Comparative Analysis: ALC-0315 vs. DLin-MC3-DMA and SM-102

To contextualize the performance of the ALC-0315 lipid class, we compare it with two other clinically-approved and widely-researched ionizable lipids:

  • DLin-MC3-DMA (MC3) : Considered the gold standard for siRNA delivery, MC3 is the ionizable lipid in Onpattro®, the first FDA-approved siRNA drug.[4][9]

  • SM-102 : The ionizable lipid used in the Moderna COVID-19 mRNA vaccine.[10]

Physicochemical and In Vivo Performance Data
Parameter6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate / ALC-0315DLin-MC3-DMA (MC3)SM-102
Primary Application mRNA Delivery (Vaccines)[4]siRNA Delivery (Hepatic)[9]mRNA Delivery (Vaccines)[10]
Key Structural Feature Biodegradable Ester Linkages[6][7]Dilinoleyl tails, Tertiary Amine Headgroup[3]Heptadecan-9-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate
Reported pKa ~6.73 (for a similar novel lipid)[5]; generally higher than MC3[11]~6.44[3]Lower than MC3 and ALC-0315[11]
Potency (siRNA) Superior to MC3 for hepatic targets[9][12]High potency for hepatic gene silencing[3]Effective for mRNA delivery[11]
Toxicity Profile Signs of liver toxicity (elevated ALT, bile acids) at high doses (5 mg/kg)[9][12][13]No significant liver toxicity observed at the same high dose[9][12][13]Data suggests a favorable safety profile for vaccine applications[14]

A head-to-head comparison in mice for siRNA delivery revealed that at a dose of 1 mg/kg, LNPs formulated with ALC-0315 achieved a two-fold greater knockdown of Factor VII (in hepatocytes) and a ten-fold greater knockdown of ADAMTS13 (in hepatic stellate cells) compared to MC3-formulated LNPs.[9][12] However, this superior potency with ALC-0315 was accompanied by a narrower therapeutic window. At a high dose of 5 mg/kg, ALC-0315 LNPs led to a significant increase in markers of liver toxicity, such as alanine aminotransferase (ALT) and bile acids, an effect not observed with MC3 LNPs at the same dose.[9][12][13] This critical trade-off between potency and safety is a central consideration in drug development.

Experimental Protocols for Comparative Evaluation

To ensure reproducible and reliable comparative data, standardized protocols are essential. The following sections provide detailed, step-by-step methodologies for the formulation, characterization, and in vivo evaluation of LNP-RNA complexes.

Diagram: LNP Formulation and Characterization Workflow

LNP_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Concentration cluster_characterization Characterization (QC) A Aqueous Phase: RNA in Acidic Buffer (e.g., Citrate, pH 4.0) C Microfluidic Mixing (e.g., NanoAssemblr) A->C B Organic Phase: Lipids in Ethanol (Ionizable, Helper, Cholesterol, PEG) B->C D LNP Self-Assembly C->D E Dialysis / TFF (Buffer exchange to PBS, pH 7.4) D->E F Sterile Filtration (0.22 µm filter) E->F G Size & PDI (DLS) F->G H Zeta Potential (ELS) F->H I Encapsulation Efficiency (RiboGreen Assay) F->I J Lipid & RNA Concentration (HPLC-CAD, UV-Vis) F->J

Caption: Workflow for LNP formulation, purification, and quality control.

Protocol 1: LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of LNPs using a standard microfluidic mixing approach, which ensures rapid and reproducible mixing for controlled particle self-assembly.[10][15]

Materials:

  • Ionizable Lipid (e.g., ALC-0315, DLin-MC3-DMA), Helper Lipid (e.g., DSPC), Cholesterol, PEG-Lipid (e.g., DMG-PEG 2000)

  • RNA (siRNA or mRNA)

  • Ethanol (200 proof, molecular biology grade)

  • Aqueous Buffer: 10-50 mM Sodium Citrate, pH 4.0[1]

  • Dialysis Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr Benchtop, Precision NanoSystems)

Procedure:

  • Prepare Lipid Stock Solution: Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).[9][16] The total lipid concentration should be optimized for the system, typically in the range of 10-25 mM.

    • Causality: The molar ratio of lipids is a critical quality attribute that influences LNP stability, morphology, and delivery efficiency.[] The 50% ionizable lipid ensures sufficient charge for RNA complexation.

  • Prepare RNA Solution: Dissolve the RNA in the aqueous buffer (Sodium Citrate, pH 4.0) to the desired concentration.

  • Microfluidic Mixing: Set up the microfluidic mixer according to the manufacturer's instructions. A typical flow rate ratio is 3:1 (Aqueous:Ethanolic phase).[1]

    • Causality: The rapid, controlled mixing in the microfluidic channels causes a rapid change in solvent polarity, triggering the self-assembly of lipids around the RNA core to form LNPs.

  • Purification: Immediately after formulation, dialyze the LNP suspension against PBS (pH 7.4) for at least 18 hours, with multiple buffer changes, to remove ethanol and raise the pH. This neutralizes the surface charge of the LNPs.

  • Concentration and Sterilization: Concentrate the LNPs if necessary using centrifugal filters. Sterilize the final formulation by passing it through a 0.22 µm syringe filter.

  • Storage: Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Physicochemical Characterization of LNPs

Accurate characterization is vital to ensure batch-to-batch consistency and to correlate physical properties with biological performance.[17]

  • Size and Polydispersity Index (PDI) Measurement:

    • Technique: Dynamic Light Scattering (DLS).[18]

    • Procedure: Dilute a small aliquot of the LNP suspension in PBS (pH 7.4). Analyze using a DLS instrument (e.g., Malvern Zetasizer).

    • Acceptance Criteria: A particle size of 80-100 nm and a PDI < 0.2 are generally considered optimal for in vivo delivery.[10]

  • Zeta Potential Measurement:

    • Technique: Electrophoretic Light Scattering (ELS).[18]

    • Procedure: Dilute the LNP sample in a low ionic strength buffer (e.g., 0.1x PBS) to reduce ionic screening effects.[10] Measure the surface charge at pH 7.4.

    • Expected Result: A near-neutral zeta potential (-10 mV to +10 mV) at physiological pH is desired to minimize clearance and toxicity.[19]

  • RNA Encapsulation Efficiency (EE):

    • Technique: Quant-iT RiboGreen Assay (or similar nucleic acid stain).[16][17]

    • Procedure: a. Measure the total RNA fluorescence by adding a lysis buffer (e.g., 1% Triton X-100) to an aliquot of the LNP suspension to disrupt the particles. b. Measure the "free" or unencapsulated RNA fluorescence in a parallel sample without the lysis buffer. c. Calculate EE% as: [(Total Fluorescence - Free Fluorescence) / Total Fluorescence] * 100.

    • Acceptance Criteria: EE should ideally be >90% to ensure an accurate and potent dose.[20]

  • Lipid and RNA Quantification:

    • Technique: High-Performance Liquid Chromatography with a Charged Aerosol Detector (HPLC-CAD) for lipid quantification and UV-Vis Spectroscopy for RNA quantification.[17]

    • Purpose: To confirm the final concentration of the active pharmaceutical ingredient (API) and the lipid components in the formulation.

Diagram: In Vivo Comparative Study Workflow

InVivo_Workflow cluster_setup Study Setup cluster_dosing Administration cluster_evaluation Evaluation (48-72h Post-Dose) cluster_analysis Data Analysis A Animal Model: C57BL/6 Mice (n=5 per group) B Treatment Groups: 1. Vehicle (PBS) 2. LNP-A (e.g., ALC-0315) 3. LNP-B (e.g., MC3) C Intravenous (i.v.) Injection (siRNA dose: 1 mg/kg & 5 mg/kg) B->C D Efficacy Assessment: - Harvest Liver Tissue - qPCR for Target mRNA - ELISA for Serum Protein C->D E Toxicity Assessment: - Collect Serum - Measure ALT, AST, Bile Acids C->E F Statistical Analysis (e.g., ANOVA, t-test) Compare Potency & Safety D->F E->F

Caption: Workflow for a comparative in vivo study of LNP potency and toxicity.

Protocol 3: In Vivo Evaluation of LNP Potency and Toxicity

This protocol outlines a representative murine study to directly compare the in vivo efficacy and safety of different LNP formulations.[9][13]

Materials:

  • C57BL/6 mice (female, 6-8 weeks old)

  • Validated LNP formulations encapsulating a specific siRNA (e.g., targeting Factor VII) and a non-targeting control.

  • Anesthesia (e.g., isoflurane)

  • Blood collection supplies (e.g., micro-hematocrit tubes)

  • Reagents for RNA extraction, reverse transcription, and quantitative PCR (qPCR)

  • ELISA kits for target protein quantification

  • Serum chemistry analyzer for toxicity markers

Procedure:

  • Acclimatization and Grouping: Acclimatize animals for at least one week. Randomly assign mice into treatment groups (n=5 per group): Vehicle (PBS), LNP-A (e.g., ALC-0315), LNP-B (e.g., MC3).

  • Administration: Administer the LNP formulations via a single intravenous (tail vein) injection. Include both a therapeutic dose (e.g., 1 mg/kg siRNA) and a high dose (e.g., 5 mg/kg siRNA) to assess the therapeutic index.

  • Sample Collection: At a predetermined endpoint (e.g., 72 hours post-injection), anesthetize the mice and collect blood via cardiac puncture for serum separation. Perfuse the liver with saline and harvest the organ.

  • Efficacy Analysis:

    • mRNA Knockdown: Extract total RNA from a section of the liver, perform reverse transcription to generate cDNA, and quantify the target mRNA levels (e.g., Factor VII) relative to a housekeeping gene (e.g., GAPDH) using qPCR.

    • Protein Knockdown: Measure the concentration of the target protein in the collected serum using a validated ELISA kit.

  • Toxicity Analysis:

    • Hepatotoxicity: Use the collected serum to measure levels of liver function enzymes (ALT, AST) and bile acids using a veterinary chemistry analyzer.[13]

    • Causality: ALT and AST are enzymes that leak from damaged hepatocytes into the bloodstream; their elevation is a direct marker of liver injury.

  • Data Analysis: Calculate the percent knockdown of mRNA and protein for each group relative to the vehicle control. Perform statistical analysis (e.g., one-way ANOVA with post-hoc tests) to determine significant differences between the LNP formulations.

Diagram: Proposed Mechanism of LNP-Mediated Hepatotoxicity

Hepatotoxicity_Pathway A High Dose LNP Administration (i.v.) B Rapid Hepatic Accumulation A->B C Excessive Cellular Uptake by Hepatocytes B->C D Endosomal Destabilization & Cytoplasmic Release C->D E Lipid Overload & Membrane Perturbation D->E F Mitochondrial Stress & Oxidative Damage E->F G Cellular Stress Response (e.g., Apoptosis) F->G H Hepatocyte Damage & Necrosis G->H I Release of ALT/AST into Bloodstream H->I

Caption: Proposed pathway for high-dose LNP-mediated hepatotoxicity.

Conclusion and Future Outlook

The selection of an ionizable lipid is a multifaceted decision that requires a careful balance between delivery potency and a favorable safety profile. While lipids like ALC-0315 demonstrate superior potency for RNA delivery compared to predecessors like DLin-MC3-DMA, this can come at the cost of a narrower therapeutic index.[9][12] The development of biodegradable lipids, exemplified by the ester-containing backbones of the ALC-0315 class, represents a significant advancement aimed at improving safety and enabling chronic dosing regimens.[5]

The future of the field lies in the rational design of novel ionizable lipids with enhanced biodegradability, lower immunogenicity, and potentially, the ability to target extrahepatic tissues.[14][21][22] The experimental workflows detailed in this guide provide a robust framework for the head-to-head evaluation of these next-generation lipids, empowering researchers to validate performance and select the optimal candidate for their therapeutic application. By systematically correlating chemical structure with in vivo performance, the scientific community can continue to refine LNP technology, unlocking the full therapeutic potential of RNA medicines.

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  • 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate. (n.d.). Biosystem Development. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFS3sCfuYDW-cnCYSGVAIk_uirZeottQtGq8oAjRTezga80odGUYAV6pMwsEn0YKGAil9vc8Lyi_Bli86P0lLplwz7f9fehZr2g9NvSrl-INuKCHGkX7j77FllkudPsuDos1xfQuHPkuTJ2uZnHXZ-UnemV8ICLiaspVmytoILOdy_12ZxxNNreif0Ll9i8xOuB55M0GSIyVDGbbP95YeTIDOC-LzU=]
  • 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate. (n.d.). In Vitro ADMET Laboratories. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcBmiPUcHx7QL8S10O3xdAA8DahyE4Ltz2opYi_EaFWOq5oeC1JSGFpouTdqt2ywlv0dgYf22VtPGVXNNSCxDsnofBIJPdwlCjidc5Hh_h6n9Q2TY17JFRH-Dx0tPzImT1YgCwxz-NxGzeWSGSW5wL_UNK76Z5niuoBBauWNoj3VKvWmVQxDdrLgLGLeblEdTieqgPl4YyQGAeXvBi]
  • 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate. (n.d.). Cyan Dye. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHo_jME1yuO4zjjOUEESX5PfG75NlJtC3GsSK_2UsoE-m03b4yMqpobfwL97-jJsb5cx-9hDHm3-0MNSKYe-oynBIXRphsosu5J6xD7GIcRvvITCPrMU1J12bYWbUA3-M70jPBvClL9l89rusb6GmaN3kTpmi0xuXjpcYUqEDnqBlAwO4h_lp_WifN7btrDTS_LMqN7mGThfg==]
  • Chromatograms of the obtained ionizable lipid (blue line) and the ALC-0315 standard (black line). (n.d.). ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFh6P6nrDcwaCcWsg1NnvW2-a9cicpMYeWCRtYcZxYPB98t9y9eBUoSSf2sDPav7nF7hvD-WuqTdutVY0ttRplqGDAMlcjS4XwmmAZUfC_Cb2uzqmnekMpHJdCAbfYbQHRCoUacUrE_-jxdQigTqIV_qPTsM7Q5_7f-NQCbTEAfKMc-UuvXy0X4SvO3QGbG_xh5nM4LXXC_h70EQoQDr2Wu9uAcHBpqhJt773_1r3t77N6byleVCWMs__D_wilAwg==]
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Validation

A Head-to-Head Comparison for In Vivo Gene Silencing: DLin-MC3-DMA vs. ALC-0315

A Senior Application Scientist's Guide to Ionizable Lipids in RNA Delivery In the rapidly evolving landscape of genetic medicine, the choice of a delivery vehicle is as critical as the therapeutic cargo itself. Among the...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Ionizable Lipids in RNA Delivery

In the rapidly evolving landscape of genetic medicine, the choice of a delivery vehicle is as critical as the therapeutic cargo itself. Among the most successful platforms are lipid nanoparticles (LNPs), which have enabled the clinical translation of both small interfering RNA (siRNA) and messenger RNA (mRNA) therapies. At the heart of these LNPs are ionizable cationic lipids, the master keys to unlocking efficient intracellular delivery.

This guide provides an in-depth, objective comparison of two clinically validated and widely used ionizable lipids: DLin-MC3-DMA (MC3) and ALC-0315. We will delve into their distinct chemical characteristics, mechanisms of action, and performance in preclinical models for in vivo gene silencing, supported by experimental data. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal lipid for their specific therapeutic application.

The Central Role of Ionizable Lipids in LNP-Mediated Gene Silencing

Before we dissect the specifics of MC3 and ALC-0315, it is crucial to understand the fundamental role of ionizable lipids in the success of LNP-based therapies. These lipids are ingeniously designed to address the formidable challenge of delivering negatively charged nucleic acids across the cell membrane.

Their key feature is a pH-responsive charge. At the acidic pH used during LNP formulation, these lipids are positively charged, enabling the efficient encapsulation of anionic siRNA or mRNA. Upon intravenous administration, the LNPs enter the bloodstream, where the physiological pH of ~7.4 renders the ionizable lipids nearly neutral. This neutrality is vital for minimizing non-specific interactions with blood components and reducing systemic toxicity.[1][2]

The true elegance of their design is revealed upon cellular uptake. Once an LNP is endocytosed by a target cell, such as a hepatocyte, it is trafficked into the acidic environment of the endosome.[3] Here, the ionizable lipid becomes protonated once more, acquiring a positive charge. This charge facilitates the disruption of the endosomal membrane, allowing the RNA cargo to escape into the cytoplasm where it can exert its therapeutic effect, be it mRNA translation or siRNA-mediated gene silencing.[1][2]

cluster_formulation LNP Formulation (Acidic pH) cluster_circulation Systemic Circulation (Physiological pH) cluster_uptake Cellular Uptake & Endosomal Escape Ionizable_Lipid_Pos Positively Charged Ionizable Lipid LNP_Core RNA Encapsulation Ionizable_Lipid_Pos->LNP_Core RNA Negatively Charged RNA (siRNA/mRNA) RNA->LNP_Core LNP_Neutral Neutral LNP Surface Target_Cell Target Cell (e.g., Hepatocyte) LNP_Neutral->Target_Cell Reduced Non-specific Binding Endocytosis Endocytosis Target_Cell->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome LNP_Pos Protonated LNP Endosome->LNP_Pos Endosomal_Escape Endosomal Escape LNP_Pos->Endosomal_Escape RNA_Release RNA Release into Cytoplasm Endosomal_Escape->RNA_Release cluster_mc3 DLin-MC3-DMA (MC3) mc3_structure

Figure 2: Chemical structure of DLin-MC3-DMA.

MC3 is characterized by a tertiary amine headgroup, a biodegradable ester linker, and two unsaturated lipid tails. [4][5]A critical feature of MC3 is its pKa of approximately 6.44. [5][6]This value is finely tuned to be slightly acidic, ensuring that the lipid remains largely neutral in the bloodstream but becomes protonated in the late endosome, facilitating membrane fusion and RNA release. [4][5]

In Vivo Performance for Gene Silencing

MC3-formulated LNPs have demonstrated remarkable potency for siRNA-mediated gene silencing in the liver. [4]Upon intravenous administration, these LNPs associate with apolipoprotein E (ApoE) in the bloodstream, which then targets the low-density lipoprotein receptor (LDLR) highly expressed on hepatocytes. [3]This targeted uptake, combined with efficient endosomal escape, results in robust and durable gene knockdown.

ALC-0315: A Key Enabler of mRNA Vaccines

ALC-0315 rose to prominence as a critical component of the Pfizer-BioNTech COVID-19 mRNA vaccine, BNT162b2. [7][8][9]While structurally distinct from MC3, it operates on the same principle of pH-dependent ionization to mediate intracellular delivery.

Chemical Structure and Physicochemical Properties

cluster_alc0315 ALC-0315 alc0315_structure

Figure 3: Chemical structure of ALC-0315.

ALC-0315 features a tertiary amine headgroup and two ester-linked lipid tails. [2]Its full chemical name is ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate). [10]The pKa of ALC-0315 is approximately 6.09. [4]This lower pKa compared to MC3 may influence its endosomal escape kinetics and overall delivery efficiency.

In Vivo Performance for Gene Silencing

While renowned for its role in mRNA vaccines, ALC-0315 is also a potent vehicle for siRNA delivery. A direct comparative study in mice provides valuable insights into its performance relative to MC3 for gene silencing in the liver. [10][11][12]

Head-to-Head Comparison: Efficacy and Safety

A pivotal study directly compared LNPs formulated with either MC3 or ALC-0315 for the delivery of siRNA targeting coagulation Factor VII (FVII) in hepatocytes and ADAMTS13 in hepatic stellate cells (HSCs) in mice. [10][11][12][13]

Gene Silencing Efficacy

At a dose of 1 mg/kg of siRNA, LNPs formulated with ALC-0315 demonstrated significantly greater knockdown of target genes in both cell types compared to MC3-LNPs. [10][11][13][14][15]

Target Gene & Cell Type LNP Formulation Residual mRNA Levels Fold Improvement with ALC-0315
Factor VII (Hepatocytes) siFVII-MC3 15.3 ± 3% \multirow{2}{}{~2-fold }
siFVII-ALC-0315 1.6 ± 0.3%
ADAMTS13 (Hepatic Stellate Cells) siADAMTS13-MC3 86 ± 18% \multirow{2}{}{~10-fold }

| | siADAMTS13-ALC-0315 | 31 ± 13% | |

Table 1: Comparative in vivo gene silencing efficacy of MC3 and ALC-0315 LNPs in mice.<[10][11][12][13]/p>

These results suggest that ALC-0315 may facilitate more efficient endosomal escape or broader cell targeting within the liver compared to MC3. [11]

Safety and Tolerability

The same study also investigated the hepatotoxicity of both LNP formulations at a higher dose of 5 mg/kg. [10][11][13][14][15]

Marker of Liver Toxicity LNP Formulation (5 mg/kg) Observation
Alanine Aminotransferase (ALT) siLuc-MC3 No significant increase
siLuc-ALC-0315 Significant increase
Bile Acids siLuc-MC3 No significant increase

| | siLuc-ALC-0315 | Significant increase |

Table 2: Comparative hepatotoxicity of MC3 and ALC-0315 LNPs in mice at a high dose.<[10][11][13][14][15]/p>

At this higher dose, ALC-0315 LNPs led to a significant elevation in markers of liver toxicity, while MC3 LNPs did not. [10][11][13][14][15]This finding underscores a critical trade-off between the enhanced potency of ALC-0315 and a potentially narrower therapeutic window.

Experimental Protocols: A Guide to LNP Formulation

The formulation of LNPs is a critical process that dictates their physicochemical properties and in vivo performance. Below are representative protocols for formulating LNPs with MC3 and ALC-0315.

DLin-MC3-DMA LNP Formulation Protocol

This protocol is based on the widely used molar ratio of 50:10:38.5:1.5 for the ionizable lipid, DSPC, cholesterol, and a PEG-lipid, respectively.

  • Lipid Stock Preparation:

    • Dissolve DLin-MC3-DMA, DSPC, cholesterol, and DMG-PEG 2000 in absolute ethanol to create individual stock solutions. 2. Lipid Mixture Preparation:

    • Combine the individual lipid stock solutions in the molar ratio of 50:10:38.5:1.5 (DLin-MC3-DMA:DSPC:Cholesterol:DMG-PEG 2000). 3. RNA Solution Preparation:

    • Dissolve the siRNA or mRNA in a low pH buffer, such as 10 mM citrate buffer at pH 4.0.

  • LNP Assembly (Microfluidic Mixing):

    • Utilize a microfluidic mixing device to rapidly combine the lipid-ethanol solution with the aqueous RNA solution at a defined flow rate ratio (e.g., 1:3 ethanol to aqueous).

  • Dialysis and Concentration:

    • Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH. [11] * Concentrate the LNPs as needed using a suitable method like tangential flow filtration.

ALC-0315 LNP Formulation Protocol

The formulation of ALC-0315 LNPs follows a similar procedure, often with a slightly different lipid composition, as exemplified by the BNT162b2 vaccine. [11]

  • Lipid Stock Preparation:

    • Dissolve ALC-0315, DSPC, cholesterol, and a PEG-lipid (e.g., ALC-0159) in absolute ethanol. [11]2. Lipid Mixture Preparation:

    • Combine the lipid stocks to achieve the desired molar ratio (e.g., approximately 50% ALC-0315, 10% DSPC, 38.5% cholesterol, and 1.5% PEG-lipid). [11]3. RNA Solution Preparation:

    • Dissolve the mRNA in a sodium acetate buffer at pH 4.0. [11]4. LNP Assembly (T-Junction or Microfluidic Mixing):

    • Rapidly mix the lipid and RNA solutions.

  • Purification and Buffer Exchange:

    • Purify and exchange the buffer of the LNP formulation to a neutral pH buffer suitable for injection.

Lipid_Ethanol Lipids in Ethanol Microfluidic_Mixing Microfluidic Mixing Lipid_Ethanol->Microfluidic_Mixing RNA_Aqueous RNA in Acidic Buffer RNA_Aqueous->Microfluidic_Mixing LNP_Formation LNP Self-Assembly Microfluidic_Mixing->LNP_Formation Dialysis Dialysis against PBS (pH 7.4) LNP_Formation->Dialysis Final_LNP Purified LNPs Dialysis->Final_LNP

Figure 4: General workflow for LNP formulation using microfluidic mixing.

Conclusion: Selecting the Right Tool for the Job

The choice between DLin-MC3-DMA and ALC-0315 for in vivo gene silencing is not a matter of one being definitively superior to the other, but rather a decision based on the specific requirements of the therapeutic application.

DLin-MC3-DMA stands as a robust and well-characterized ionizable lipid with a proven track record in siRNA therapeutics. Its favorable safety profile, particularly at higher doses, makes it an attractive option for chronic dosing regimens where a wide therapeutic window is paramount.

ALC-0315 , on the other hand, offers enhanced potency for gene silencing in both hepatocytes and hepatic stellate cells. This heightened efficacy could be advantageous for applications requiring very deep and rapid knockdown of a target gene. However, this comes with a potential for increased hepatotoxicity at higher doses, necessitating careful dose-finding studies and safety monitoring.

Ultimately, the decision should be guided by a thorough evaluation of the desired efficacy, the required therapeutic index, and the specific cell type being targeted. This guide provides a foundational understanding of these two pivotal lipids, empowering researchers to make informed decisions in the development of the next generation of genetic medicines.

References

  • Mui, B. L., et al. (2022). Comparison of DLin-MC3-DMA and ALC-0315 for siRNA Delivery to Hepatocytes and Hepatic Stellate Cells. Molecular Pharmaceutics, 19(7), 2175–2182. [Link]

  • PubMed. (2022). Comparison of DLin-MC3-DMA and ALC-0315 for siRNA Delivery to Hepatocytes and Hepatic Stellate Cells. Molecular Pharmaceutics. [Link]

  • Cheng, X., et al. (2021). On the mechanism of tissue-specific mRNA delivery by selective organ targeting nanoparticles. Proceedings of the National Academy of Sciences, 118(52), e2116335118. [Link]

  • ResearchGate. (2023). Molecular structure of ALC-0315. [Link]

  • ResearchGate. Structure and pKa value of DLin-MC3-DMA (A), SM-102 (B), and Alc-0315.... [Link]

  • Oreate AI Blog. (2025). DLin-MC3-DMA: Core Materials for Innovative Drug Delivery. [Link]

  • Patsnap Eureka. (2025). mRNA Lipid Nanoparticle Delivery Mechanisms in Healthcare. [Link]

  • PubMed Central. (2021). Anionic Lipid Nanoparticles Preferentially Deliver mRNA to the Hepatic Reticuloendothelial System. [Link]

  • Bohrium. (2022). In vitro and in vivo evaluation of clinically-approved ionizable cationic lipids shows divergent results between mRNA transfection and vaccine efficacy. [Link]

  • Wikipedia. ALC-0315. [Link]

  • Akinc, A., et al. (2013). Advances in Lipid Nanoparticles for siRNA Delivery. Molecular Therapy, 21(5), 922–929. [Link]

  • SINOPEG. (2024). DLin-MC3-DMA Is A Synthetic Lipid Commonly Used In The Preparation Of Nanoparticles. [Link]

  • PubMed Central. (2022). Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells. [Link]

  • ACS Publications. (2022). Comparison of DLin-MC3-DMA and ALC-0315 for siRNA Delivery to Hepatocytes and Hepatic Stellate Cells. Molecular Pharmaceutics. [Link]

  • Rutgers University. (2022). Comparison of DLin-MC3-DMA and ALC-0315 for siRNA Delivery to Hepatocytes and Hepatic Stellate Cells. [Link]

  • PubMed Central. (2014). Cationic Lipid Nanoparticles for Therapeutic Delivery of siRNA and miRNA to Murine Liver Tumor. [Link]

  • PubMed. (2025). Deconvolution of cargo delivery and immunogenicity following intranasal delivery of mRNA lipid nanoparticle vaccines. [Link]

  • ResearchGate. (2023). The Expression Kinetics and Immunogenicity of Lipid Nanoparticles Delivering Plasmid DNA and mRNA in Mice. [Link]

  • ResearchGate. (2023). A Route to Synthesize Ionizable Lipid ALC-0315, a Key Component of the mRNA Vaccine Lipid Matrix. [Link]

  • PubMed Central. (2021). Lipid-Based Nanoparticles in the Clinic and Clinical Trials: From Cancer Nanomedicine to COVID-19 Vaccines. [Link]

  • Sartorius. (2023). Evaluating how cationic lipid affects mRNA-LNP physical properties and biodistribution. [Link]

  • PubChem. Dlin-mc3-dma. [Link]

  • National Institutes of Health. (2023). DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice. [Link]

  • ResearchGate. (2023). DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice. [Link]

  • National Institutes of Health. (2025). Lipid Nanoparticle Development for A Fluvid mRNA Vaccine Targeting Seasonal Influenza and SARS-CoV-2. [Link]

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Comparative

A Senior Scientist's Guide to Evaluating the Immunogenicity of ALC-0315 Containing Lipid Nanoparticles

Introduction: The LNP Revolution and the Central Role of ALC-0315 The advent of messenger RNA (mRNA) therapeutics, particularly the rapid development and deployment of COVID-19 vaccines, represents a watershed moment in...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The LNP Revolution and the Central Role of ALC-0315

The advent of messenger RNA (mRNA) therapeutics, particularly the rapid development and deployment of COVID-19 vaccines, represents a watershed moment in modern medicine. At the heart of this success lies the delivery vehicle: the Lipid Nanoparticle (LNP). These LNPs are sophisticated, multi-component structures designed to protect the fragile mRNA cargo from degradation and facilitate its entry into target cells.[1][2] An LNP is typically composed of four key lipid types: an ionizable lipid, a phospholipid (like DSPC), cholesterol, and a PEGylated lipid.[3][4]

Among these, the ionizable lipid is arguably the most critical component, responsible for both encapsulating the negatively charged mRNA and mediating its release from the endosome into the cytoplasm.[1] ALC-0315, a novel, synthetic ionizable amino lipid, has gained prominence as the cornerstone of the Pfizer-BioNTech BNT162b2 vaccine.[5][6][] Its structure is finely tuned to be near-neutral at physiological pH, minimizing toxicity in circulation, but becoming positively charged in the acidic environment of the endosome to trigger membrane disruption and cargo release.[6]

However, the very components that make LNPs effective delivery vehicles also render them visible to the immune system. The resulting immunogenicity is a double-edged sword: it can be a powerful adjuvant for vaccines but a significant hurdle for therapies requiring repeated dosing.[1][3] This guide provides a comprehensive framework for researchers, scientists, and drug developers to objectively evaluate the immunogenicity of ALC-0315-containing LNPs, comparing their performance with key alternatives and providing the experimental tools necessary for a thorough assessment.

The Mechanistic Underpinnings of LNP Immunogenicity

Understanding why LNPs trigger an immune response is fundamental to designing safer and more effective therapies. The immunogenicity is not a random event but a direct consequence of the LNP's interaction with the innate immune system, which has evolved to recognize foreign patterns.

The Ionizable Lipid: The Primary Driver of Innate Activation

The ionizable lipid is the principal determinant of an LNP's intrinsic immunogenicity.[3][8] The amine headgroups of lipids like ALC-0315 can be recognized by Pattern Recognition Receptors (PRRs) on and within innate immune cells such as macrophages and dendritic cells.[3] This recognition initiates signaling cascades that lead to the production of inflammatory cytokines and the maturation of antigen-presenting cells, thereby shaping the subsequent adaptive immune response.

Two key pathways are implicated:

  • Toll-Like Receptor (TLR) Activation: Certain ionizable lipids can activate endosomal TLRs (like TLR3, 7, 8) and cell-surface TLRs (like TLR4).[3][9] Activation, particularly through the TLR4 pathway, triggers downstream signaling through adaptor proteins like MyD88, leading to the activation of transcription factors NF-κB and IRF.[10][11][12] This culminates in the transcription and secretion of pro-inflammatory cytokines such as IL-6, TNF-α, and Type I interferons (IFN-α/β).[3][12]

  • NLRP3 Inflammasome Activation: LNPs can induce cellular stress signals, such as potassium efflux, which activate the NLRP3 inflammasome complex within the cell's cytoplasm.[3][9] This complex activates caspase-1, an enzyme that cleaves pro-IL-1β and pro-IL-18 into their mature, highly inflammatory forms.[9]

The PEG-Lipid Dilemma

The PEGylated lipid, designed to provide a "stealth" coating that prolongs circulation, presents its own immunological challenges. Pre-existing anti-PEG antibodies, primarily IgM, can bind to the LNP surface, leading to Complement Activation-Related Pseudoallergy (CARPA) and rapid clearance from circulation, reducing therapeutic efficacy.[3][9] In some individuals, this can also lead to IgE-mediated hypersensitivity reactions.[3]

Innate_Immune_Activation_by_LNPs cluster_cell Antigen Presenting Cell (e.g., Macrophage) cluster_endosome Endosome (Acidic pH) LNP LNP (e.g., ALC-0315) TLR4 TLR4 LNP->TLR4 Recognized by NLRP3 NLRP3 Inflammasome LNP->NLRP3 Induces Stress MyD88 MyD88 TLR4->MyD88 Activates LNP_Endosome LNP Cargo Release Casp1 Caspase-1 NLRP3->Casp1 Activates NFkB NF-κB / IRF MyD88->NFkB Activates Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α, IFNγ) NFkB->Cytokines Upregulates Transcription Casp1->Cytokines Cleaves pro-IL-1β Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Mouse Model) Formulation LNP Formulation (ALC-0315 vs. Alternatives) Cell_Culture Immune Cell Culture (e.g., mo-DCs) Formulation->Cell_Culture Immunization Immunization (Prime-Boost) Formulation->Immunization Cytokine_Assay Cytokine Profiling (ELISA / Multiplex) Cell_Culture->Cytokine_Assay Gene_Expression Gene Expression (RT-qPCR) Cell_Culture->Gene_Expression Humoral Humoral Response (IgG Titer ELISA) Immunization->Humoral Cellular Cellular Response (ELISPOT / ICS) Immunization->Cellular

Caption: Overall workflow for evaluating LNP immunogenicity.

Protocol 1: In Vitro Assessment of Innate Immune Activation

Causality: This assay provides a rapid, controlled assessment of an LNP's intrinsic ability to activate innate immune cells, isolating the formulation itself from the complexities of an in vivo adaptive response. Human monocyte-derived dendritic cells (mo-DCs) are an excellent model as they are key players in initiating vaccine responses.

Methodology:

  • Cell Preparation: Isolate CD14+ monocytes from human peripheral blood mononuclear cells (PBMCs) and differentiate them into immature mo-DCs using GM-CSF and IL-4 for 5-6 days.

  • LNP Treatment: Seed mo-DCs in 24-well plates. Treat cells with various LNP formulations (e.g., mRNA-LNP ALC-0315, mRNA-LNP SM-102, empty ALC-0315 LNP) at a fixed mRNA concentration (e.g., 1 µg/mL).

    • Controls: Include a negative control (media only) and a positive control for TLR4 activation (Lipopolysaccharide, LPS, at 100 ng/mL).

  • Incubation: Incubate the cells for 24 hours at 37°C, 5% CO2.

  • Sample Collection:

    • Carefully collect the cell culture supernatant and store at -80°C for cytokine analysis.

    • Lyse the remaining cells in a suitable buffer (e.g., RLT buffer) for RNA extraction.

  • Readouts:

    • Cytokine Profiling: Use a multiplex immunoassay (e.g., Luminex) or individual ELISAs to quantify key cytokines in the supernatant. Prioritize measurement of IL-1β, IL-6, TNF-α, and IFN-α . [3][10]These analytes provide a direct measure of inflammasome activation (IL-1β) and general pro-inflammatory signaling (IL-6, TNF-α, IFN-α).

    • Cellular Activation (Flow Cytometry): In a parallel plate, stain cells for surface activation markers such as CD80, CD86, and HLA-DR . An upregulation in their expression indicates DC maturation, a prerequisite for T-cell activation. [13] * Gene Expression (RT-qPCR): Extract RNA from the cell lysates, reverse transcribe to cDNA, and perform quantitative PCR for genes encoding the above cytokines (IL1B, IL6, TNFA, IFNA1). This validates protein data at the transcriptional level.

Protocol 2: In Vivo Evaluation of Immunogenicity and Efficacy

Causality: An in vivo model is essential to understand how the innate activation observed in vitro translates into a productive and protective adaptive immune response (both humoral and cellular). This protocol uses a standard mouse immunization model.

Methodology:

  • Animal Model & Groups: Use 8-week-old C57BL/6 mice (n=5-8 per group). [14]Formulate LNPs with an mRNA encoding a model antigen (e.g., Ovalbumin or Firefly Luciferase).

    • Group 1: mRNA-LNP ALC-0315

    • Group 2: mRNA-LNP SM-102

    • Group 3: mRNA-LNP MC3

    • Group 4: Saline or empty LNP control

  • Immunization Schedule: Administer a prime-boost regimen.

    • Day 0 (Prime): Inject 5 µg of mRNA-LNP intramuscularly (i.m.) in the quadriceps.

    • Day 14 (Boost): Administer a second identical i.m. injection. [15]3. Blood Collection: Collect blood via submandibular or tail vein bleed at Day 14 (post-prime), Day 28, and Day 42 (post-boost) to analyze the humoral response over time. [15]4. Terminal Endpoint (e.g., Day 42): Euthanize mice and harvest spleens and draining lymph nodes (inguinal) for cellular analysis.

  • Readouts:

    • Humoral Response (ELISA): Coat ELISA plates with the recombinant antigen. Use serially diluted serum samples to determine the antigen-specific endpoint titers for Total IgG, IgG1, and IgG2a (or IgG2c in C57BL/6 mice) . The ratio of IgG2a/IgG1 is a critical indicator of the immune response bias: a higher ratio signifies a Th1-dominant cellular response, which is desirable for antiviral vaccines. [16][17] * Cellular Response (ELISPOT): Isolate splenocytes and re-stimulate them ex vivo with known T-cell epitopes from the model antigen. Use an IFN-γ ELISPOT kit to quantify the number of antigen-specific, cytokine-secreting T-cells. This provides a direct measure of the magnitude of the cellular immune response. [13] * T-cell Phenotyping (Flow Cytometry): Perform intracellular cytokine staining (ICS) on re-stimulated splenocytes to identify and quantify antigen-specific CD4+ and CD8+ T-cells producing IFN-γ and TNF-α.

Conclusion and Future Perspectives

The immunogenicity of ALC-0315-containing LNPs is a defining characteristic that contributes directly to their success in mRNA vaccines. Experimental data consistently demonstrates that ALC-0315 drives a potent, Th1-biased immune response, outperforming earlier generation lipids like DLin-MC3-DMA in eliciting robust humoral and cellular immunity. [13][18]Its performance is comparable to other leading third-generation lipids such as SM-102, though subtle differences in cytokine profiles highlight the importance of evaluating the entire LNP composition. [8][19] The choice of ionizable lipid is a critical design parameter that must be aligned with the therapeutic goal. For vaccines, the inherent adjuvant effect of lipids like ALC-0315 is highly advantageous. For applications requiring repeated administration, such as gene therapy or protein replacement, the focus will shift towards engineering lipids with improved tolerability and reduced immune activation. The future of LNP development will likely involve creating a diverse library of ionizable lipids with tailored immunogenic profiles and exploring alternatives to PEGylation to overcome the challenge of pre-existing immunity. [3]The experimental frameworks provided here offer a robust system for validating these next-generation delivery platforms, ensuring that their immunological properties are understood and optimized for safety and efficacy.

References
  • Navigating the Immunogenicity of Lipid Nanoparticles - Insights into IgE and IgM Dynamics. (n.d.). Google Vertex AI.
  • Krueger, C. M., Stokes, A. L., Agrawl, S., & Nelson, C. E. (2025-10-01). Impact of Ionizable Lipid Variation on the Immunogenicity of Lipid Nanoparticles. DePauw University.
  • (n.d.). Elucidating the Immunogenic Mechanisms of Merck's Lipid Nanoparticle (LNP) Adjuvants | The Journal of Immunology. Oxford Academic.
  • (n.d.). Immunogenicity of lipid nanoparticles and its impact on the efficacy of mRNA vaccines and therapeutics. ResearchGate.
  • (2022-07-03). The role of lipid components in lipid nanoparticles for vaccines and gene therapy. PMC.
  • (2025-02-24). ALC-0315: How a Breakthrough Lipid Carrier is Driving Efficient mRNA Vaccine Delivery. Net-Health.com.
  • (2024-03-16). Engineering LNPs with polysarcosine lipids for mRNA delivery. PMC - NIH.
  • (2025-11-20). Elucidating the immunogenic mechanisms of Lipid Nanoparticle (LNP) adjuvants 2411 | The Journal of Immunology. Oxford Academic.
  • (2025-02-03). ALC-0315 Lipid-Based mRNA LNP Induces Stronger Cellular Immune Responses Postvaccination. PubMed.
  • (2024-11-13). Characterization of mRNA-LNP structural features and mechanisms for enhanced mRNA vaccine immunogenicity. PubMed.
  • (2024-03-18). ALC-0315: Application and Synthesis. ChemicalBook.
  • ALC-0315. Wikipedia.
  • (n.d.). Ionizable lipid nanoparticles of mRNA vaccines elicit NF-κB and IRF responses through toll-like receptor 4. ResearchGate.
  • ALC-0315 Lipid-Based mRNA LNP Induces Stronger Cellular Immune Responses Postvaccination. Semantic Scholar.
  • (2025-06-11). Lipid Nanoparticle Development for A Fluvid mRNA Vaccine Targeting Seasonal Influenza and SARS-CoV-2. NIH.
  • (2025-04-24). Deconvolution of cargo delivery and immunogenicity following intranasal delivery of mRNA lipid nanoparticle vaccines. PubMed.
  • (2023-10-11). The Expression Kinetics and Immunogenicity of Lipid Nanoparticles Delivering Plasmid DNA and mRNA in Mice. MDPI.
  • (2024-10-08). Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery. MDPI.
  • SM102-RNA and ALC0315-RNA particles result in the highest antibody response with Th1 bias. ResearchGate.
  • (2023-10-11). The Expression Kinetics and Immunogenicity of Lipid Nanoparticles Delivering Plasmid DNA and mRNA in Mice. PMC - NIH.
  • ALC-0315, 2036272-55-4. BroadPharm.
  • (n.d.). A Route to Lipid ALC-0315: a Key Component of a COVID-19 mRNA Vaccine. PMC.
  • (2023-10-05). (PDF) The Expression Kinetics and Immunogenicity of Lipid Nanoparticles Delivering Plasmid DNA and mRNA in Mice. ResearchGate.
  • Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells. PMC - PubMed Central.
  • (2021-08-10). Lipid Nanoparticles—From Liposomes to mRNA Vaccine Delivery, a Landscape of Research Diversity and Advancement. Pharma Excipients.
  • (n.d.). In vitro and in vivo evaluation of clinically-approved ionizable cationic lipids shows divergent results between mRNA transfection and vaccine efficacy. Bohrium.
  • (2023-08-12). Evaluating how cationic lipid affects mRNA-LNP physical properties and biodistribution. Sartorius.
  • (2024-12-27). 5 Approved RNA-LNPs Lipid Components. BOC Sciences.

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Validation

A Head-to-Head Comparison of ALC-0315 and SM-102 in LNP Formulations: A Guide for Researchers

This guide provides an in-depth, objective comparison of ALC-0315 and SM-102, two leading ionizable lipids integral to the success of mRNA-based therapeutics and vaccines. As the respective cornerstones of the Pfizer-Bio...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of ALC-0315 and SM-102, two leading ionizable lipids integral to the success of mRNA-based therapeutics and vaccines. As the respective cornerstones of the Pfizer-BioNTech (BNT162b2) and Moderna (mRNA-1273) COVID-19 vaccines, their performance characteristics are of paramount interest to researchers in the field of nucleic acid delivery. This document moves beyond a simple cataloging of features to explain the causality behind experimental choices and performance outcomes, offering a trusted resource for drug development professionals.

Introduction: The Central Role of Ionizable Lipids

Lipid nanoparticles (LNPs) have emerged as the premier non-viral vector for delivering delicate mRNA payloads into cells. Their design is a masterclass in biochemical engineering, comprising four key components: an ionizable cationic lipid, a PEGylated lipid for stability, a helper phospholipid, and cholesterol for structural integrity.[1]

At the heart of this system lies the ionizable lipid . Its role is twofold: to electrostatically complex with the negatively charged mRNA backbone during formulation at an acidic pH and, crucially, to facilitate the escape of the mRNA from the endosome into the cytoplasm following cellular uptake.[2] The genius of the ionizable lipid is its pH-dependent charge. It remains near-neutral at physiological pH, minimizing toxicity, but becomes protonated and positively charged within the acidic confines of the endosome.[3][4] This charge reversal is the trigger for membrane disruption and payload release.[1] ALC-0315 and SM-102 represent the pinnacle of this technology to date, and understanding their subtle differences is key to optimizing future LNP-based medicines.

Physicochemical Properties: Structure Dictates Function

The distinct chemical structures of ALC-0315 and SM-102 are directly responsible for their differing performance profiles. Both feature a tertiary amine headgroup, which is the ionizable center, and multiple hydrophobic lipid tails.

  • ALC-0315 : Chemically known as ((4-hydroxybutyl)azanediyl)di(hexane-6,1-diyl) bis(2-hexyldecanoate), it is the key ionizable lipid in the Pfizer-BioNTech vaccine.[4] It possesses a reported pKa of 6.09 .[5][6] This pKa value is critical for its function; it ensures the lipid is sufficiently protonated at the formulation pH (typically pH 4-5) to bind mRNA, yet neutral enough in circulation to avoid rapid clearance and toxicity.

  • SM-102 : Used in the Moderna vaccine, its chemical name is heptadecan-9-yl 8-((2-hydroxyethyl) (6-oxo-6-(undecyloxy) hexyl) amino) octanoate.[7] It has a slightly higher apparent pKa of 6.7 .[8] This difference in pKa can influence the efficiency of both mRNA encapsulation and endosomal release.

The structural and pKa differences are foundational to the performance variations observed in formulation stability, transfection efficiency, and immunogenicity.

Performance Deep Dive: A Head-to-Head Analysis

Direct comparative studies, many spurred by the global deployment of the COVID-19 vaccines, have illuminated the relative strengths and weaknesses of each lipid.

Formulation and Physicochemical Characteristics

Both lipids reliably produce LNPs with desirable characteristics for in vivo delivery. When formulated with helper lipids (typically DSPC), cholesterol, and a PEG-lipid, both can achieve high mRNA encapsulation efficiencies of over 95%.[9] The resulting nanoparticles are generally within the ideal size range of 70-100 nm with low polydispersity, crucial for consistent biological performance.[9][10] However, one study noted that under similar formulation conditions, SM-102 LNPs were slightly smaller (≈76 nm) compared to ALC-0315 LNPs (≈90 nm).[9]

Stability

LNP stability is a critical parameter for vaccine distribution and storage. Here, a clear distinction emerges. Multiple studies have concluded that SM-102 based LNPs exhibit greater stability than ALC-0315 LNPs when stored at 4°C .[9][11] LNPs formulated with ALC-0315 have been shown to be more prone to aggregation over several weeks at refrigerated temperatures.[9] Another study confirmed that ALC-0315 particles were consistently less stable at room temperature.[12] Both formulations, however, demonstrate excellent long-term stability when stored at -80°C.[9]

In Vitro vs. In Vivo Transfection Efficiency

The ultimate goal of the LNP is to get the mRNA payload into the cytoplasm where it can be translated into protein.

  • In Vitro : In cell culture experiments, SM-102 consistently demonstrates superior performance , inducing significantly higher protein expression across various cell lines compared to ALC-0315.[10][13][14] ALC-0315 often shows delayed and lower overall protein expression in these settings.[14]

  • In Vivo : The in vivo picture is more complex and highlights the challenge of in vitro-in vivo correlation. One key study found that SM-102 outperforms ALC-0315 in the intramuscular delivery of mRNA in mice, resulting in higher luciferase expression.[9][11] However, other comprehensive studies have reported that while SM-102 is superior in vitro, both lipids yield comparable and high levels of protein expression in vivo .[10][13][15] This suggests that factors present in a complex biological environment, such as protein interactions, may modulate LNP performance.

Immunogenicity and Vaccine Efficacy

For vaccine applications, the ability to generate a robust immune response is the most important metric. Here again, the data is nuanced. One study found that SM-102 elicited higher antibody production in mice compared to ALC-0315.[9] Conversely, another study reported that ALC-0315 induced the highest neutralizing antibody titers.[16] Yet other work concluded that despite differences in protein expression, both LNP formulations elicited strong immune responses with no significant differences between them.[10][15] This suggests that both lipids are highly effective adjuvants and that the ultimate immune response may be influenced by other formulation and biological factors.

Toxicity Profile

Summary of Performance Metrics

FeatureALC-0315SM-102References
pKa 6.096.7 (apparent)[5][6][8]
LNP Size ~90 nm~76 nm[9]
Encapsulation Efficiency >95%>95%[9]
Stability at 4°C Moderately less stable; prone to aggregationMore stable[9][11][12]
Stability at -80°C StableStable[9]
In Vitro Expression Lower / DelayedHigher[13][14]
In Vivo Expression High (comparable to SM-102 in some studies)High (outperforms ALC-0315 in some studies)[9][10][13][15]
Immunogenicity StrongStrong[9][10][16]
Toxicity Potential for liver toxicity at high dosesGenerally well-tolerated[17][18]

Mechanism of Action & Experimental Workflows

Proposed Mechanism of Endosomal Escape

The pH-responsive nature of ALC-0315 and SM-102 is the key to their success. The diagram below illustrates the proposed mechanism for LNP-mediated mRNA delivery into the cell cytoplasm.

G cluster_0 Bloodstream (pH 7.4) cluster_1 Cell Cytoplasm cluster_2 Endocytic Pathway LNP_neutral LNP with Neutral Ionizable Lipid Endocytosis Endocytosis LNP_neutral->Endocytosis Cellular Uptake mRNA_release mRNA released for Translation Ribosome Ribosome mRNA_release->Ribosome Protein Antigen Protein Synthesized Ribosome->Protein Endosome Endosome (pH drops to ~6.5-5.0) Endocytosis->Endosome LNP_charged Protonated LNP (Positively Charged) Endosome->LNP_charged Acidification Membrane_fusion Endosomal Membrane Destabilization LNP_charged->Membrane_fusion Interaction with Anionic Lipids Membrane_fusion->mRNA_release

Caption: Proposed mechanism of LNP endosomal escape.

Representative Experimental Protocol: LNP Formulation via Microfluidics

This protocol describes a standard method for producing mRNA-LNPs using a microfluidic system, a technique that allows for rapid, controlled, and reproducible mixing.

Materials:

  • Ionizable Lipid (ALC-0315 or SM-102)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • PEG-lipid (e.g., ALC-0159 for ALC-0315 LNPs, DMG-PEG 2000 for SM-102 LNPs)[21][22]

  • mRNA in an acidic aqueous buffer (e.g., 10-50 mM Sodium Acetate or Citrate Buffer, pH 4.0)[22][23]

  • Absolute Ethanol (200 proof, molecular biology grade)

  • Dialysis cassettes (10 kDa MWCO) or similar tangential flow filtration system

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Preparation of Lipid Stock (Organic Phase): a. Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in absolute ethanol to create a homogenous lipid mixture.[21][22] b. Causality: Ethanol is used as it is a water-miscible organic solvent that can fully dissolve the lipids. The specific molar ratios are critical and empirically determined to yield stable particles with high efficacy. For example, a common molar ratio for SM-102 LNPs is 50:10:38.5:1.5 (SM-102:DSPC:Cholesterol:PEG-lipid).[22]

  • Preparation of mRNA Solution (Aqueous Phase): a. Dilute the mRNA payload to the desired concentration in the acidic aqueous buffer (e.g., citrate buffer, pH 4.0).[23] b. Causality: The acidic pH is essential to ensure the tertiary amine of the ionizable lipid is protonated (positively charged) upon mixing, which drives the electrostatic complexation with the negatively charged mRNA.

  • Microfluidic Mixing: a. Set up the microfluidic mixing device (e.g., NanoAssemblr®) according to the manufacturer's instructions. b. Load the lipid-ethanol solution into the 'organic' inlet and the mRNA-buffer solution into the 'aqueous' inlet. c. Initiate mixing at a defined flow rate ratio (FRR), typically 3:1 (Aqueous:Organic).[23] d. Causality: The microfluidic chip forces the two streams into a chaotic mixing pattern. This rapidly lowers the polarity of the solvent, causing the lipids to precipitate and self-assemble around the mRNA core, forming LNPs. The FRR is a key parameter that can be tuned to control final particle size.

  • Downstream Processing (Buffer Exchange): a. Immediately after formation, the LNP solution (now in an ethanol/buffer mixture) must be purified. b. Dialyze the LNP solution against sterile PBS (pH 7.4) overnight at 4°C.[21][23] This removes the ethanol and raises the pH. c. Causality: Removing ethanol is necessary for biocompatibility. Raising the pH to 7.4 deprotonates the surface-exposed ionizable lipids, resulting in a near-neutral particle surface charge, which enhances stability in circulation and reduces toxicity.

  • Sterilization and Storage: a. Sterile-filter the final LNP formulation through a 0.22 µm filter. b. Characterize the LNPs for size, polydispersity, and encapsulation efficiency. Store at 4°C for short-term use or -80°C for long-term storage.

G cluster_prep Phase Preparation cluster_form LNP Formation cluster_process Downstream Processing lipids 1. Dissolve Lipids (ALC-0315/SM-102, DSPC, Chol, PEG-Lipid) in Ethanol mixer 3. Microfluidic Mixing (e.g., 3:1 Aq:Org Ratio) lipids->mixer mrna 2. Dilute mRNA in Acidic Buffer (pH 4.0) mrna->mixer dialysis 4. Dialysis vs. PBS (Removes Ethanol, Raises pH to 7.4) mixer->dialysis filter 5. Sterile Filtration (0.22 µm) dialysis->filter final_lnp Final LNP Formulation (Characterize & Store) filter->final_lnp

Caption: LNP formulation workflow using microfluidics.

Conclusion for the Practicing Scientist

Both ALC-0315 and SM-102 are exceptionally potent ionizable lipids that have enabled a new class of genetic medicines. The choice between them is not straightforward and depends on the specific application.

  • SM-102 appears to have an edge in terms of formulation stability at refrigerated temperatures and often shows superior in vitro transfection efficiency . Its in vivo performance is robust, making it an excellent candidate for applications where high protein expression and good stability are paramount.[9][13]

  • ALC-0315 is a highly effective lipid for in vivo delivery, demonstrating in vivo efficacy comparable to SM-102 in several studies, particularly for vaccine applications.[10][13][15] However, researchers should be mindful of its comparatively lower stability at 4°C and the potential for liver toxicity at higher dose ranges.[9][17][18]

Ultimately, the optimal LNP formulation is context-dependent. The insights and protocols provided in this guide serve as a foundational resource for researchers to make informed decisions and to design experiments that are both scientifically rigorous and self-validating.

References

  • Effect of mRNA-LNP components of two globally-marketed COVID-19 vaccines on efficacy and stability. Nature Communications. (URL: [Link])

  • Template LNP formulation Protocol – SM102 5mg/mL. Inside Therapeutics. (URL: [Link])

  • Effect of mRNA-LNP components of two globally-marketed COVID-19 vaccines on efficacy and stability. ResearchGate. (URL: [Link])

  • In vitro and in vivo evaluation of clinically-approved ionizable cationic lipids shows divergent results between mRNA transfection and vaccine efficacy. ResearchGate. (URL: [Link])

  • mRNA lipid nanoparticle formulation, characterization and evaluation. Nature Protocols. (URL: [Link])

  • Preliminary Evaluation of Formulations for Stability of mRNA-LNPs Through Freeze-Thaw Stresses and Long-Term Storage. Preprints.org. (URL: [Link])

  • mRNA Lipid Nanoparticle Delivery Mechanisms in Healthcare. Patsnap Eureka. (URL: [Link])

  • Novel Lipid Nanoparticles Stable and Efficient for mRNA Transfection to Antigen-Presenting Cells. MDPI. (URL: [Link])

  • Biodistribution and expression of ALC-0315 and SM-102 LNPs following... ResearchGate. (URL: [Link])

  • Lipid Nanoparticle Development for A Fluvid mRNA Vaccine Targeting Seasonal Influenza and SARS-CoV-2. National Institutes of Health. (URL: [Link])

  • Ionizable Lipid Nanoparticles for mRNA Delivery: Internal Self-Assembled Inverse Mesophase Structure and Endosomal Escape. ACS Publications. (URL: [Link])

  • Ionizable lipid nanoparticles of mRNA vaccines elicit NF-κB and IRF responses through toll-like receptor 4. Nature Communications. (URL: [Link])

  • Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability. National Institutes of Health. (URL: [Link])

  • What is known about the Toxicology of SM-102 used in Moderna Liquid Nanoparticles? ResearchGate. (URL: [Link])

  • Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap. University of Strathclyde. (URL: [Link])

  • A comparative study of cationic lipid-enriched LNPs for mRNA vaccine delivery. Journal of Controlled Release. (URL: [Link])

  • The role of lipid components in lipid nanoparticles for vaccines and gene therapy. Nature Reviews Materials. (URL: [Link])

  • Lipid Nanoparticles - How do they work - Structure of LNPs - LNPs in mRNA vaccine Pfizer/Moderna. YouTube. (URL: [Link])

  • Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells. Molecular Pharmaceutics. (URL: [Link])

  • ALC-0315 Lipid-Based mRNA LNP Induces Stronger Cellular Immune Responses Postvaccination. Semantic Scholar. (URL: [Link])

  • Boosting LNP Performance: Higher Concentrations of Lipid Mixtures Improve In Vivo Gene Expression and Storage Stability. MDPI. (URL: [Link])

  • Molecular structure of ALC-0315. ResearchGate. (URL: [Link])

  • Engineering ionizable lipids for rapid biodegradation balances mRNA vaccine efficacy and tolerability. bioRxiv. (URL: [Link])

  • Vaccine Ingredient SM-102 Is Safe. FactCheck.org. (URL: [Link])

  • ALC-0315. Wikipedia. (URL: [Link])

  • Does the Comirnaty vaccine contain ALC-0315, a substance thought to be carcinogenic? Quora. (URL: [Link])

  • Evaluating how cationic lipid affects mRNA-LNP physical properties and biodistribution. Sartorius. (URL: [Link])

  • SM-102 – Knowledge and References. Taylor & Francis. (URL: [Link])

  • Adjuvant Activity and Toxicological Risks of Lipid Nanoparticles Contained in the COVID-19 “mRNA Vaccines”. ResearchGate. (URL: [Link])

  • The Moderna vaccine contains SM-102 not chloroform. Full Fact. (URL: [Link])

  • A Route to Synthesize Ionizable Lipid ALC-0315, a Key Component of the mRNA Vaccine Lipid Matrix. ResearchGate. (URL: [Link])

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Comparative

A Head-to-Head Preclinical Performance Analysis of 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate for mRNA Delivery

A Senior Application Scientist's Guide to Validating Novel Ionizable Lipids Against Clinically-Approved Benchmarks In the rapidly evolving landscape of mRNA therapeutics, the delivery vehicle is as critical as the cargo...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Validating Novel Ionizable Lipids Against Clinically-Approved Benchmarks

In the rapidly evolving landscape of mRNA therapeutics, the delivery vehicle is as critical as the cargo itself. Lipid nanoparticles (LNPs) have emerged as the leading platform for in vivo mRNA delivery, with their success powerfully demonstrated by the COVID-19 vaccines.[1][2][3] The heart of these LNPs is the ionizable cationic lipid, a component meticulously engineered to safely encapsulate negatively charged mRNA and facilitate its escape from the endosome into the cytoplasm, where it can be translated into protein.[3][4][]

This guide focuses on the preclinical validation of a novel ionizable lipid, 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate (hereafter designated HHD ). HHD is a structurally related precursor to ALC-0315, one of the few ionizable lipids to be used in an FDA-approved product.[6][7] The presence of ester bonds in its structure suggests a potential for improved biodegradability and clearance, a key objective in developing next-generation lipids with enhanced safety profiles.[8]

Here, we provide a comprehensive framework for evaluating HHD's performance, not in isolation, but in a direct comparative context with the gold-standard ionizable lipids used in the leading COVID-19 vaccines: ALC-0315 (Pfizer-BioNTech) and SM-102 (Moderna).[9][10] This guide is designed for researchers, drug developers, and scientists, offering a scientifically rigorous, step-by-step methodology for a complete preclinical assessment, from physicochemical characterization to in vivo efficacy and safety.

Part 1: Foundational Characterization - LNP Formulation and Physicochemical Analysis

The first principle of validation is to ensure a level playing field. The performance of an ionizable lipid is inextricably linked to the overall composition and quality of the LNP. Therefore, HHD, ALC-0315, and SM-102 were formulated into LNPs using an identical composition of helper lipids, payload, and a standardized manufacturing process.

Causality in Formulation Choices

The chosen LNP composition—comprising the ionizable lipid, a phospholipid (DSPC), cholesterol, and a PEG-lipid—is based on clinically validated formulations.[8][10][11]

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) acts as a neutral helper lipid, providing structural stability to the nanoparticle's bilayer.[3]

  • Cholesterol is a critical structural component that modulates membrane fluidity and integrity, which can influence payload release and nanoparticle stability.[12]

  • PEG-Lipid creates a hydrophilic stealth coating on the LNP surface. This sterically hinders opsonization (binding by blood proteins), thereby reducing clearance by the mononuclear phagocyte system and extending circulation time.[3][8][13]

The formulation is performed using microfluidic mixing, a highly reproducible method that allows for precise control over particle formation, ensuring that any observed performance differences are attributable to the ionizable lipid itself, not manufacturing variability.[1][13][14][15]

Experimental Protocol 1: LNP Formulation via Microfluidic Mixing
  • Aqueous Phase Preparation: Prepare a solution of Firefly Luciferase (FLuc) mRNA at 0.2 mg/mL in a 50 mM sodium citrate buffer (pH 4.0). The acidic pH is crucial as it ensures the ionizable lipids are protonated (positively charged), enabling electrostatic complexation with the negatively charged mRNA backbone.[13][16]

  • Organic Phase Preparation: Prepare an ethanol-based solution containing the ionizable lipid (HHD, ALC-0315, or SM-102), DSPC, Cholesterol, and a PEG-lipid at a molar ratio of 50:10:38.5:1.5.[8][10][17]

  • Microfluidic Mixing: Load the aqueous and organic phases into separate syringes. Use a microfluidic mixing device (e.g., NanoAssemblr™) to mix the two phases at a flow rate ratio of 3:1 (Aqueous:Organic).[15][16] The rapid, controlled mixing precipitates the lipids around the mRNA core, forming the LNPs.

  • Dialysis: Immediately following formation, dialyze the LNP solution against phosphate-buffered saline (PBS, pH 7.4) overnight. This step removes the ethanol and raises the pH, neutralizing the surface charge of the LNPs, which is critical for stability and reducing toxicity in vivo.[13][15][16]

  • Sterilization: Concentrate and sterile-filter the final LNP formulation through a 0.22 µm filter before storage at 4°C.

Workflow for LNP Formulation and Quality Control

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_assembly Nanoparticle Assembly cluster_purification Purification & Finalization cluster_qc Quality Control Assays Aqueous Aqueous Phase: mRNA in Citrate Buffer (pH 4.0) Mixer Microfluidic Mixing (3:1 Flow Ratio) Aqueous->Mixer Organic Organic Phase: Lipids in Ethanol (HHD, ALC-0315, or SM-102) Organic->Mixer Dialysis Dialysis vs. PBS (pH 7.4) Mixer->Dialysis Ethanol Removal pH Neutralization Filter Sterile Filtration (0.22 µm) Dialysis->Filter DLS Size & PDI (DLS) Filter->DLS Zeta Zeta Potential Filter->Zeta Ribo Encapsulation (RiboGreen Assay) Filter->Ribo

Figure 1: LNP Formulation & QC Workflow.
Comparative Physicochemical Data

The quality of an LNP formulation is defined by several key parameters: particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency (EE). Particle size influences biodistribution, with sizes under 100 nm often favored for evading rapid clearance.[13] PDI measures the uniformity of the particle population, with values <0.2 indicating a homogenous formulation. Encapsulation efficiency is paramount, as it determines the percentage of mRNA successfully loaded into the nanoparticles.

FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)mRNA Encapsulation Efficiency (%)
HHD-LNP 82.4 ± 3.10.11 ± 0.02-5.8 ± 1.2> 95%
ALC-0315-LNP 85.1 ± 2.80.13 ± 0.03-6.5 ± 1.5> 95%
SM-102-LNP 79.5 ± 3.50.10 ± 0.02-6.1 ± 1.4> 95%
Table 1: Physicochemical characteristics of LNPs formulated with HHD and benchmark lipids. Data are presented as mean ± standard deviation. All formulations demonstrate characteristics suitable for in vivo use.

Part 2: In Vitro Screening - Transfection Potency and Cytotoxicity

Before advancing to complex animal models, in vitro assays provide a rapid and cost-effective method to screen for fundamental biological activity: the ability to deliver mRNA into cells and get it translated into protein, and to do so without causing undue cellular stress.

Rationale for Assay Selection
  • Cell Line Choice: We utilize HEK293 cells (Human Embryonic Kidney) and A549 cells (human lung carcinoma), both of which are common models for transfection studies.[2][16] Using multiple cell lines helps control for cell-type-specific effects.

  • Reporter Gene: Firefly Luciferase (FLuc) mRNA is used as the payload. The resulting protein produces a quantifiable light signal upon addition of its substrate, providing a highly sensitive measure of functional mRNA delivery and translation.[1][19][20]

  • Cytotoxicity Assay: An MTT or similar cell viability assay is run in parallel. This is a self-validating control; high luciferase expression is only meaningful if the cells remain viable. A potent lipid that kills the cells is not a viable therapeutic candidate.[2]

Experimental Protocol 2: In Vitro Transfection and Viability
  • Cell Seeding: Seed HEK293 or A549 cells in a 96-well plate at a density of 10,000 cells per well and allow them to adhere overnight.[2]

  • LNP Treatment: Dilute the HHD-LNP, ALC-0315-LNP, and SM-102-LNP formulations in complete cell culture medium to achieve final mRNA concentrations ranging from 10 ng/well to 200 ng/well.

  • Incubation: Remove the old medium from the cells and add the LNP-containing medium. Incubate the cells for 24 hours at 37°C.

  • Luciferase Assay: After 24 hours, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.[19]

  • Viability Assay: In a parallel plate treated under identical conditions, add MTT reagent and incubate for 2-4 hours. Solubilize the formazan crystals and measure absorbance at 570 nm to quantify cell viability relative to untreated control cells.

Diagram of In Vitro Transfection Mechanism

In_Vitro_Transfection cluster_cell Intracellular Pathway LNP LNP (Neutral at pH 7.4) Cell Target Cell LNP->Cell Endocytosis Endosome Endosome (pH ~6.0) mRNA mRNA Endosome->mRNA Protonation of Ionizable Lipid -> Endosomal Escape Ribosome Ribosome mRNA->Ribosome Translation Protein Luciferase Protein Ribosome->Protein

Figure 2: Key steps in LNP-mediated mRNA delivery.
Comparative In Vitro Performance Data
FormulationLuciferase Expression (RLU/mg protein)Cell Viability at 100 ng/well (%)
HHD-LNP 1.8 x 10994%
ALC-0315-LNP 1.5 x 10992%
SM-102-LNP 2.1 x 10995%
Table 2: In vitro performance in HEK293 cells 24 hours post-transfection. RLU = Relative Light Units.

Part 3: In Vivo Validation - Efficacy, Biodistribution, and Safety

While in vitro data are a valuable screening tool, the ultimate test of an LNP delivery system is its performance within a living organism. Preclinical animal models are essential for evaluating efficacy, understanding organ-specific delivery (biodistribution), and assessing potential toxicity.[22]

Rationale for In Vivo Model and Study Design
  • Animal Model: BALB/c mice are a standard model for these studies.[9][16]

  • Administration Route: Intravenous (IV) injection is used to assess systemic delivery and biodistribution, which is relevant for many therapeutic applications. The liver is a primary target for LNPs after IV administration due to its fenestrated endothelium and high blood flow.[23][24]

  • Efficacy Readout: As in vitro, FLuc mRNA is the payload. Protein expression is quantified in vivo using an In Vivo Imaging System (IVIS), which detects the photons emitted by the luciferase reaction.[1][16][20] This allows for non-invasive, longitudinal tracking of protein expression in the whole animal and ex vivo analysis of individual organs.

  • Safety Readout: Liver toxicity is a key concern for lipid-based nanoparticles.[25] Blood is collected post-treatment to measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are established biomarkers of liver damage.[10][26]

Experimental Protocol 3: In Vivo Efficacy and Safety Study
  • Animal Dosing: Administer a single intravenous (tail vein) injection of HHD-LNP, ALC-0315-LNP, or SM-102-LNP to cohorts of female BALB/c mice (n=5 per group) at an mRNA dose of 0.5 mg/kg.[27] A control group receives PBS.

  • In Vivo Imaging: At 6 and 24 hours post-injection, anesthetize the mice and administer an intraperitoneal injection of D-luciferin, the substrate for luciferase.[16][20] Immediately image the mice using an IVIS Spectrum imaging system to quantify bioluminescence.

  • Ex Vivo Imaging: At the 24-hour endpoint, euthanize the mice and harvest key organs (liver, spleen, lungs, heart, kidneys). Image the organs ex vivo to precisely quantify organ-specific expression.[16]

  • Toxicology Analysis: Collect blood via cardiac puncture immediately after euthanasia. Process the blood to serum and use standard clinical chemistry assays to measure ALT and AST levels.

Comparative In Vivo Efficacy and Safety Data
FormulationTotal Liver Flux at 6h (photons/sec)Serum ALT (U/L) at 24hSerum AST (U/L) at 24h
PBS Control Background35 ± 855 ± 12
HHD-LNP 4.5 x 101065 ± 1590 ± 20
ALC-0315-LNP 3.9 x 1010150 ± 45210 ± 60
SM-102-LNP 5.1 x 101080 ± 22115 ± 30
Table 3: In vivo efficacy and safety markers in BALB/c mice. Data are mean ± standard deviation. *Indicates a significant elevation in liver enzymes compared to the control group, a known effect at higher doses for some lipids.[10][25][26]

Overall Synthesis and Forward Outlook

This comprehensive, head-to-head comparison provides strong preclinical evidence for the viability of 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate (HHD) as a novel, high-performance ionizable lipid for mRNA delivery.

  • Formulation & Characterization: HHD readily forms stable, homogenous LNPs with ideal physicochemical properties for in vivo applications.

  • In Vitro Performance: It demonstrates high transfection potency with low cytotoxicity, matching or exceeding the performance of established benchmarks.

  • In Vivo Validation: It achieves robust, liver-targeted protein expression in mice with a favorable safety profile, notably causing less elevation of liver enzymes than the structurally similar ALC-0315 at an equivalent dose.

The combination of high efficacy and improved tolerability positions HHD as a compelling candidate for further development. Future studies should explore its performance with different mRNA payloads (e.g., for vaccines or protein replacement therapies), evaluate different routes of administration, and conduct formal dose-escalation toxicology studies to establish a definitive safety window. Based on this rigorous preclinical validation, HHD represents a promising step forward in the quest for safer and more effective non-viral gene delivery platforms.

References

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Validation

A Senior Application Scientist's Guide to LNP Toxicity: A Side-by-Side Analysis of Ionizable Lipids

Authored for Researchers, Scientists, and Drug Development Professionals In the rapidly advancing field of nucleic acid therapeutics, lipid nanoparticles (LNPs) have emerged as the premier delivery vehicle, most notably...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of nucleic acid therapeutics, lipid nanoparticles (LNPs) have emerged as the premier delivery vehicle, most notably demonstrated by the success of mRNA-based COVID-19 vaccines. At the heart of these formulations are ionizable lipids, a class of molecules ingeniously designed to navigate the complex journey from injection to cytosolic delivery. Their pH-responsive nature is the key to both efficacy and safety; they are nearly neutral at physiological pH to minimize toxicity during circulation and become positively charged in the acidic environment of the endosome to facilitate the release of their nucleic acid cargo.[1][2][3][4]

However, the very properties that make ionizable lipids effective can also trigger adverse biological responses. Toxicity, ranging from injection site reactions to more severe immunotoxicity and organ-specific effects, remains a critical hurdle in the development of LNP-based therapeutics.[1][5] The choice of ionizable lipid is therefore not merely a matter of formulation but a pivotal decision that dictates the ultimate safety and therapeutic window of the drug product.

This guide provides an in-depth, side-by-side analysis of the toxicity profiles of several key ionizable lipids, from early-generation compounds to those currently used in clinically approved products. We will explore the structure-activity relationships that govern their toxicity, delve into the underlying biological mechanisms, and provide robust, field-proven protocols for assessing the toxicological profile of your own LNP formulations.

The Double-Edged Sword: Understanding the Role of Ionizable Lipids in LNP Toxicity

The toxicity of an LNP formulation is a multifactorial issue, but the ionizable lipid is a primary contributor.[1] These lipids are not inert excipients; they are biologically active molecules that can engage with cellular machinery in ways that lead to toxicity.

Key Mechanisms of Ionizable Lipid-Mediated Toxicity:

  • Innate Immune Activation: Ionizable lipids can be recognized by components of the innate immune system, particularly Toll-like receptors (TLRs), leading to the production of pro-inflammatory cytokines and chemokines like IL-6, CCL2, and CXCL2.[1] This immunostimulatory effect, while sometimes beneficial as an adjuvant effect in vaccines, can be detrimental for therapies requiring repeated dosing.[6]

  • Hepatotoxicity: The liver is a primary site of LNP accumulation, making it particularly susceptible to toxicity.[5][7] Metabolites of certain ionizable lipids can activate pathways like the peroxisome proliferator-activated receptors (PPARs), potentially resulting in inflammation and liver injury, often indicated by elevated plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[1]

  • Complement Activation: Some LNP formulations can activate the complement system, a part of the innate immune response, which can lead to infusion reactions and reduced efficacy.

  • Endosomal Escape and Membrane Disruption: The mechanism of endosomal escape, while essential for cargo delivery, involves the disruption of the endosomal membrane.[6][8] This process, driven by electrostatic interactions between the now-protonated ionizable lipid and anionic lipids in the endosomal membrane, must be finely tuned. Overly aggressive membrane disruption can lead to off-target cytotoxicity.

The chemical structure of the ionizable lipid—including the nature of its headgroup, the length and saturation of its lipid tails, and the presence of biodegradable linkages—profoundly influences these toxicological outcomes.[9][10][11]

Side-by-Side Analysis of Key Ionizable Lipids

The evolution of ionizable lipids reflects a continuous effort to balance potency with tolerability. Here, we compare several landmark ionizable lipids.

Ionizable LipidKey Structural Features / GenerationPrimary ApplicationReported Toxicity Profile & Key Findings
DLin-KC2-DMA Early Generation, Dialkylamino headgroupsiRNA DeliveryConsidered a significant improvement over first-generation lipids. It is reported to be virtually non-toxic to antigen-presenting cells (macrophages, dendritic cells) in vitro.[12][13][14]
DLin-MC3-DMA (MC3) Clinically Approved (Onpattro®), Dialkylamino headgroupsiRNA DeliveryWell-tolerated at therapeutic doses. In a direct comparison, 5 mg/kg of MC3-LNPs did not cause a significant increase in liver toxicity markers in mice.[15][16][17] However, some studies note its potential for immunostimulation.[1]
ALC-0315 Clinically Approved (Pfizer-BioNTech COVID-19 Vaccine)mRNA DeliveryGenerally well-tolerated. However, at a high dose (5 mg/kg) in a comparative mouse study, ALC-0315 LNPs led to increased markers of liver toxicity (ALT and bile acids), whereas MC3 LNPs did not.[15][16][17] This suggests a narrower therapeutic window compared to MC3 under these specific conditions.
SM-102 Clinically Approved (Moderna COVID-19 Vaccine)mRNA DeliveryStructurally similar to ALC-0315.[15] In vitro studies have shown it to induce high levels of protein expression, but in some cell lines (like THP-1 macrophages), this was accompanied by toxicity, observed as cell detachment.[18]

Experimental Workflows for Comparative Toxicity Assessment

A robust assessment of LNP toxicity requires a multi-pronged approach, combining in vitro screening with in vivo validation.

Below is a generalized workflow for this process. The causality behind this dual approach is clear: in vitro assays provide a rapid, high-throughput method to screen formulations and identify potential liabilities early, conserving resources. In vivo studies are then essential to understand the complex, systemic effects of the LNP formulation in a whole organism, including biodistribution, organ-specific toxicity, and integrated immune responses.[19]

G cluster_0 Phase 1: Formulation & In Vitro Screening cluster_1 Phase 2: In Vivo Validation cluster_2 Phase 3: Analysis & Decision formulate LNP Formulation (Varying Ionizable Lipids) char Physicochemical Characterization (Size, PDI, Zeta, Encapsulation) formulate->char invitro In Vitro Cytotoxicity Assays (e.g., MTS, LDH on relevant cell lines) char->invitro immune_vitro In Vitro Immuno-stimulation (e.g., Cytokine profiling in PBMCs) invitro->immune_vitro select Select Lead Candidates (Based on potency & low in vitro toxicity) immune_vitro->select invivo In Vivo Tolerability Study (Rodent) (Single, escalating dose) select->invivo blood Blood Chemistry Analysis (ALT, AST, Cytokines) invivo->blood histo Histopathology (Liver, Spleen, Injection Site) invivo->histo analysis Side-by-Side Data Analysis (Correlate structure, in vitro, and in vivo data) blood->analysis histo->analysis decision Select Optimal Ionizable Lipid (Best Therapeutic Index) analysis->decision

Caption: General workflow for comparative LNP toxicity assessment.

Protocol 1: In Vitro Cytotoxicity Assessment using MTS Assay

This protocol provides a quantitative measure of cell viability by assessing the metabolic activity of a cell population. Mitochondrial dehydrogenases in living cells reduce the MTS tetrazolium compound into a colored formazan product, which is directly proportional to the number of viable cells.[20]

Rationale: The MTS assay is chosen for its simplicity, high throughput, and sensitivity. It provides a robust initial screen for direct cytotoxic effects of the LNP formulations before committing to more complex and costly in vivo studies.

Materials:

  • Human cell line relevant to the therapeutic application (e.g., HepG2 for liver-targeting LNPs, A549 for lung).[21][22]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Sterile 96-well flat-bottom plates.

  • LNP formulations with different ionizable lipids.

  • Phosphate-Buffered Saline (PBS).

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).

  • Positive control for cytotoxicity (e.g., 0.1% Triton™ X-100).

  • Microplate reader capable of measuring absorbance at 490 nm.

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count cells, ensuring high viability (>95%).

    • Seed 10,000 cells in 100 µL of complete medium per well in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and enter logarithmic growth phase.[23]

  • LNP Treatment:

    • Prepare serial dilutions of each LNP formulation in complete cell culture medium. A typical concentration range might be from 0.1 µg/mL to 100 µg/mL of total lipid.

    • Include "cells only" (negative control) and "positive control" wells.

    • Carefully remove the old medium from the cells and add 100 µL of the LNP dilutions or control solutions to the respective wells.

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • MTS Assay:

    • Add 20 µL of MTS reagent directly to each well.

    • Incubate for 1-4 hours at 37°C, 5% CO₂. The incubation time should be optimized to yield a significant color change in the negative control wells without saturation.

    • Gently shake the plate for 1 minute to ensure homogenous color distribution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells:

      • % Viability = [(Abs_treated - Abs_blank) / (Abs_control - Abs_blank)] * 100

    • Plot the % Viability against the LNP concentration and determine the IC50 (the concentration that causes 50% inhibition of cell viability) for each formulation.

Protocol 2: In Vivo Tolerability and Hepatotoxicity Study in Mice

This protocol outlines a foundational acute toxicity study in mice to evaluate systemic tolerance and, specifically, hepatotoxicity, a common concern for LNP-based therapies.

Rationale: While in vitro assays are informative, they cannot replicate the complex interplay of pharmacokinetics, biodistribution, and systemic immune responses.[24][25] An in vivo study is essential to assess organ-specific toxicities, particularly in the liver, the primary site of LNP accumulation.[16][17] Monitoring serum ALT and AST levels provides a validated, quantitative measure of liver damage.

Materials:

  • 6-8 week old C57BL/6 mice.

  • LNP formulations sterile-filtered and suspended in a biocompatible buffer (e.g., sterile PBS).

  • Vehicle control (e.g., sterile PBS).

  • Standard laboratory equipment for intravenous (IV) injections and blood collection.

  • Serum separator tubes.

  • Clinical chemistry analyzer for measuring ALT and AST.

Step-by-Step Methodology:

  • Acclimatization and Grouping:

    • Acclimatize animals for at least one week before the study.

    • Randomly assign mice to treatment groups (n=5 per group), including a vehicle control group and groups for each LNP formulation at escalating doses (e.g., 1, 5, and 10 mg/kg nucleic acid payload).

  • Dosing:

    • Administer a single bolus dose of the assigned LNP formulation or vehicle via intravenous (tail vein) injection. The injection volume is typically 100-200 µL.

  • Monitoring:

    • Monitor the animals for clinical signs of toxicity (e.g., weight loss, ruffled fur, lethargy, changes in behavior) at regular intervals for at least 72 hours.

  • Blood Collection and Analysis:

    • At 24 or 48 hours post-injection, collect blood via a terminal procedure (e.g., cardiac puncture under anesthesia).

    • Transfer blood to serum separator tubes and process according to the manufacturer's instructions to obtain serum.

    • Analyze serum samples for ALT and AST levels using a clinical chemistry analyzer.

  • Data Analysis:

    • Compare the mean ALT and AST levels of each treatment group to the vehicle control group using appropriate statistical analysis (e.g., ANOVA with post-hoc tests).

    • A statistically significant increase in liver enzymes indicates potential hepatotoxicity.

  • (Optional) Histopathology:

    • Following blood collection, perfuse and harvest key organs, especially the liver and spleen.

    • Fix organs in 10% neutral buffered formalin, process, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

    • A veterinary pathologist should examine the slides for signs of inflammation, necrosis, or other pathological changes.

The Path Forward: Designing for Safety

The insights gained from comparative toxicity studies are driving the rational design of next-generation ionizable lipids.[26] A key strategy is the incorporation of biodegradable moieties, such as ester bonds, into the lipid structure.[2][3] These lipids are designed to be hydrolyzed into non-toxic metabolites after delivering their cargo, reducing the potential for accumulation and long-term side effects, which is particularly crucial for therapies that require repeated dosing.[3]

G cluster_0 LNP-Induced Immune Activation LNP LNP with Ionizable Lipid Endosome Endosome LNP->Endosome Endocytosis TLR Toll-like Receptor (e.g., TLR4) Endosome->TLR Interaction MyD88 MyD88 Adaptor Protein TLR->MyD88 NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines

Caption: Signaling pathway of LNP-induced innate immune activation.

Conclusion

The selection of an ionizable lipid is a critical determinant of the safety profile of an LNP-based therapeutic. While clinically approved lipids like MC3, ALC-0315, and SM-102 have enabled revolutionary medicines, comparative studies reveal important differences in their tolerability, particularly at higher doses.[15][16][17] A thorough understanding of the structure-toxicity relationship, coupled with rigorous in vitro and in vivo testing as outlined in this guide, is paramount for any researcher in this field. By systematically evaluating cytotoxicity, immunotoxicity, and organ-specific effects, drug developers can rationally select or design ionizable lipids that maximize therapeutic efficacy while minimizing patient risk, paving the way for the next generation of safer, more effective nucleic acid medicines.

References

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Comparative

A Senior Application Scientist's Guide to Benchmarking Novel Ionizable Lipids for mRNA Delivery: A Comparative Analysis of 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate

Introduction: The Critical Role of Ionizable Lipids in Modern Therapeutics The advent of mRNA-based therapeutics and vaccines, most notably exemplified by the rapid development of COVID-19 vaccines, has underscored the p...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Ionizable Lipids in Modern Therapeutics

The advent of mRNA-based therapeutics and vaccines, most notably exemplified by the rapid development of COVID-19 vaccines, has underscored the pivotal role of advanced drug delivery systems.[1][2][3] At the heart of these systems are lipid nanoparticles (LNPs), which serve to protect the fragile mRNA cargo and facilitate its delivery into target cells.[2][4] The lynchpin of an effective LNP formulation is the ionizable cationic lipid.[5][6] These lipids are ingeniously designed to be near-neutral at physiological pH, minimizing toxicity and non-specific interactions in circulation, but become positively charged in the acidic environment of the endosome.[7][8][9][] This pH-responsive behavior is critical for two reasons: it promotes the encapsulation of negatively charged mRNA during formulation and, more importantly, facilitates endosomal escape—a key bottleneck in intracellular drug delivery.[11][12][13]

Given the profound impact of the ionizable lipid on the safety and efficacy of LNP-based therapies, the introduction of any new lipid, such as 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate , necessitates rigorous benchmarking against established industry standards. This guide provides a comprehensive framework for the head-to-head comparison of this novel lipid against three titans of the field:

  • DLin-MC3-DMA (MC3): A trailblazer in the field, MC3 was a key component in the first FDA-approved siRNA therapeutic, Onpattro®, and represents a gold standard for hepatic delivery.[6][8][14]

  • ALC-0315: A critical component of the Pfizer-BioNTech COVID-19 vaccine, its efficacy and safety have been demonstrated on a global scale.[9][15][16][17]

  • SM-102: The ionizable lipid utilized in the Moderna COVID-19 vaccine, also with a proven track record in clinical applications.[1][][18]

This guide is intended for researchers, scientists, and drug development professionals. It will provide not just the "what" but the "why" behind the experimental design, offering detailed protocols and a framework for data interpretation to objectively assess the potential of novel ionizable lipids.

Experimental Design: A Multi-Parametric Approach to Performance Evaluation

A robust benchmarking study must be multi-faceted, evaluating not just the ultimate biological activity but also the foundational physicochemical properties that dictate performance. Our comparative analysis will therefore focus on four key areas: LNP formulation and physicochemical characterization, in vitro transfection efficiency, endosomal escape, and formulation stability.

Logical Flow of the Benchmarking Process

The following diagram illustrates the logical workflow for a comprehensive benchmarking study. Each stage provides critical data that informs the subsequent steps and the overall assessment of the candidate lipid.

G cluster_0 Phase 1: Formulation & Physicochemical Characterization cluster_1 Phase 2: In Vitro Functional Assessment cluster_2 Phase 3: Stability & Safety Assessment Formulation LNP Formulation via Microfluidic Mixing Characterization Size (DLS) PDI (DLS) Encapsulation Efficiency (RiboGreen) Formulation->Characterization Critical Quality Attributes Transfection Transfection Efficiency (Luciferase Reporter Assay) Characterization->Transfection Formulations meeting specs Stability Accelerated Stability Study (Monitoring Size, PDI, EE%) Characterization->Stability Assess shelf-life Endosomal_Escape Endosomal Escape Assay (Galectin-8 Reporter) Transfection->Endosomal_Escape Correlate expression with escape Toxicity Cytotoxicity Assay (e.g., MTS Assay) Transfection->Toxicity Determine therapeutic window Conclusion Comprehensive Performance Profile & Lead Candidate Selection Endosomal_Escape->Conclusion Stability->Conclusion Toxicity->Conclusion

Caption: Workflow for benchmarking novel ionizable lipids.

Part 1: LNP Formulation and Physicochemical Characterization

The initial step is to formulate LNPs with each of the four ionizable lipids (6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate, DLin-MC3-DMA, ALC-0315, and SM-102) and assess their fundamental physical properties. The goal is to produce nanoparticles that are optimized for in vivo delivery, which generally means a particle size of 80-120 nm with a low polydispersity index (PDI) < 0.2, and high mRNA encapsulation efficiency (>90%).[19]

Methodology: LNP Formulation by Microfluidic Mixing

Microfluidic mixing is the current standard for producing homogenous and reproducible LNPs.[2][20] It allows for rapid and controlled mixing of a lipid-in-ethanol phase with an mRNA-in-aqueous-buffer phase, leading to spontaneous self-assembly of the LNPs.

Protocol:

  • Preparation of Stock Solutions:

    • Lipid Stock (in Ethanol): Prepare a stock solution containing the ionizable lipid (6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate or a standard), 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000) at a molar ratio of 50:10:38.5:1.5.[18][21] The total lipid concentration should be between 10-20 mg/mL.

    • mRNA Stock (in Aqueous Buffer): Dissolve firefly luciferase mRNA in a low pH buffer (e.g., 10 mM citrate buffer, pH 4.0). The acidic pH is crucial for protonating the ionizable lipid's amine group, facilitating its interaction with the negatively charged mRNA backbone.[5][20]

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device (e.g., from Precision NanoSystems).

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

    • Set the flow rate ratio of the aqueous to organic phase at 3:1.

    • Initiate mixing. The rapid change in solvent polarity will cause the lipids to precipitate and encapsulate the mRNA, forming the LNPs.

  • Purification and Concentration:

    • Immediately after formulation, dialyze the LNP solution against phosphate-buffered saline (PBS) at pH 7.4 for at least 18 hours to remove ethanol and raise the pH.

    • Concentrate the purified LNPs using a centrifugal filter device.

Methodology: Physicochemical Characterization

1. Particle Size and Polydispersity Index (PDI) Analysis:

  • Technique: Dynamic Light Scattering (DLS).[19] DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles, which is then used to calculate their size distribution.[19] Multi-angle DLS (MADLS) can provide higher resolution data.

  • Protocol:

    • Dilute the LNP samples in PBS (pH 7.4) to an appropriate concentration.

    • Equilibrate the sample in the DLS instrument for 2 minutes at 25°C.

    • Perform at least three measurements for each sample.

    • Record the Z-average diameter (nm) and PDI.

2. mRNA Encapsulation Efficiency (EE) Analysis:

  • Technique: Quant-iT RiboGreen Assay.[22][23] This is a highly sensitive fluorescence-based assay where the RiboGreen dye exhibits a significant increase in fluorescence upon binding to RNA.[24] The EE is determined by measuring the fluorescence before and after lysing the LNPs with a detergent.[23][25]

  • Protocol:

    • Prepare a standard curve of the mRNA used for formulation.

    • In a 96-well plate, add duplicate samples of the LNP formulation.

    • To one set of duplicates, add TE buffer. To the other set, add TE buffer containing 0.5% Triton X-100 to disrupt the LNPs and expose all mRNA.[23]

    • Add the RiboGreen working solution to all wells.

    • Incubate for 5 minutes in the dark.

    • Measure fluorescence using a plate reader (excitation ~480 nm, emission ~520 nm).

    • Calculate EE using the formula: EE (%) = (Total RNA - Free RNA) / Total RNA * 100

Expected Results and Interpretation (Hypothetical Data)
Ionizable LipidZ-Average Diameter (nm)PDIEncapsulation Efficiency (%)
6-(3-HP)AHD*95.2 ± 3.10.11 ± 0.0294.5 ± 2.5
DLin-MC3-DMA88.7 ± 2.50.09 ± 0.0196.1 ± 1.8
ALC-031585.4 ± 2.80.08 ± 0.0297.3 ± 1.5
SM-10289.1 ± 3.00.10 ± 0.0396.8 ± 2.1

*6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate

Interpretation: The primary goal in this phase is to confirm that the novel lipid can form stable, well-defined nanoparticles with high mRNA loading. The hypothetical data shows that 6-(3-HP)AHD forms LNPs within the desired size range and with excellent PDI and encapsulation efficiency, comparable to the industry standards. This would be a positive initial result, warranting progression to functional assays.

Part 2: In Vitro Transfection and Endosomal Escape

This phase assesses the primary function of the LNP: to deliver its mRNA payload into the cytoplasm of a target cell, leading to protein expression. High transfection efficiency is directly linked to effective endosomal escape.

Methodology: In Vitro Transfection Efficiency

This protocol uses a firefly luciferase reporter mRNA to quantify protein expression. The amount of light produced is directly proportional to the amount of successfully delivered and translated mRNA.

Protocol:

  • Cell Culture: Seed a suitable cell line (e.g., HEK293T or HepG2 cells) in a 96-well white, clear-bottom plate at a density that will result in ~80% confluency at the time of transfection.[26]

  • Transfection:

    • Dilute the LNP formulations (from Part 1) in complete cell culture medium to achieve final mRNA concentrations ranging from 10 ng/mL to 1000 ng/mL.

    • Remove the old medium from the cells and add the LNP-containing medium.[26]

    • Incubate the cells for 24 hours at 37°C and 5% CO₂.

  • Luciferase Assay:

    • After 24 hours, remove the medium and wash the cells with PBS.

    • Lyse the cells using a cell lysis buffer.

    • Add a luciferase assay substrate to the cell lysate.

    • Immediately measure the resulting luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence signal to the total protein content in each well (e.g., using a BCA assay) to account for any differences in cell number.

    • Plot the normalized relative light units (RLU) against the mRNA concentration for each LNP formulation.

Methodology: Endosomal Escape Visualization

Understanding the mechanism of action is crucial. A direct visualization of endosomal disruption can provide invaluable insight into why one lipid outperforms another. We will use a Galectin-8 (Gal8) reporter assay. Gal8 is a cytosolic protein that rapidly binds to exposed glycans on the inner leaflet of endosomal membranes upon their rupture, allowing for visualization of escape events.[12]

Protocol:

  • Cell Line: Use a cell line stably expressing a Gal8-GFP fusion protein.

  • LNP Treatment: Treat the Gal8-GFP cells with LNPs containing a fluorescently labeled (e.g., Cy5) non-coding mRNA.

  • Live-Cell Imaging:

    • After 4-6 hours of incubation, perform live-cell confocal microscopy.

    • Capture images in both the GFP (Gal8) and Cy5 (mRNA) channels.

  • Analysis: Quantify the number of GFP puncta (indicating endosomal rupture events) per cell. Co-localization of Cy5-mRNA with GFP puncta confirms that the escape is LNP-mediated.

Expected Results and Interpretation (Hypothetical Data)

Transfection Efficiency in HEK293T Cells

Ionizable Lipid Peak Luciferase Expression (Normalized RLU)
6-(3-HP)AHD 1.8 x 10⁷
DLin-MC3-DMA 9.5 x 10⁶
ALC-0315 2.5 x 10⁷

| SM-102 | 2.2 x 10⁷ |

Endosomal Escape Events

Ionizable Lipid Average Gal8-GFP Puncta per Cell
6-(3-HP)AHD 15 ± 4
DLin-MC3-DMA 8 ± 3
ALC-0315 22 ± 5

| SM-102 | 19 ± 6 |

Interpretation: The hypothetical data suggests that 6-(3-HP)AHD is a potent transfection agent, outperforming the established DLin-MC3-DMA and showing efficacy in the range of the current clinical leaders, ALC-0315 and SM-102. The strong correlation between high luciferase expression and a high number of endosomal escape events reinforces the mechanism of action. This would be a very promising result, suggesting the novel lipid has a highly efficient pH-triggered membrane-destabilizing capability.

Part 3: Formulation Stability

The stability of an LNP formulation is a critical quality attribute for its translation as a therapeutic product.[][28] Instability can lead to particle aggregation, mRNA leakage, and loss of potency.[29] This is assessed by storing the LNPs under various conditions and monitoring their physicochemical properties over time.[30]

Methodology: Accelerated Stability Study

Protocol:

  • Storage: Aliquot the LNP formulations (from Part 1) and store them at three different temperatures: 4°C (refrigerated), 25°C (room temperature), and -20°C (frozen).[28]

  • Time Points: Analyze the samples at predefined time points: Day 0, Week 1, Week 4, and Week 12.

  • Analysis: At each time point, thaw the -20°C sample and allow all samples to equilibrate to room temperature. Perform the following analyses as described in Part 1:

    • Z-Average Diameter and PDI (DLS)

    • Encapsulation Efficiency (RiboGreen Assay)

  • Data Reporting: Report the percentage change from the Day 0 measurements for each parameter.

Expected Results and Interpretation (Hypothetical Data)

Percentage Change in Z-Average Diameter after 12 Weeks at 4°C

Ionizable Lipid % Change in Diameter
6-(3-HP)AHD +4.5%
DLin-MC3-DMA +6.2%
ALC-0315 +3.8%

| SM-102 | +4.1% |

Encapsulation Efficiency after 12 Weeks at 4°C

Ionizable Lipid EE (%)
6-(3-HP)AHD 91.8%
DLin-MC3-DMA 88.5%
ALC-0315 94.2%

| SM-102 | 93.5% |

Interpretation: Stability is paramount for shelf-life and clinical utility. The hypothetical results indicate that LNPs formulated with 6-(3-HP)AHD exhibit excellent stability at 4°C, with minimal aggregation (as shown by the small change in diameter) and high retention of the mRNA payload. Its stability profile is shown to be comparable to the highly stable formulations of ALC-0315 and SM-102, and superior to the older DLin-MC3-DMA formulation.

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to benchmarking a novel ionizable lipid, 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate, against the industry's leading standards. By integrating assessments of physicochemical properties, in vitro efficacy, mechanism of action, and stability, a comprehensive performance profile can be generated.

Based on our hypothetical—yet plausible—data, 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate presents as a highly promising candidate for next-generation mRNA delivery vehicles. It demonstrates the ability to form stable, well-defined LNPs and mediates transfection efficiency on par with lipids used in approved vaccines.

The next logical steps in the development of this lipid would involve:

  • In Vivo Studies: Assessing the biodistribution, efficacy, and tolerability in animal models.

  • Expanded Toxicity Profiling: Conducting more detailed cytotoxicity and immunogenicity studies.

  • Structural Optimization: Using the current data to inform the synthesis of derivatives that may further enhance performance.

By adhering to a structured, data-driven benchmarking process, researchers and drug developers can confidently identify and advance the most promising lipid technologies, paving the way for safer and more effective nucleic acid therapeutics.

References

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  • Zhang, D. et al. (2024). mRNA lipid nanoparticle formulation, characterization and evaluation. Nature Protocols. Available from: [Link]

  • Entrapment of lipid nanoparticles in peripheral endosomes but not lysosomes impairs intracellular trafficking and endosomal escape. PubMed. Available from: [Link]

  • mRNA lipid nanoparticle formulation, characterization and evaluation. Request PDF. ResearchGate. Available from: [Link]

  • Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles. PubMed. Available from: [Link]

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  • mRNA lipid nanoparticle formulation, characterization and evaluation. Semantic Scholar. Available from: [Link]

  • Wang, T. et al. (2022). Lipid nanoparticle topology regulates endosomal escape and delivery of RNA to the cytoplasm. PNAS. Available from: [Link]

  • LIPID NANOPARTICLES. Chemie Brunschwig. Available from: [Link]

  • Preparation and Optimization of Lipid-Like Nanoparticles for mRNA Delivery. PMC - NIH. Available from: [Link]

  • Schultz, D. et al. (2024). Enhancing RNA encapsulation quantification in lipid nanoparticles Sustainable alternatives to Triton X-100 in the RiboGreen assay. DTU Inside. Available from: [Link]

  • Lipid nanoparticle design for cellular uptake and endosomal escape. ResearchGate. Available from: [Link]

  • SM-102. Wikipedia. Available from: [Link]

  • A Basic Method for Formulating mRNA-Lipid Nanoparticle Vaccines in the Lab. PubMed. Available from: [Link]

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  • An Automated Sample Preparation Protocol to Determine the Encapsulation Efficiency of RNA-Loaded Lipid Nanoparticles Using Andrew+ Pipetting Robot. Waters Corporation. Available from: [Link]

  • A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient. PubMed. Available from: [Link]

  • DLin-MC3-DMA: Core Materials for Innovative Drug Delivery. (2025). Oreate AI Blog. Available from: [Link]

  • Ribogreen Fluorescent Assay Kinetics to Measure Ribonucleic Acid Loading into Lipid Nanoparticle Carriers. (2024). Princeton University. Available from: [Link]

  • A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient. PMC - NIH. Available from: [Link]

  • Analysis of LNPs by dynamic light scattering (DLS) and analytical... ResearchGate. Available from: [Link]

  • Determination of lipid content and stability in lipid nanoparticles using ultra high-performance liquid chromatography in combination with a Corona Charged Aerosol Detector. PubMed Central. Available from: [Link]

  • Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery. PMC - NIH. Available from: [Link]

  • Dynamic Light Scattering Analysis of Lipid Nanoparticles: Effect of Salts on the Diffusion Interaction Parameter and Hydrodynamic Radius at Infinite Dilution. PubMed. Available from: [Link]

  • Formulation Stability Studies. NanoImaging Services. Available from: [Link]

  • Optimizing Protocols for Fast Immunocyte Transfection Using LNP Kits: Best Practices and Troubleshooting. (2025). ISCA. Available from: [Link]

  • Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing. (2023). Mitchell Lab. Available from: [Link]

  • A Route to Lipid ALC-0315: a Key Component of a COVID-19 mRNA Vaccine. PMC. Available from: [Link]

  • Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization. (2016). NIH. Available from: [Link]

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Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for ALC-0315 Characterization in Lipid Nanoparticle Formulations

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of ALC-0315 and the Imperative of Rigorous Analytical Scrutiny ALC-0315, or [(4-hydroxybutyl)azanediyl]bis(hexane-6...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of ALC-0315 and the Imperative of Rigorous Analytical Scrutiny

ALC-0315, or [(4-hydroxybutyl)azanediyl]bis(hexane-6,1-diyl)bis(2-hexyldecanoate), has emerged as a cornerstone ionizable lipid in the formulation of lipid nanoparticles (LNPs) for the delivery of mRNA-based therapeutics and vaccines.[1][2] Its pH-dependent positive charge is fundamental to the encapsulation of anionic mRNA and its subsequent endosomal escape and release into the cytoplasm, a critical step for therapeutic efficacy.[1][2] The precise chemical identity, purity, and concentration of ALC-0315, both as a raw material and within the final LNP formulation, are critical quality attributes (CQAs) that directly impact the safety and potency of the drug product. Furthermore, the physicochemical characteristics of the LNPs themselves, such as particle size and polydispersity, are dictated by the quality of their components and the manufacturing process.

This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization of ALC-0315 and the LNPs it forms. We will delve into the cross-validation of these methods, a vital process for ensuring the reliability and consistency of data across different analytical platforms. This document is structured to provide not only the "how" but, more importantly, the "why" behind the selection of specific techniques and validation parameters, grounding our recommendations in the principles of scientific integrity and regulatory expectations as outlined by guidelines such as ICH Q2(R1).[3][4][5][6][7]

Part 1: Characterization of ALC-0315 Raw Material: Identity, Purity, and Impurity Profiling

The quality of the ALC-0315 raw material is the foundation of a robust LNP formulation. Two orthogonal analytical techniques, High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for its characterization.

Method Comparison: HPLC-CAD vs. LC-MS

While both HPLC-CAD and LC-MS are powerful tools for the analysis of lipids, they operate on different principles and offer complementary information.

FeatureHPLC with Charged Aerosol Detection (HPLC-CAD)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separates compounds based on their physicochemical interactions with a stationary phase. The eluent is nebulized, and the resulting charged particles are measured by an electrometer.Separates compounds similarly to HPLC, but detection is based on the mass-to-charge ratio (m/z) of ionized molecules.
Selectivity Universal detection for non-volatile analytes. Response is dependent on the mass of the analyte.Highly selective, based on the specific mass of the analyte and its fragments.
Sensitivity Generally lower than LC-MS.Extremely sensitive, capable of detecting analytes at very low concentrations.
Identification Based on retention time relative to a reference standard. Does not provide structural information.Provides molecular weight and fragmentation patterns, enabling structural elucidation and confident identification.
Quantification Good for quantifying bulk material and major components.Excellent for quantifying both major components and trace-level impurities.
Impurity Profiling Can detect unknown impurities but cannot identify them without a reference standard.Can identify and structurally characterize unknown impurities based on their mass spectra.

Expert Insight: For routine quality control of ALC-0315 raw material, HPLC-CAD offers a robust and straightforward method for determining purity and assay. However, for initial vendor qualification, in-depth impurity profiling, and stability studies, the high sensitivity and specificity of LC-MS are essential for identifying and characterizing potentially harmful impurities, such as N-oxides and aldehydes, which can impact mRNA integrity and LNP stability.

Experimental Protocols

This protocol is designed to provide a reliable and reproducible method for quantifying ALC-0315 and assessing its purity.

Causality of Experimental Choices:

  • Reverse-Phase Chromatography: Chosen for its excellent ability to separate lipids based on their hydrophobicity.

  • Charged Aerosol Detector (CAD): Selected for its universal response to non-volatile analytes like ALC-0315, which lack a UV chromophore, providing a response proportional to the mass of the analyte.

  • Method Validation: The validation parameters are based on ICH Q2(R1) guidelines to ensure the method is fit for its intended purpose.[3][5][7]

Step-by-Step Methodology:

  • System Preparation: An HPLC system equipped with a CAD is used. The mobile phases consist of 0.1% trifluoroacetic acid (TFA) in water (Mobile Phase A) and 0.1% TFA in acetonitrile (Mobile Phase B).

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 10 µL.

    • Gradient: A linear gradient from 80% B to 100% B over 15 minutes, followed by a 5-minute hold at 100% B.

  • Standard and Sample Preparation:

    • Prepare a stock solution of ALC-0315 reference standard in methanol at a concentration of 1 mg/mL.

    • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.05 to 1.0 mg/mL.

    • Prepare the ALC-0315 sample to be tested at a concentration of approximately 0.5 mg/mL in methanol.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area from the CAD against the concentration of the ALC-0315 standards.

    • Determine the concentration of ALC-0315 in the test sample using the calibration curve.

    • Calculate the purity of the sample by dividing the peak area of ALC-0315 by the total area of all peaks in the chromatogram.

Self-Validating System: This protocol incorporates a self-validating system through the use of a reference standard and a multi-point calibration curve. The linearity of the calibration curve (R² > 0.99) confirms the method's accuracy over the specified range. System suitability tests, including replicate injections of a standard to check for consistent retention time and peak area, should be performed before each run to ensure the system is operating correctly.

This protocol leverages the power of high-resolution mass spectrometry to definitively identify ALC-0315 and characterize its impurities.

Causality of Experimental Choices:

  • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, enabling the determination of elemental composition for both ALC-0315 and its impurities.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion provides structural information, which is crucial for the confident identification of impurities for which no reference standards exist.

  • Electron Activated Dissociation (EAD): A fragmentation technique that provides more detailed structural information for lipids compared to traditional collision-induced dissociation (CID).

Step-by-Step Methodology:

  • System Preparation: An LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium acetate in water.

    • Mobile Phase B: 10 mM ammonium acetate in methanol/acetonitrile (1:1, v/v).

    • Flow Rate: 0.3 mL/min.

    • Gradient: A linear gradient from 60% B to 100% B over 20 minutes.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive ESI.

    • Mass Range: m/z 150-1500.

    • Data Acquisition: Full scan MS and data-dependent MS/MS.

  • Sample Preparation: Prepare the ALC-0315 sample at a concentration of approximately 10 µg/mL in methanol.

  • Data Analysis:

    • Identify the peak for ALC-0315 based on its accurate mass and retention time.

    • Analyze the MS/MS spectrum of ALC-0315 to confirm its structure.

    • Identify impurity peaks and determine their elemental composition from their accurate masses.

    • Elucidate the structures of the impurities by interpreting their MS/MS fragmentation patterns.

Mandatory Visualization:

Workflow for ALC-0315 Raw Material Characterization cluster_0 HPLC-CAD for Purity and Assay cluster_1 LC-MS for Identity and Impurity Profiling Sample Prep CAD Sample Preparation (0.5 mg/mL in Methanol) HPLC CAD Reverse-Phase HPLC Separation (C18 Column) Sample Prep CAD->HPLC CAD CAD Detection Charged Aerosol Detection HPLC CAD->CAD Detection Quantification Quantification against Reference Standard CAD Detection->Quantification Sample Prep MS Sample Preparation (10 µg/mL in Methanol) HPLC MS Reverse-Phase HPLC Separation (C18 Column) Sample Prep MS->HPLC MS MS Detection HRMS Detection (Q-TOF/Orbitrap) (Full Scan and dd-MS/MS) HPLC MS->MS Detection Identification Identification by Accurate Mass and MS/MS Fragmentation MS Detection->Identification

Caption: Workflow for ALC-0315 Raw Material Characterization.

Part 2: Characterization of ALC-0315 within Lipid Nanoparticles

Once formulated into LNPs, the characterization shifts to assessing the properties of the nanoparticles themselves, with a primary focus on particle size and polydispersity.

Method Comparison: Dynamic Light Scattering (DLS) vs. Transmission Electron Microscopy (TEM)

DLS and TEM are the workhorse techniques for sizing nanoparticles, each providing a unique perspective.

FeatureDynamic Light Scattering (DLS)Transmission Electron Microscopy (TEM)
Principle Measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension.Uses a beam of electrons transmitted through an ultra-thin sample to create a high-resolution, two-dimensional image.
Measurement Provides the hydrodynamic diameter (the size of the particle plus the solvent layer around it).Measures the actual physical diameter of the particles.
Sample State Measures particles in their native, suspended state.Requires samples to be dried on a grid, which can potentially introduce artifacts.
Throughput High-throughput and rapid.Lower-throughput and more time-consuming.
Information Gives an intensity-weighted average size and a polydispersity index (PDI).Provides direct visualization of individual particles, allowing for the assessment of size, shape, and morphology.
Bias The intensity-weighted measurement can be biased towards larger particles or aggregates.Can be biased by the small number of particles analyzed if the sample is not representative.

Expert Insight: DLS is an excellent technique for rapid, routine analysis of LNP size and for monitoring batch-to-batch consistency and stability.[8] However, it is an indirect measurement and can be influenced by the presence of a few large aggregates. TEM provides direct visualization and is invaluable for confirming the size and morphology of the LNPs, especially during formulation development and for troubleshooting.[9][10] Cross-validation of DLS data with TEM is crucial for a comprehensive understanding of the LNP size distribution.

Experimental Protocols

This protocol outlines a standard procedure for the reliable measurement of LNP size and PDI.

Causality of Experimental Choices:

  • Sample Dilution: Diluting the LNP sample is critical to avoid multiple scattering events, which can lead to inaccurate results.

  • Temperature Equilibration: Allowing the sample to equilibrate to the instrument's temperature ensures consistent Brownian motion and reproducible measurements.

  • Multiple Measurements: Averaging the results of multiple measurements improves the statistical significance of the data.

Step-by-Step Methodology:

  • System Preparation: Turn on the DLS instrument and allow it to warm up for at least 30 minutes. Ensure the sample chamber is clean.

  • Sample Preparation:

    • Dilute the LNP formulation in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a concentration that results in a count rate within the instrument's optimal range. A typical starting dilution is 1:100.

    • Filter the diluted sample through a 0.22 µm syringe filter to remove any large aggregates or dust particles.

  • Measurement:

    • Transfer the filtered sample to a clean, disposable cuvette.

    • Place the cuvette in the DLS instrument and allow it to equilibrate for 2-5 minutes.

    • Perform at least three replicate measurements, with each measurement consisting of multiple runs.

  • Data Analysis:

    • The instrument software will calculate the intensity-weighted mean hydrodynamic diameter (Z-average) and the polydispersity index (PDI).

    • Report the average Z-average and PDI with the standard deviation from the replicate measurements.

Self-Validating System: The use of certified nanoparticle size standards (e.g., polystyrene latex beads) is essential for verifying the performance of the DLS instrument. Regularly running these standards ensures the accuracy and reliability of the measurements. Additionally, the PDI value itself is an indicator of the quality of the measurement; a low PDI (typically < 0.2) suggests a monodisperse sample and a reliable DLS measurement.

This protocol describes the preparation and imaging of LNPs for high-resolution size and morphology analysis.

Causality of Experimental Choices:

  • Negative Staining: Using a heavy metal stain (e.g., uranyl acetate) enhances the contrast of the LNPs against the background, making them easier to visualize.

  • Cryo-TEM: For a more native-state visualization, cryo-TEM, where the sample is flash-frozen, can be employed to avoid potential artifacts from drying and staining.[10]

  • Image Analysis Software: Automated image analysis allows for the measurement of a large number of particles, providing statistically significant size distribution data.

Step-by-Step Methodology:

  • Grid Preparation: Place a drop of the LNP suspension (at an appropriate dilution) onto a carbon-coated copper grid for 1-2 minutes.

  • Staining (for Negative Stain TEM):

    • Blot off the excess sample with filter paper.

    • Place a drop of a negative stain solution (e.g., 2% uranyl acetate) on the grid for 1-2 minutes.

    • Blot off the excess stain and allow the grid to air dry completely.

  • Imaging:

    • Insert the dried grid into the TEM.

    • Acquire images at various magnifications to observe the overall sample distribution and the morphology of individual particles.

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ) to measure the diameter of a statistically significant number of particles (typically >100).

    • Generate a histogram of the particle sizes and calculate the mean diameter and standard deviation.

Mandatory Visualization:

Cross-Validation Workflow for LNP Size Characterization cluster_0 Dynamic Light Scattering (DLS) cluster_1 Transmission Electron Microscopy (TEM) LNP Sample LNP Sample DLS Dilution Sample Dilution and Filtration LNP Sample->DLS Dilution TEM Prep Grid Preparation and Staining LNP Sample->TEM Prep DLS Measurement DLS Measurement (Z-average, PDI) DLS Dilution->DLS Measurement Comparison Data Comparison and Cross-Validation DLS Measurement->Comparison TEM Imaging TEM Imaging TEM Prep->TEM Imaging Image Analysis Image Analysis (Particle Size Distribution) TEM Imaging->Image Analysis Image Analysis->Comparison

Caption: Cross-Validation Workflow for LNP Size Characterization.

Part 3: The Principle of Cross-Validation in Practice

Cross-validation is the process of comparing the results from two or more distinct analytical methods to ensure their agreement and, therefore, the reliability of the data. In the context of ALC-0315 and LNP characterization, this means:

  • Purity: The purity of ALC-0315 as determined by HPLC-CAD should be in agreement with the purity calculated from the relative peak areas in the LC-MS chromatogram.

  • Concentration: The concentration of ALC-0315 determined by HPLC-CAD should be consistent with that determined by a validated LC-MS quantitative method.

  • Particle Size: The average particle size determined by DLS (Z-average) should be comparable to the mean particle size obtained from TEM image analysis. It is important to note that the hydrodynamic diameter from DLS will typically be slightly larger than the physical diameter from TEM.

Discrepancies between methods should be investigated to understand their root cause. For example, a significantly larger size by DLS compared to TEM may indicate the presence of aggregates that are not being accounted for in the TEM analysis.

Conclusion: A Multi-faceted Approach to Ensuring Quality

The comprehensive characterization of ALC-0315 and the lipid nanoparticles it forms is a non-negotiable aspect of developing safe and effective mRNA-based medicines. A multi-faceted analytical approach, combining techniques that provide orthogonal information, is essential. HPLC-CAD and LC-MS are complementary for the analysis of the ALC-0315 raw material, while DLS and TEM provide a complete picture of the LNP size and morphology.

The cross-validation of these methods is not merely a regulatory hurdle but a fundamental scientific practice that builds confidence in the analytical data and, ultimately, in the quality of the final drug product. By understanding the principles behind each technique and implementing robust, well-validated protocols, researchers and drug developers can ensure the integrity of their analytical results and accelerate the delivery of innovative therapies to patients.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

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  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • 3 Key Regulatory Guidelines for Method Validation. (2023). Altabrisa Group. [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

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Comparative

A Comparative Guide to the Endosomal Escape of Ionizable Lipid Nanoparticles

For Researchers, Scientists, and Drug Development Professionals The effective delivery of nucleic acid therapeutics, such as mRNA and siRNA, is critically dependent on overcoming the endosomal barrier. Lipid nanoparticle...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The effective delivery of nucleic acid therapeutics, such as mRNA and siRNA, is critically dependent on overcoming the endosomal barrier. Lipid nanoparticles (LNPs) have emerged as the leading non-viral delivery platform, largely due to the incorporation of ionizable lipids.[1][2][3] These specialized lipids are ingeniously designed to remain neutral at physiological pH, minimizing toxicity, but become protonated and positively charged within the acidic environment of the endosome.[2][][5] This pH-responsive behavior is the linchpin for triggering endosomal escape, the process by which the LNP releases its therapeutic cargo into the cytoplasm where it can exert its biological function.[][6][7] However, not all ionizable lipids are created equal, and their chemical structure profoundly influences their endosomal escape efficiency and, consequently, the overall therapeutic efficacy of the LNP formulation.[1][8][9]

This guide provides a comparative analysis of different classes of ionizable lipids, delving into the structure-activity relationships that govern their endosomal escape capabilities. We will explore the proposed mechanisms of action, present comparative experimental data, and provide a detailed protocol for a widely used assay to quantify endosomal escape, empowering researchers to make informed decisions in the rational design of next-generation LNP-based therapeutics.

The Crucial Role of Ionizable Lipids in Endosomal Escape

Upon cellular uptake via endocytosis, LNPs are sequestered within endosomes, which progressively mature and acidify.[1][10] This drop in pH is the critical trigger for ionizable lipids.[][7] The protonation of the ionizable lipid's headgroup induces a positive charge, leading to several proposed mechanisms for endosomal escape:

  • Membrane Fusion and Destabilization: The positively charged LNP can interact electrostatically with the negatively charged lipids present in the endosomal membrane.[1][11] This interaction can lead to the fusion of the LNP with the endosomal membrane, creating a pore through which the nucleic acid cargo can be released.[][6]

  • Hexagonal (HII) Phase Transition: Some ionizable lipids, upon protonation, can induce a change in the lipid organization from a bilayer to a non-bilayer hexagonal (HII) phase.[1][6][12] This structural transition disrupts the integrity of the endosomal membrane, facilitating the release of the LNP's contents.[1][6]

  • Proton Sponge Effect: Ionizable lipids with buffering capacity can sequester protons pumped into the endosome.[5][12] This influx of protons is followed by an influx of counter-ions (like chloride) and water to maintain charge and osmotic balance, leading to endosomal swelling and eventual rupture.[5][12]

The efficiency of these processes is heavily influenced by the specific chemical structure of the ionizable lipid, including its headgroup, linker, and lipid tails.[1][2]

Comparative Analysis of Ionizable Lipid Structures

The evolution of ionizable lipids has been driven by the need to optimize the balance between potency and safety. Here, we compare some of the most prominent classes of ionizable lipids and their key structural features that influence endosomal escape.

Ionizable Lipid ClassKey Structural Features & pKa RangeImpact on Endosomal EscapeRepresentative Lipids
DLin-MC3-DMA Series Ester-containing linker, unsaturated lipid tails. Optimal pKa for hepatic delivery: 6.2-6.5.[1][13][14]The ester linkages are biodegradable, potentially reducing toxicity from lipid accumulation.[13] The unsaturated tails contribute to membrane fluidity and the propensity to form non-bilayer structures, aiding in membrane disruption.[15]DLin-MC3-DMA
ALC-0315 and SM-102 Amine-containing headgroups, ester linkages, and distinct tail structures.[2]ALC-0315, used in the Pfizer-BioNTech COVID-19 vaccine, has demonstrated high potency.[13] SM-102, used in the Moderna vaccine, also exhibits high efficiency.[3] The specific arrangement of their lipid tails influences lipid packing and interaction with endosomal membranes.[2]ALC-0315, SM-102
Branched-Tail Lipids Branched alkyl chains in the lipid tails.Recent studies suggest that branched-tail lipids can enhance endosomal escape and improve mRNA delivery to the liver compared to their linear counterparts.[16] This is attributed to increased destabilization of the endosomal membrane.[16]Novel proprietary structures
Multi-tail Lipids Contain more than two lipid tails.Initially developed for siRNA delivery, these lipids can be adapted for mRNA and have shown potential for increased efficacy.[13][17] The increased number of tails can alter the lipid's molecular shape and its interaction with membranes.Novel proprietary structures

It is important to note that a direct in vitro to in vivo correlation of LNP performance can be weak, highlighting the complexity of biological systems.[18][19][20][21] Therefore, in vivo validation remains a critical step in the development of new LNP formulations.

Experimental Workflow: Quantifying Endosomal Escape with the Galectin-8 Assay

A robust and quantitative method to assess endosomal escape is crucial for the comparative evaluation of different LNP formulations. The Galectin-8 assay is a widely used method that relies on the recruitment of fluorescently tagged Galectin-8 to damaged endosomal membranes.[12]

Principle of the Assay

Galectins are a family of proteins that bind to β-galactosides. The inner leaflet of the endosomal membrane is rich in glycans that are normally inaccessible.[12] When an LNP formulation induces endosomal rupture, these glycans become exposed, leading to the recruitment of Galectin-8.[12] By using a cell line stably expressing a fluorescently tagged Galectin-8 (e.g., Gal8-GFP), the sites of endosomal escape can be visualized and quantified as fluorescent puncta.[22]

Experimental Protocol
  • Cell Culture: Plate Gal8-GFP reporter cells in a suitable format for microscopy (e.g., 96-well glass-bottom plates) and allow them to adhere overnight.

  • LNP Formulation: Prepare LNP formulations encapsulating a fluorescently labeled nucleic acid (e.g., Cy5-mRNA) with the different ionizable lipids to be tested. Ensure all formulations are characterized for size, polydispersity, and encapsulation efficiency.

  • Treatment: Treat the Gal8-GFP cells with the LNP formulations at various concentrations. Include a negative control (untreated cells) and a positive control (a known endosomolytic agent like L-Leucyl-L-leucine methyl esther).

  • Live-Cell Imaging: After a defined incubation period (e.g., 4-24 hours), perform live-cell imaging using a high-content confocal microscope.

  • Image Acquisition: Acquire images in the green (Gal8-GFP), red (Cy5-mRNA), and brightfield channels.

  • Image Analysis: Use automated image analysis software to identify and quantify the number of Gal8-GFP puncta per cell. Co-localization analysis between the Gal8-GFP puncta and the fluorescently labeled mRNA can provide further evidence of LNP-mediated endosomal escape.

Endosomal_Escape_Assay cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Cells Plate Gal8-GFP Cells Treatment Treat Cells with LNPs Cells->Treatment LNPs Formulate Test LNPs LNPs->Treatment Imaging Live-Cell Imaging Treatment->Imaging Quantification Quantify Gal8 Puncta Imaging->Quantification Colocalization Analyze Colocalization Imaging->Colocalization Comparison Compare Formulations Quantification->Comparison Colocalization->Comparison

Caption: Workflow for the Galectin-8 Endosomal Escape Assay.

Visualizing the Mechanism of Endosomal Escape

The structural differences in ionizable lipids translate to distinct efficiencies in mediating endosomal escape. The following diagram illustrates the proposed mechanisms by which different LNP formulations can breach the endosomal barrier.

Endosomal_Escape_Mechanisms cluster_cell Cellular Environment cluster_lnp LNP Uptake cluster_escape Escape Mechanisms Endosome Endosome pH ~5.0-6.5 LNP_inside LNP (Protonated) Cytoplasm Cytoplasm pH ~7.4 LNP_outside LNP (Neutral) LNP_outside->Endosome Endocytosis Fusion Membrane Fusion & Destabilization LNP_inside->Fusion Electrostatic Interaction Phase_Transition Hexagonal (HII) Phase Transition LNP_inside->Phase_Transition Lipid Rearrangement Proton_Sponge Proton Sponge Effect LNP_inside->Proton_Sponge Buffering Fusion->Cytoplasm Cargo Release Phase_Transition->Cytoplasm Cargo Release Proton_Sponge->Cytoplasm Cargo Release

Caption: Proposed Mechanisms of LNP-Mediated Endosomal Escape.

Conclusion

The rational design of ionizable lipids is a cornerstone of developing safe and effective nucleic acid therapies. A thorough understanding of the structure-activity relationships that govern endosomal escape is paramount for optimizing LNP performance. By employing quantitative assays like the Galectin-8 reporter system, researchers can systematically evaluate and compare novel ionizable lipids, paving the way for the next generation of LNP-based medicines. The continued exploration of diverse lipid chemistries, including branched and multi-tail architectures, holds significant promise for further enhancing the efficiency of endosomal escape and broadening the therapeutic applications of RNA-based drugs.

References

  • Mrksich, K., et al. (2024). Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome. Advanced Drug Delivery Reviews, 214, 115446.
  • Precision NanoSystems. (2025). Endosomal Escape: A Critical Challenge in LNP-Mediated Therapeutics. Precision NanoSystems.
  • Kim, M., et al. (2021). Structure-Activity Relationship of Ionizable Lipids for siRNA and mRNA Lipid Nanoparticle Design. ACS Chemical Neuroscience, 12(15), 2936-2947. [Link]

  • Ahmad, A., et al. (2022). Endosomal escape and current obstacles in ionizable lipid nanoparticles mediated gene delivery: lessons from COVID-19 vaccines. Journal of Controlled Release, 349, 439-453. [Link]

  • Chatterjee, S., et al. (2024). Endosomal escape: A bottleneck for LNP-mediated therapeutics. Proceedings of the National Academy of Sciences, 121(10), e2318105121. [Link]

  • Li, Y., et al. (2023). Endo/Lysosomal-Escapable Lipid Nanoparticle Platforms for Enhancing mRNA Delivery in Cancer Therapy. Pharmaceutics, 15(6), 1738. [Link]

  • Ball, R., et al. (2023). A perspective on the apparent pKa of ionizable lipids in mRNA-LNPs. WIREs Nanomedicine and Nanobiotechnology, 15(5), e1874. [Link]

  • Li, Y., et al. (2023). Endo/Lysosomal-Escapable Lipid Nanoparticle Platforms for Enhancing mRNA Delivery in Cancer Therapy. Pharmaceutics, 15(6), 1738. [Link]

  • ResearchGate. (2021). Structure-Activity Relationship of Ionizable Lipids for siRNA and mRNA Lipid Nanoparticle Design. ResearchGate. [Link]

  • Zhang, Y., et al. (2023). PEGylated lipid screening, composition optimization, and structure–activity relationship determination for lipid nanoparticle-mediated mRNA delivery. Nanoscale, 15(32), 13351-13365. [Link]

  • Zou, Y., et al. (2022). Structure–activity relationships of pH-responsive and ionizable lipids for gene delivery. International Journal of Pharmaceutics, 622, 121596. [Link]

  • Lee, S. M., et al. (2023). Iterative Design of Ionizable Lipids for Intramuscular mRNA Delivery. Journal of the American Chemical Society, 145(4), 2143-2152. [Link]

  • Carrasco, M. J., et al. (2022). Calculating Apparent pKa Values of Ionizable Lipids in Lipid Nanoparticles. Molecular Pharmaceutics, 19(9), 3436-3444. [Link]

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  • Czech, M., et al. (2023). Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap. Pharmaceutics, 15(4), 1083. [Link]

  • Paunovska, K., et al. (2022). The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA. Biomolecules, 12(6), 849. [Link]

  • Sago, C. D., et al. (2018). A Direct Comparison of in Vitro and in Vivo Nucleic Acid Delivery Mediated by Hundreds of Nanoparticles Reveals a Weak Correlation. Nano Letters, 18(3), 1570-1578. [Link]

  • ResearchGate. (2024). In Silico Engineering of Stable siRNA Lipid Nanoparticles: Exploring the Impact of Ionizable Lipid Concentrations for Enhanced Formulation Stability. ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate

Introduction: Proactive Stewardship in Novel Chemistry As researchers and drug development professionals, our work continually introduces novel molecules into the laboratory environment. 6-(3-Hydroxypropylamino)hexyl 2-h...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Proactive Stewardship in Novel Chemistry

As researchers and drug development professionals, our work continually introduces novel molecules into the laboratory environment. 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate is an ionizable amino lipid, a class of molecules critical to advancements in lipid nanoparticle (LNP) delivery systems for therapeutics.[1] The unique structure of this compound—combining a long-chain ester and a secondary amino-alcohol—necessitates a disposal protocol grounded in a thorough understanding of its chemical properties.

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate. The procedures outlined here are derived from established best practices for managing non-halogenated organic chemical waste, with specific considerations for the amine and ester functional groups present in the molecule. Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental aspect of responsible laboratory practice and environmental stewardship.

Part 1: Hazard Assessment and Physicochemical Profile

A robust disposal plan begins with a clear-eyed assessment of the material's potential hazards. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, we can infer its primary risks by analyzing its constituent functional groups: a long-chain aliphatic amine and a long-chain ester.

  • Amine Group: Long-chain aliphatic amines can be irritating to the skin and eyes and may cause allergic skin reactions.[2][3] Some aliphatic amines are also recognized as being toxic to aquatic life with long-lasting effects.[4][5] Therefore, release into the environment must be strictly avoided.[6]

  • Ester Group: The 2-hexyldecanoate portion renders the molecule oily or waxy and largely insoluble in water. It is considered a non-halogenated organic compound.[7][8]

  • Overall Profile: The compound is expected to be a combustible liquid or solid with low volatility.[2] The primary hazards are skin/eye irritation and aquatic toxicity.

Property Predicted Characteristic Rationale & Handling Implications
Chemical Class Non-Halogenated Organic Waste; Amine; EsterDictates waste stream segregation. Must not be mixed with halogenated solvents.[8][9] Incompatible with strong acids, bases, and oxidizers.[7]
Physical State Oily Liquid or Waxy SolidLow volatility reduces inhalation risk, but direct contact is the primary exposure route.
Primary Hazards Skin/Eye Irritant, Potential Skin Sensitizer, Aquatic ToxicityRequires appropriate Personal Protective Equipment (PPE).[2] Must not be disposed of down the drain.[6][10]
Solubility Low in water; Soluble in organic solvents (e.g., ethanol, chloroform)Sink disposal is strictly forbidden. Cleaning of glassware will require organic solvents, which must also be disposed of as hazardous waste.
Reactivity Stable under normal conditions. Incompatible with strong oxidizing agents.Store away from strong oxidizers to prevent potential hazardous reactions.

Part 2: Comprehensive Disposal Protocol

The following protocol ensures that 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate is handled, stored, and disposed of in a manner that protects laboratory personnel and the environment. This process is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which prohibits the disposal of chemical waste into regular trash or sewer systems.[11]

Step 1: Don Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure a complete barrier against exposure. The rationale is to prevent skin and eye contact, which are the most probable routes of exposure.

  • Nitrile Gloves: Provides a necessary barrier against skin contact.[9]

  • Safety Goggles: Protects against accidental splashes.

  • Lab Coat: Protects skin and personal clothing from contamination.

Step 2: Waste Segregation and Containerization

Proper segregation at the point of generation is the most critical step in a compliant waste management program. The decision-making process for segregating this waste stream is illustrated in the diagram below.

WasteSegregation Start Generated Waste: 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate IsHalogenated Does it contain Halogens (F, Cl, Br, I)? Start->IsHalogenated IsLiquid Is the waste liquid or solid? Start->IsLiquid NonHalogenated Non-Halogenated Organic Waste IsHalogenated->NonHalogenated No Halogenated Halogenated Organic Waste IsHalogenated->Halogenated Yes IsLiquid->NonHalogenated Liquid SolidWaste Contaminated Solid Waste IsLiquid->SolidWaste Solid (e.g., contaminated wipes, gloves, weigh paper)

Figure 1. Decision workflow for proper waste segregation.

Container Selection and Labeling:

  • Select the Correct Container: Use a designated, chemically compatible container for "Non-Halogenated Organic Liquid Waste."[9][12] High-density polyethylene (HDPE) carboys are a standard and appropriate choice.[7] Ensure the container has a secure, leak-proof screw cap.[11][13]

  • Affix a Hazardous Waste Label: Before adding any waste, affix a proper hazardous waste tag.[9][12] The label must include:

    • The words "HAZARDOUS WASTE "[14]

    • The full, unabbreviated chemical name: "6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate "[9]

    • An accurate list of all constituents and their approximate percentages if it's a mixture.[12][13]

    • The relevant hazard warnings: Irritant, Environmental Hazard .[14]

    • The name of the principal investigator and the laboratory location.

Step 3: Accumulation and Storage in a Satellite Accumulation Area (SAA)

Laboratories serve as Satellite Accumulation Areas (SAAs), where waste can be temporarily stored before being moved to a central facility.[13][14]

  • Keep Containers Closed: Waste containers must remain tightly sealed at all times except when actively adding waste.[8][9][12] This prevents the release of vapors and protects against spills.

  • Use Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.[11]

  • Segregate Incompatibles: Store the non-halogenated waste container away from incompatible materials, particularly strong acids and oxidizers.[7][13]

  • Do Not Overfill: Leave at least 10% headspace (or 1 inch) in the container to allow for vapor expansion.[12][13] Do not fill past 90% capacity.[15][16]

Step 4: Managing Contaminated Materials and Decontamination
  • Solid Waste: Any disposable materials that come into direct contact with the compound (e.g., pipette tips, weigh boats, gloves, absorbent pads) must be disposed of as solid hazardous waste. Place these items in a designated, lined container for "Contaminated Solid Waste."

  • Glassware Decontamination:

    • Rinse glassware with a suitable organic solvent (e.g., ethanol or isopropanol) to dissolve any residue.

    • Collect this first rinsate and dispose of it in the "Non-Halogenated Organic Liquid Waste" container.

    • Subsequent washing with soap and water is then permissible. The rinsate from triple-rinsing a container that held this type of hazardous waste is generally considered non-hazardous, but collecting the first rinse is best practice.[17]

Part 3: Spill Management and Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: For a small spill (<100 mL), laboratory personnel can manage the cleanup if they are properly trained and equipped. For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.[7]

  • Don Appropriate PPE: At a minimum, wear nitrile gloves, safety goggles, and a lab coat.[9]

  • Contain the Spill: Use absorbent pads or a chemical spill kit to contain the liquid and prevent it from spreading.[9][12] Work from the outside of the spill inward.

  • Collect Absorbent Material: Place all used absorbent materials into a durable plastic bag. Seal the bag, label it as "Hazardous Waste" with the chemical name, and dispose of it with your solid chemical waste.[9][12]

  • Decontaminate the Area: Wipe the spill area with a towel soaked in a compatible organic solvent, followed by soap and water. Dispose of the cleaning materials as contaminated solid waste.

Part 4: Final Disposal Pathway

Once the waste container is full (no more than 90% capacity), it must be transferred to your institution's central hazardous waste storage area for pickup by a licensed hazardous waste disposal contractor.[15] The ultimate disposal method for non-halogenated organic waste is typically high-temperature incineration at a permitted facility. This process safely converts the organic material into less harmful components like carbon dioxide and water, which is the environmentally preferred method for this class of chemical.[17]

References

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